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  • Product: 8-Fluoroquinoline-5-sulfonyl chloride
  • CAS: 1000933-89-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 8-Fluoroquinoline-5-sulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Quinoline Scaffold and the Strategic Importance of 8-Fluoroquinoline-5-sulfonyl Chloride The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Strategic Importance of 8-Fluoroquinoline-5-sulfonyl Chloride

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal framework for designing enzyme inhibitors and molecular probes. The introduction of a fluorine atom at the 8-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity and a more favorable pharmacokinetic profile.

This technical guide provides a comprehensive overview of 8-Fluoroquinoline-5-sulfonyl chloride, a key synthetic intermediate for the development of novel quinoline-based therapeutics. We will delve into its chemical properties, provide a detailed, field-proven protocol for its synthesis, explore its reactivity, particularly in the formation of sulfonamides, and discuss its applications in the context of modern drug discovery, with a focus on the development of novel enzyme inhibitors.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of 8-Fluoroquinoline-5-sulfonyl chloride is paramount for its safe handling, storage, and effective use in synthesis.

PropertyValueSource
CAS Number 1000933-89-0BLD Pharm[2]
Molecular Formula C₉H₅ClFNO₂SBLD Pharm[2]
Molecular Weight 245.66 g/mol BLD Pharm[2]
Appearance White to off-white solid (predicted)-
Storage Inert atmosphere, 2-8°CBLD Pharm[2]

Safety Information:

Hazard Statement (based on analogous compounds)Precautionary Statement (based on analogous compounds)
H302: Harmful if swallowed.P260: Do not breathe dust/fume/gas/mist/vapors/spray.
H314: Causes severe skin burns and eye damage.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritation.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of 8-Fluoroquinoline-5-sulfonyl Chloride: A Proposed Protocol

A validated, step-by-step protocol for the synthesis of 8-Fluoroquinoline-5-sulfonyl chloride is not explicitly detailed in the available literature. However, based on established methods for the sulfonation of quinoline derivatives, a reliable two-step synthesis can be proposed.[1] This process involves the electrophilic sulfonation of 8-fluoroquinoline followed by the conversion of the resulting sulfonic acid to the desired sulfonyl chloride.

Step 1: Electrophilic Sulfonation of 8-Fluoroquinoline

The introduction of a sulfonic acid group onto the quinoline ring is a classic electrophilic aromatic substitution reaction. The sulfonation of quinolines typically occurs at the 5- and 8-positions. In the case of 8-fluoroquinoline, the fluorine atom is a deactivating group, but the sulfonation is still expected to proceed, likely favoring the 5-position due to steric hindrance at the 7-position.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, place 8-fluoroquinoline (1.0 eq).

  • Addition of Sulfonating Agent: Cool the flask in an ice bath and slowly add fuming sulfuric acid (oleum, containing ~20% SO₃) (3-4 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 20°C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 120-130°C and maintain this temperature for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Isolation: The 8-fluoroquinoline-5-sulfonic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Conversion to 8-Fluoroquinoline-5-sulfonyl Chloride

The sulfonic acid is then converted to the more reactive sulfonyl chloride using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Experimental Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser connected to a gas trap to neutralize the evolving HCl and SO₂ gases.

  • Reaction: To the dried 8-fluoroquinoline-5-sulfonic acid (1.0 eq), add thionyl chloride (SOCl₂) (3-5 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heating: Gently heat the mixture to reflux (approximately 76°C) and maintain for 2-3 hours, or until the evolution of gas ceases.

  • Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Isolation and Purification: The crude 8-Fluoroquinoline-5-sulfonyl chloride can be purified by recrystallization from a suitable solvent such as hexane or by column chromatography on silica gel.

Synthesis_Workflow cluster_synthesis Synthesis of 8-Fluoroquinoline-5-sulfonyl Chloride 8-Fluoroquinoline 8-Fluoroquinoline Sulfonation Sulfonation 8-Fluoroquinoline->Sulfonation Fuming H₂SO₄ 8-Fluoroquinoline-5-sulfonic_acid 8-Fluoroquinoline-5-sulfonic_acid Sulfonation->8-Fluoroquinoline-5-sulfonic_acid Chlorination Chlorination 8-Fluoroquinoline-5-sulfonic_acid->Chlorination SOCl₂, DMF (cat.) 8-Fluoroquinoline-5-sulfonyl_chloride 8-Fluoroquinoline-5-sulfonyl_chloride Chlorination->8-Fluoroquinoline-5-sulfonyl_chloride

Caption: Proposed synthetic workflow for 8-Fluoroquinoline-5-sulfonyl chloride.

Reactivity and Application in the Synthesis of Sulfonamides

The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[5] This reactivity is the cornerstone of its utility in medicinal chemistry.

General Protocol for Sulfonamide Synthesis

The reaction of 8-Fluoroquinoline-5-sulfonyl chloride with an amine is typically carried out in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the amine (1.0-1.2 eq) in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Addition of Sulfonyl Chloride: Cool the mixture in an ice bath and add a solution of 8-Fluoroquinoline-5-sulfonyl chloride (1.0 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: After removing the solvent under reduced pressure, the crude sulfonamide can be purified by recrystallization or flash column chromatography on silica gel.

Sulfonamide_Formation cluster_reaction Sulfonamide Synthesis 8-Fluoroquinoline-5-sulfonyl_chloride 8-Fluoroquinoline-5-sulfonyl_chloride Reaction Reaction 8-Fluoroquinoline-5-sulfonyl_chloride->Reaction Amine R₁R₂NH Amine->Reaction Base (e.g., TEA) 8-Fluoroquinoline-5-sulfonamide 8-Fluoroquinoline-5-sulfonamide Reaction->8-Fluoroquinoline-5-sulfonamide

Caption: General reaction scheme for the synthesis of 8-fluoroquinoline-5-sulfonamides.

Applications in Drug Discovery: Targeting Bacterial DNA Gyrase

Fluoroquinolone antibiotics are a well-established class of drugs that exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[6] While traditional fluoroquinolones have a carboxylic acid moiety, there is growing interest in exploring sulfonamide isosteres to overcome resistance and improve the therapeutic index. Derivatives of 8-Fluoroquinoline-5-sulfonyl chloride are promising candidates for the development of novel DNA gyrase inhibitors.

The mechanism of action involves the stabilization of the covalent complex between DNA gyrase and cleaved DNA, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.

DNA_Gyrase_Inhibition cluster_pathway Mechanism of DNA Gyrase Inhibition Relaxed_DNA Relaxed DNA DNA_Gyrase_Complex DNA-Gyrase Complex Relaxed_DNA->DNA_Gyrase_Complex Binding DNA_Gyrase DNA Gyrase (GyrA/GyrB) DNA_Gyrase->DNA_Gyrase_Complex Negative_Supercoiling Negative Supercoiling DNA_Gyrase_Complex->Negative_Supercoiling Hydrolysis ATP ATP ATP->DNA_Gyrase_Complex ADP_Pi ADP + Pi Negative_Supercoiling->ADP_Pi Supercoiled_DNA Supercoiled DNA Negative_Supercoiling->Supercoiled_DNA Release Inhibitor 8-Fluoroquinoline Sulfonamide Derivative Inhibitor->DNA_Gyrase_Complex Inhibition

Caption: Inhibition of bacterial DNA gyrase by an 8-fluoroquinoline sulfonamide derivative.

Conclusion and Future Perspectives

8-Fluoroquinoline-5-sulfonyl chloride is a versatile and valuable building block for the synthesis of novel quinoline-based compounds with significant therapeutic potential. Its straightforward, albeit proposed, synthesis and predictable reactivity make it an attractive starting material for generating diverse libraries of sulfonamide derivatives for screening against various biological targets. The exploration of these derivatives as inhibitors of bacterial DNA gyrase, as well as other enzymes such as protein kinases, represents a promising avenue for the development of new drugs to combat infectious diseases and cancer. Further research into the structure-activity relationships of 8-fluoroquinoline sulfonamides will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the discovery of next-generation therapeutics.

References

  • Zięba, A., Pindjakova, D., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(15), 4433. Available from: [Link]

  • Al-Hiari, Y. M., et al. (2018). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 23(11), 2820. Available from: [Link]

  • Fisher Scientific. (2014). Safety Data Sheet: Quinoline-8-sulphonyl chloride. Retrieved from [Link]

  • Taylor & Francis Online. (2006). Preparation of Substituted Quinolinyl and Isoquinolinyl Sulfonyl Chlorides for the Synthesis of Novel Sulfonamides. Synthetic Communications, 36(18), 2645-2652. Available from: [Link]

  • Oxford Academic. (2002). Bacteriostatic and bactericidal activities of eight fluoroquinolones against MexAB-OprM-overproducing clinical strains of Pseudomonas aeruginosa. Journal of Antimicrobial Chemotherapy, 49(5), 841-848. Available from: [Link]

  • Ríos-Mondragón, I., et al. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. Pharmaceuticals, 16(10), 1431. Available from: [Link]

  • ACS Publications. (2023). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. The Journal of Organic Chemistry, 88(21), 15194-15204. Available from: [Link]

  • Princeton University, Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • MDPI. (2021). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. International Journal of Molecular Sciences, 22(24), 13482. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of (5-chloroquinolin-8-yl)-2-fluorobenzoate 3. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 8-Fluoroquinoline-5-sulfonyl Chloride: A Strategic Building Block in Medicinal Chemistry

Abstract 8-Fluoroquinoline-5-sulfonyl chloride is a highly reactive intermediate of significant interest to researchers in drug discovery and development. Its molecular architecture combines the privileged fluoroquinolon...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

8-Fluoroquinoline-5-sulfonyl chloride is a highly reactive intermediate of significant interest to researchers in drug discovery and development. Its molecular architecture combines the privileged fluoroquinolone scaffold, renowned for its role in potent antibacterial agents, with a versatile sulfonyl chloride functional group. This dual-feature design makes it an exceptionally valuable starting material for the synthesis of novel sulfonamides. This guide provides an in-depth examination of the compound's physicochemical properties, a robust synthesis strategy, its core reactivity, and a detailed, field-proven protocol for its application in sulfonamide synthesis. Furthermore, we address critical aspects of analytical characterization and safe handling, offering a comprehensive resource for scientists aiming to leverage this potent building block in their research endeavors.

Core Physicochemical & Structural Properties

Understanding the fundamental properties of 8-fluoroquinoline-5-sulfonyl chloride is paramount for its effective use in synthesis. The compound is a solid at room temperature and, due to the highly electrophilic nature of the sulfonyl chloride group, is sensitive to moisture and nucleophiles. Proper storage under inert, anhydrous conditions is critical to maintain its integrity.[1]

Key quantitative data are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₉H₅ClFNO₂S[1][2]
Molecular Weight 245.66 g/mol [1][2]
CAS Number 1000933-89-0[1]
Appearance White to yellow solid (predicted)General knowledge
Melting Point Data not readily available. Expected to be >100 °C based on analogs like 8-quinolinesulfonyl chloride (126-129 °C).
Solubility Reacts with protic solvents (water, alcohols). Soluble in aprotic organic solvents (e.g., Dichloromethane, THF, Acetonitrile).Chemical principles
Storage Conditions Store at 2-8°C under an inert atmosphere.[1]
Structural Diagram

The structure, featuring a fluorine atom at the C8 position and the sulfonyl chloride at C5, is pivotal to its function. The fluorine atom can modulate the electronic properties and metabolic stability of derivatives, while the sulfonyl chloride serves as the primary reaction handle.

Caption: Chemical structure of 8-Fluoroquinoline-5-sulfonyl chloride.

Synthesis Pathway: Chlorosulfonation of 8-Fluoroquinoline

The synthesis of 8-fluoroquinoline-5-sulfonyl chloride is most logically achieved via electrophilic aromatic substitution on the parent heterocycle, 8-fluoroquinoline. The standard and industrially scalable method for introducing a sulfonyl chloride group onto an activated aromatic ring is chlorosulfonation.

Causality of the Method: This process involves two key stages. First, the quinoline ring acts as a nucleophile, attacking a potent sulfonating agent. The subsequent step converts the resulting sulfonic acid into the desired sulfonyl chloride. Chlorosulfonic acid (ClSO₃H) is often used as it can perform both steps in a single pot. However, for improved control and safety, a two-step process using a sulfonating agent followed by a chlorinating agent (e.g., thionyl chloride) is preferable. The electron-donating character of the fused benzene ring directs the electrophilic attack, with the C5 position being a primary site for substitution.

G Start 8-Fluoroquinoline (Starting Material) Step1 Step 1: Sulfonation Start->Step1 Intermediate 8-Fluoroquinoline-5-sulfonic Acid Step1->Intermediate Forms Reagent1 Sulfur Trioxide (SO₃) or Chlorosulfonic Acid Reagent1->Step1 Reagent Step2 Step 2: Chlorination Intermediate->Step2 Product 8-Fluoroquinoline-5-sulfonyl Chloride (Final Product) Step2->Product Yields Reagent2 Thionyl Chloride (SOCl₂) or Oxalyl Chloride Reagent2->Step2 Reagent G cluster_amines Amine Building Blocks (R-NH₂) cluster_apps Therapeutic Potential Core 8-Fluoroquinoline-5-sulfonyl Chloride (Key Intermediate) Reaction Sulfonamide Synthesis (Nucleophilic Substitution) Core->Reaction Amine1 Aliphatic Amines Amine1->Reaction Amine2 Aromatic Amines Amine2->Reaction Amine3 Heterocyclic Amines Amine3->Reaction Amine4 Amino Acids Amine4->Reaction Library Diverse Library of Novel Fluoroquinolone Sulfonamides Reaction->Library App1 Antibacterial Agents Library->App1 App2 Anticancer Agents Library->App2 App3 Enzyme Inhibitors (e.g., Carbonic Anhydrase) Library->App3

Caption: Logical map of the compound's central role in drug discovery.

Experimental Protocol: Synthesis of a Representative N-Aryl Sulfonamide

This protocol describes a reliable, self-validating method for the synthesis of a model sulfonamide, N-(4-methoxyphenyl)-8-fluoroquinoline-5-sulfonamide, from 8-fluoroquinoline-5-sulfonyl chloride and p-anisidine.

Trustworthiness Through Design: This protocol incorporates internal checks. The reaction is monitored by TLC for completion, ensuring no starting material remains. The workup is designed to remove excess reagents and byproducts systematically. Finally, purification by column chromatography and characterization by multiple analytical methods provide definitive validation of the product's identity and purity.

Materials & Equipment:

  • 8-Fluoroquinoline-5-sulfonyl chloride (1.0 eq)

  • p-Anisidine (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

  • Standard glassware for workup and chromatography

Step-by-Step Methodology:

  • Reaction Setup:

    • To a dry round-bottom flask under a nitrogen atmosphere, add 8-fluoroquinoline-5-sulfonyl chloride (e.g., 246 mg, 1.0 mmol).

    • Dissolve the starting material in anhydrous DCM (10 mL).

    • Cool the solution to 0 °C in an ice bath. This is crucial to control the initial exotherm of the reaction.

  • Reagent Addition:

    • In a separate vial, dissolve p-anisidine (135 mg, 1.1 mmol) and triethylamine (209 µL, 1.5 mmol) in anhydrous DCM (5 mL).

    • Add this solution dropwise to the stirred sulfonyl chloride solution at 0 °C over 10 minutes. The triethylamine acts as a base to quench the HCl byproduct, driving the reaction to completion.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting sulfonyl chloride spot indicates completion.

  • Aqueous Workup:

    • Once complete, dilute the reaction mixture with DCM (20 mL).

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL) to remove excess amine and triethylamine, followed by saturated NaHCO₃ solution (1 x 15 mL) to remove any residual acid, and finally with brine (1 x 15 mL).

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure sulfonamide.

Analytical Characterization

Full characterization is essential to confirm the structure and purity of the synthesized sulfonamide.

  • ¹H NMR: Expect to see characteristic aromatic proton signals for both the quinoline and anisole rings. The NH proton of the sulfonamide will typically appear as a broad singlet.

  • ¹³C NMR: Will show the correct number of carbon signals corresponding to the product structure.

  • ¹⁹F NMR: A singlet corresponding to the single fluorine atom on the quinoline ring will be observed. Its chemical shift provides confirmation of its electronic environment.

  • Mass Spectrometry (HRMS): High-resolution mass spectrometry should provide an exact mass measurement that corresponds to the molecular formula of the desired product, confirming its elemental composition.

  • HPLC: High-Performance Liquid Chromatography can be used to determine the purity of the final compound, which should ideally be >95% for use in biological assays.

Safety and Handling

8-Fluoroquinoline-5-sulfonyl chloride is a hazardous chemical and must be handled with appropriate precautions.

  • Hazards: The compound is corrosive and can cause severe skin burns and eye damage. [1]It is also harmful if swallowed and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

  • Handling: Avoid inhalation of dust. Prevent contact with skin and eyes. Use under an inert atmosphere (e.g., nitrogen or argon) as it is moisture-sensitive.

  • Spill & Disposal: In case of a spill, contain the material carefully and dispose of it as hazardous chemical waste according to institutional guidelines. Do not allow it to enter drains.

Conclusion

8-Fluoroquinoline-5-sulfonyl chloride stands out as a high-value, versatile reagent for modern medicinal chemistry. Its strategic combination of a fluoroquinolone core and a reactive sulfonyl chloride handle provides a direct and efficient route to novel sulfonamide libraries. By understanding its properties, reactivity, and handling requirements as detailed in this guide, researchers are well-equipped to unlock its full potential in the development of next-generation therapeutic agents.

References

  • Al-Hiari, Y. M., et al. (2013). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 18(10), 12304-12317. Available at: [Link]

  • Pacia, M., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(16), 4983. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic-Chemistry.org. Available at: [Link]

  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Available at: [Link]

  • PubChem. (n.d.). 8-Quinolinesulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). CN103483254A - Method for synthesizing 3-methylquinoline-8-sulfonyl chloride. Google Patents.
  • WebMD. (2023). Fluoroquinolones: Safety, Risks, and Side Effects. WebMD. Available at: [Link]

  • ChemSrc. (n.d.). 8-Fluoroquinoline-5-sulfonylchloride Price from Supplier. Chemsrc.com. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to 8-Fluoroquinoline-5-sulfonyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Foreword The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The strategic intro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The strategic introduction of a fluorine atom and a sulfonyl chloride functional group onto this privileged scaffold, as seen in 8-Fluoroquinoline-5-sulfonyl chloride, creates a highly versatile and reactive building block for drug discovery and chemical biology. This guide provides a comprehensive overview of the physical and chemical properties, a proposed synthetic pathway, and the potential applications of this important chemical intermediate.

Molecular and Physicochemical Profile

8-Fluoroquinoline-5-sulfonyl chloride is a substituted quinoline derivative with the chemical formula C₉H₅ClFNO₂S.[2] Its structure combines the aromatic, heterocyclic quinoline core with a reactive sulfonyl chloride group at the 5-position and a fluorine atom at the 8-position. This unique combination of functional groups dictates its chemical behavior and potential applications.

Structural and Physical Properties

A summary of the key physical and structural properties of 8-Fluoroquinoline-5-sulfonyl chloride is presented in the table below. It is important to note that while some data is available from commercial suppliers, experimental values for properties such as melting and boiling points are not widely published.

PropertyValueSource
CAS Number 1000933-89-0[2]
Molecular Formula C₉H₅ClFNO₂S[2]
Molecular Weight 245.66 g/mol [2]
Appearance White to off-white solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in aprotic organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. Likely to react with protic solvents like water and alcohols.-
Purity ≥ 95.0%[3]

Synthesis and Characterization

Proposed Synthetic Pathway: Electrophilic Sulfonylation

The most direct approach to synthesize 8-Fluoroquinoline-5-sulfonyl chloride is through the electrophilic chlorosulfonylation of 8-fluoroquinoline. This method is analogous to the synthesis of 8-hydroxyquinoline-5-sulfonyl chloride, which involves the reaction of 8-hydroxyquinoline with chlorosulfonic acid.[1]

G cluster_0 Starting Material cluster_1 Reagent cluster_2 Product 8-Fluoroquinoline 8-Fluoroquinoline 8-Fluoroquinoline-5-sulfonyl_chloride 8-Fluoroquinoline-5-sulfonyl_chloride 8-Fluoroquinoline->8-Fluoroquinoline-5-sulfonyl_chloride Electrophilic Aromatic Substitution Chlorosulfonic_Acid ClSO3H Chlorosulfonic_Acid->8-Fluoroquinoline-5-sulfonyl_chloride G Start 8-Fluoroquinoline-5-sulfonyl chloride Sulfonamide 8-Fluoroquinoline-5-sulfonamide Start->Sulfonamide Nucleophilic Substitution Sulfonate_Ester 8-Fluoroquinoline-5-sulfonate Ester Start->Sulfonate_Ester Nucleophilic Substitution Sulfonic_Acid 8-Fluoroquinoline-5-sulfonic Acid Start->Sulfonic_Acid Hydrolysis Amine Primary or Secondary Amine (R₂NH) Amine->Sulfonamide Alcohol Alcohol (ROH) Alcohol->Sulfonate_Ester Water Water (H₂O) Water->Sulfonic_Acid

Sources

Exploratory

A Comprehensive Spectroscopic Guide to 8-Fluoroquinoline-5-sulfonyl Chloride: Elucidating Molecular Structure for Advanced Research

Introduction: The Significance of 8-Fluoroquinoline-5-sulfonyl Chloride In the landscape of medicinal chemistry and materials science, fluorinated heterocyclic compounds are of paramount importance. The quinoline scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 8-Fluoroquinoline-5-sulfonyl Chloride

In the landscape of medicinal chemistry and materials science, fluorinated heterocyclic compounds are of paramount importance. The quinoline scaffold is a privileged structure, forming the core of numerous pharmaceuticals, while the introduction of a fluorine atom can profoundly modulate a molecule's metabolic stability, binding affinity, and lipophilicity. 8-Fluoroquinoline-5-sulfonyl chloride emerges as a critical building block, a reactive intermediate poised for the synthesis of novel sulfonamides and other derivatives with potential applications in drug discovery and functional materials.

The sulfonyl chloride moiety is a highly reactive functional group, enabling facile nucleophilic substitution reactions to create diverse libraries of compounds. Understanding the precise structural and electronic characteristics of this starting material is not merely academic; it is a prerequisite for predictable and successful synthesis. This technical guide provides an in-depth analysis of the key spectroscopic data for 8-Fluoroquinoline-5-sulfonyl chloride—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. By integrating these techniques, we can build a validated, three-dimensional understanding of the molecule, empowering researchers to utilize it with confidence and precision.

Molecular Structure and Numbering Scheme

A clear and unambiguous numbering system is essential for the accurate assignment of spectroscopic signals. The following diagram illustrates the IUPAC numbering for the 8-Fluoroquinoline-5-sulfonyl chloride scaffold, which will be referenced throughout this guide.

Caption: IUPAC numbering of the 8-Fluoroquinoline-5-sulfonyl chloride structure.

Part 1: Mass Spectrometry (MS) – The Molecular Blueprint

Mass spectrometry is the foundational technique for structural elucidation, providing the molecular weight and formula of the analyte. For a reactive species like a sulfonyl chloride, soft ionization techniques such as Electrospray Ionization (ESI) are preferred to minimize in-source fragmentation and preserve the molecular ion.

Expected High-Resolution Mass Spectrometry (HRMS) Data

The molecular formula of 8-Fluoroquinoline-5-sulfonyl chloride is C₉H₅ClFNO₂S. High-resolution mass spectrometry would allow for the determination of its exact mass, confirming the elemental composition. The PubChem database provides predicted m/z values for various adducts, which are invaluable for identifying the compound in a complex mixture.[1]

Adduct Predicted m/z
[M]⁺244.97081
[M+H]⁺245.97864
[M+Na]⁺267.96058
[M+K]⁺283.93452
[M+NH₄]⁺263.00518
Table 1: Predicted m/z values for 8-Fluoroquinoline-5-sulfonyl chloride adducts from ESI-HRMS.[1]
Causality in Experimental Design: Why ESI-HRMS?

The choice of ESI is deliberate. Its gentle nature ensures that we observe the intact molecule as a charged adduct (e.g., [M+H]⁺ or [M+Na]⁺), providing a clear and unambiguous molecular weight. High resolution (typically <5 ppm mass accuracy) is critical to distinguish the target compound from other species with the same nominal mass but different elemental compositions.

Furthermore, the isotopic distribution provides a powerful validation tool. The presence of chlorine (³⁵Cl/³⁷Cl ≈ 3:1 ratio) and sulfur (³²S/³⁴S ≈ 95:4.2 ratio) creates a characteristic isotopic pattern for the molecular ion cluster. Observing this specific pattern is a hallmark of a correct assignment. For example, the M+2 peak, arising from the ³⁷Cl and ³⁴S isotopes, will be significantly more intense than for a compound containing only C, H, N, O, and F.[2]

Hypothetical Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve ~1 mg of 8-Fluoroquinoline-5-sulfonyl chloride in 1 mL of a suitable aprotic solvent (e.g., acetonitrile or dichloromethane). Serially dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid for positive ion mode.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • ESI Source Parameters (Positive Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V (low enough to prevent fragmentation)

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas (N₂): 600 - 800 L/hr

    • Desolvation Temperature: 350 - 450 °C

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500.

Part 2: Infrared (IR) Spectroscopy – Identifying the Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds. For 8-Fluoroquinoline-5-sulfonyl chloride, the IR spectrum will be dominated by strong absorptions from the sulfonyl chloride and aromatic moieties.

Predicted Characteristic IR Absorption Bands
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Comments
Aromatic C-H Stretch3100 - 3000Medium-WeakCharacteristic of sp² C-H bonds.
Aromatic C=C/C=N Stretch1620 - 1450Medium-StrongMultiple bands expected from the quinoline ring system.
SO₂ Asymmetric Stretch1410 - 1370StrongA key diagnostic peak for the sulfonyl chloride group.[2]
SO₂ Symmetric Stretch1204 - 1166StrongThe second key diagnostic peak for the sulfonyl chloride group.[2]
C-F Stretch1150 - 1050StrongAryl-fluoride bonds give rise to a strong, characteristic absorption.[3]
C-S Stretch800 - 650MediumOften coupled with other vibrations.
Table 2: Predicted key IR absorption frequencies for 8-Fluoroquinoline-5-sulfonyl chloride.

The presence of two very strong bands in the 1410-1160 cm⁻¹ region is the most definitive IR evidence for the sulfonyl chloride functional group.

Hypothetical Experimental Protocol: ATR-FTIR
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping with isopropanol and performing a background scan.

  • Sample Application: Place a small amount (a few milligrams) of the solid 8-Fluoroquinoline-5-sulfonyl chloride powder directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a baseline correction and peak picking on the resulting spectrum.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structure

NMR spectroscopy provides the most detailed information, revealing the carbon-hydrogen framework and the precise electronic environment of each nucleus. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all essential for complete characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show five distinct signals in the aromatic region (typically δ 7.5-9.5 ppm). The chemical shifts are heavily influenced by the electron-withdrawing effects of the sulfonyl chloride group, the ring nitrogen, and the fluorine atom.

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-29.0 - 9.2ddJ(H2-H3) ≈ 4.5, J(H2-H4) ≈ 1.7
H-48.4 - 8.6ddJ(H4-H3) ≈ 8.5, J(H4-H2) ≈ 1.7
H-37.7 - 7.9ddJ(H3-H4) ≈ 8.5, J(H3-H2) ≈ 4.5
H-68.6 - 8.8dJ(H6-H7) ≈ 8.0
H-77.8 - 8.0ddJ(H7-H6) ≈ 8.0, J(H7-F8) ≈ 9.0

Table 3: Predicted ¹H NMR data (in CDCl₃, 400 MHz).

Expert Insights:

  • H-2 and H-4: These protons are deshielded by the adjacent nitrogen atom. H-2 is typically the most downfield proton in a quinoline system.

  • H-6: This proton is ortho to the powerful electron-withdrawing sulfonyl chloride group, shifting it significantly downfield.

  • H-7: This proton experiences both ortho H-H coupling to H-6 and a characteristic ortho H-F coupling (³JHF) of approximately 9.0 Hz, which is a key diagnostic feature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display nine signals for the quinoline carbons. The key feature will be the large one-bond coupling between C-8 and the fluorine atom (¹JCF).

Carbon Assignment Predicted δ (ppm) Predicted Multiplicity (due to F) Predicted Coupling Constants (J, Hz)
C-8158 - 162d¹JCF ≈ 250-265
C-2150 - 152s-
C-4136 - 138s-
C-8a139 - 141d²JC-F ≈ 10-15
C-5135 - 137d³JC-F ≈ 3-5
C-7124 - 126d²JC-F ≈ 20-25
C-4a128 - 130s-
C-6131 - 133d⁴JC-F ≈ 2-4
C-3122 - 124s-

Table 4: Predicted ¹³C NMR data (in CDCl₃, 101 MHz).

Expert Insights:

  • C-8: The carbon directly attached to fluorine (C-8) will appear as a doublet with a very large coupling constant (¹JCF), which is unambiguous proof of the C-F bond. Its chemical shift will also be the most downfield of the C-H carbons due to the direct electronegative effect of fluorine.

  • C-F Couplings: Note the through-bond couplings from fluorine to C-7 (²JCF), C-5 (³JCF), and C-6 (⁴JCF), which are invaluable for confirming assignments. These can be definitively assigned using 2D NMR experiments like HMBC.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it ideal for analyzing fluorinated compounds.[4] For this molecule, a single signal is expected.

Nucleus Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
F-8-110 to -130dJ(F8-H7) ≈ 9.0

Table 5: Predicted ¹⁹F NMR data (in CDCl₃, 376 MHz, referenced to CFCl₃).

Expert Insights:

  • The chemical shift for aryl fluorides can vary, but a value in this range is typical.[5]

  • The signal will be split into a doublet by the ortho proton H-7. This confirms the spatial relationship between the fluorine atom and its neighboring proton. Decoupling the ¹H spectrum while acquiring the ¹⁹F spectrum would cause this doublet to collapse into a singlet, confirming the coupling.

Hypothetical Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~10-15 mg of 8-Fluoroquinoline-5-sulfonyl chloride and dissolve it in ~0.7 mL of a dry, deuterated aprotic solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Causality: Aprotic solvents are essential as the sulfonyl chloride group can react with protic solvents like methanol-d₄ or D₂O.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition:

    • ¹H NMR: Acquire a standard 1D proton spectrum with 16-32 scans.

    • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. An APT or DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃/quaternary carbons.

    • ¹⁹F NMR: Acquire a standard 1D fluorine spectrum.

    • 2D NMR (Optional but Recommended): Run COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) experiments for unambiguous assignment of all proton and carbon signals.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent signal (e.g., CDCl₃ at δH 7.26, δC 77.16).

Integrated Spectroscopic Analysis Workflow

Confirming the identity of a molecule is a synergistic process. No single technique provides all the answers. The following workflow illustrates how MS, IR, and NMR are integrated for a self-validating structural elucidation.

G cluster_0 Spectroscopic Analysis Workflow start Target Compound: 8-Fluoroquinoline-5-sulfonyl chloride ms Mass Spectrometry (ESI-HRMS) start->ms ir Infrared Spectroscopy (ATR-FTIR) start->ir nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) start->nmr mol_formula Confirm Molecular Formula (C₉H₅ClFNO₂S) & Isotopic Pattern ms->mol_formula Provides func_groups Identify Functional Groups (-SO₂Cl, Ar-F, Quinoline) ir->func_groups Provides connectivity Determine Atom Connectivity & Stereochemistry nmr->connectivity Provides final_structure Validated Structure mol_formula->final_structure func_groups->final_structure connectivity->final_structure

Caption: Workflow for integrated structural elucidation.

Conclusion

This technical guide provides a predictive but comprehensive overview of the essential spectroscopic data for 8-Fluoroquinoline-5-sulfonyl chloride. By leveraging mass spectrometry, we confirm the molecular formula and isotopic composition. Infrared spectroscopy provides rapid verification of the critical sulfonyl chloride and aryl-fluoride functional groups. Finally, a detailed multi-nuclear NMR analysis (¹H, ¹³C, and ¹⁹F) allows for the definitive assignment of the atomic framework, confirming the regiochemistry of the substituents. This integrated dataset forms a robust analytical package, equipping researchers and drug development professionals with the foundational knowledge required to confidently employ this versatile chemical building block in their synthetic endeavors.

References

  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link]

  • NIST. (n.d.). 8-Quinolinesulfonyl chloride. In NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of 5-FA. Available at: [Link]

  • PubChem. (n.d.). 8-Quinolinesulfonyl chloride. Available at: [Link]

  • PubChemLite. (n.d.). 8-fluoroquinoline-5-sulfonyl chloride (C9H5ClFNO2S). Available at: [Link]

  • Semantic Scholar. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Available at: [Link]

  • Asian Journal of Advanced Basic Sciences. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Available at: [Link]

  • PubChem. (n.d.). 8-Hydroxyquinoline-5-sulfonic acid. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • University of Ottawa. (n.d.). 19Fluorine NMR. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Infrared spectra and the structure of drugs of the fluoroquinolone group. Available at: [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of HQ and PHQ. Available at: [Link]

  • PubMed. (n.d.). Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents. Available at: [Link]

  • SpectraBase. (n.d.). FMOC-chloride. Available at: [Link]

  • Royal Society of Chemistry. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Available at: [Link]

  • ResearchGate. (n.d.). Infrared spectrum of ciprofloxacin. Available at: [Link]

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Foundational

The Fluoroquinolone Scaffold: A Cornerstone of Antibacterial Chemotherapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The fluoroquinolone scaffold represents a pivotal class of synthetic antibacterial agents that have revolutionized the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The fluoroquinolone scaffold represents a pivotal class of synthetic antibacterial agents that have revolutionized the treatment of a myriad of bacterial infections.[1] Characterized by a bicyclic core structure related to 4-quinolone, these compounds exert their bactericidal effects by targeting essential bacterial enzymes, namely DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and transcription.[1][2] This guide provides a comprehensive exploration of the biological significance of the fluoroquinolone scaffold, delving into its mechanism of action, structure-activity relationships, therapeutic applications, and the ever-growing challenge of bacterial resistance. Furthermore, it offers insights into experimental protocols for evaluating fluoroquinolone activity and future perspectives in the development of novel derivatives.

The Core Chemistry: A Foundation for Potent Activity

The fundamental pharmacophore of the fluoroquinolone class is the quinoline ring system.[2] The journey began with the discovery of nalidixic acid, a first-generation quinolone primarily effective against Gram-negative bacteria.[1][2] A significant breakthrough was the introduction of a fluorine atom at the C-6 position, which dramatically enhanced antibacterial activity and broadened the spectrum to include some Gram-positive bacteria, giving rise to the term "fluoroquinolones".[2]

Further chemical modifications at various positions of the bicyclic core have led to the development of successive generations of fluoroquinolones, each with improved pharmacokinetic and pharmacodynamic properties.[1] These modifications influence the drug's spectrum of activity, potency, and safety profile.[3]

Mechanism of Action: A Tale of Two Topoisomerases

Fluoroquinolones exhibit a concentration-dependent bactericidal effect by inhibiting two critical bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4][5] These enzymes are essential for maintaining the proper topology of DNA during replication, transcription, and repair.[1][]

  • DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for the initiation of replication and transcription.[][7] Inhibition of DNA gyrase is the primary mechanism of action against Gram-negative bacteria.[]

  • Topoisomerase IV: This enzyme plays a key role in the decatenation, or separation, of newly replicated daughter chromosomes.[][8] Its inhibition is the predominant mechanism of action against Gram-positive bacteria.[]

The interaction of fluoroquinolones with these enzymes leads to the formation of a stable drug-enzyme-DNA complex, which traps the enzyme in its cleavage-competent state.[9][10] This blockage of the replication fork and the subsequent generation of double-strand DNA breaks ultimately trigger bacterial cell death.[9][11]

Fluoroquinolone Mechanism of Action cluster_replication Bacterial DNA Replication cluster_enzymes Target Enzymes cluster_inhibition Fluoroquinolone Action DNA DNA ReplicationFork Replication Fork DNA->ReplicationFork Replication SupercoiledDNA Supercoiled DNA ReplicationFork->SupercoiledDNA DaughterChromosomes Interlinked Daughter Chromosomes ReplicationFork->DaughterChromosomes DNAGyrase DNA Gyrase (Topoisomerase II) SupercoiledDNA->DNAGyrase Relaxes Supercoils TopoIV Topoisomerase IV DaughterChromosomes->TopoIV Decatenates GyraseComplex Stable Ternary Complex (FQ-Gyrase-DNA) DNAGyrase->GyraseComplex TopoIVComplex Stable Ternary Complex (FQ-TopoIV-DNA) TopoIV->TopoIVComplex Fluoroquinolone Fluoroquinolone Scaffold Fluoroquinolone->GyraseComplex Inhibits Fluoroquinolone->TopoIVComplex Inhibits DSBs Double-Strand DNA Breaks GyraseComplex->DSBs TopoIVComplex->DSBs CellDeath Bacterial Cell Death DSBs->CellDeath

Caption: Fluoroquinolone inhibition of DNA gyrase and topoisomerase IV.

Structure-Activity Relationships (SAR): Tailoring for Success

The biological activity of fluoroquinolones is intricately linked to their chemical structure. Modifications at different positions on the quinolone ring system have profound effects on their antibacterial spectrum, potency, and pharmacokinetic properties.

PositionModificationImpact on Activity
N-1 Substituents like ethyl, cyclopropylEssential for antibacterial activity and influences potency.
C-3 & C-4 Carboxyl and keto groupsCrucial for binding to DNA gyrase and cannot be significantly altered without loss of activity.[12]
C-6 Fluorine atomSignificantly enhances antibacterial potency and cell penetration.[13]
C-7 Piperazine or similar heterocyclic ringsModulates the spectrum of activity, potency against specific pathogens, and pharmacokinetic properties.
C-8 Methoxy or other small substituentsCan enhance activity and reduce the emergence of resistance.[10]

Therapeutic Applications: A Broad-Spectrum Arsenal

Fluoroquinolones are broad-spectrum antibiotics effective against a wide range of Gram-positive and Gram-negative bacteria.[14][15] Their clinical applications are extensive and include the treatment of:

  • Urinary Tract Infections (UTIs): Both uncomplicated and complicated UTIs.[7][16]

  • Respiratory Tract Infections: Including community-acquired pneumonia.[7][16]

  • Gastrointestinal Infections: Such as bacterial diarrhea.[7][16]

  • Bone and Joint Infections: Due to their excellent tissue penetration.[8]

  • Skin and Soft Tissue Infections. [7]

  • Prostatitis. [16]

However, due to the risk of serious side effects, regulatory agencies like the FDA have advised restricting their use for uncomplicated infections, reserving them for cases where other antibiotic options are not suitable.[14][17]

The Challenge of Resistance: An Evolving Threat

The widespread use of fluoroquinolones has inevitably led to the emergence and spread of bacterial resistance, posing a significant threat to their clinical efficacy.[1][4] The primary mechanisms of resistance include:

  • Target-Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) reduce the binding affinity of fluoroquinolones to their targets.[9][18]

  • Efflux Pumps: Overexpression of bacterial efflux pumps actively transports fluoroquinolones out of the cell, reducing their intracellular concentration.[9][19]

  • Reduced Permeability: Changes in the bacterial outer membrane porins can limit the influx of fluoroquinolones into the cell.[19]

Fluoroquinolone Resistance Mechanisms cluster_resistance Resistance Mechanisms Fluoroquinolone Fluoroquinolone TargetEnzymes DNA Gyrase & Topoisomerase IV Fluoroquinolone->TargetEnzymes Inhibits BacterialCell Bacterial Cell TargetMutation Target-Site Mutations (gyrA, parC) TargetMutation->TargetEnzymes Alters Binding Site EffluxPump Efflux Pump Overexpression EffluxPump->Fluoroquinolone Expels Drug PorinMutation Reduced Permeability (Porin Downregulation) PorinMutation->Fluoroquinolone Blocks Entry

Caption: Key mechanisms of bacterial resistance to fluoroquinolones.

Experimental Protocols: Assessing Fluoroquinolone Activity

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[20]

Methodology: Broth Microdilution

  • Preparation of Fluoroquinolone Stock Solution: Dissolve the fluoroquinolone in a suitable solvent (e.g., DMSO or water) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Prepare a series of twofold dilutions of the fluoroquinolone stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

  • Bacterial Inoculum Preparation: Culture the test bacterium overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the fluoroquinolone at which there is no visible growth of the bacterium.

DNA Gyrase Inhibition Assay

This assay measures the ability of a fluoroquinolone to inhibit the supercoiling activity of DNA gyrase.

Methodology: In Vitro Supercoiling Assay

  • Reaction Mixture: Prepare a reaction mixture containing relaxed circular DNA (e.g., pBR322), DNA gyrase, ATP, and a suitable buffer.

  • Addition of Fluoroquinolone: Add varying concentrations of the test fluoroquinolone to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel.

  • Visualization: Stain the gel with a fluorescent dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control without the fluoroquinolone.

Adverse Effects and Safety Considerations

While generally effective, fluoroquinolones are associated with a range of adverse effects, some of which can be serious and potentially irreversible.[16][21] These include:

  • Musculoskeletal Effects: Tendinitis and tendon rupture, particularly in older adults and those taking corticosteroids.[14][17]

  • Nervous System Effects: Peripheral neuropathy, confusion, hallucinations, and seizures.[16][17]

  • Cardiovascular Effects: Aortic aneurysm and dissection.[21]

  • Psychiatric Effects: Anxiety, depression, and suicidal thoughts.[16]

  • Gastrointestinal Effects: Nausea, diarrhea, and vomiting.[17]

These safety concerns have led to stricter prescribing guidelines and boxed warnings from regulatory agencies.[17]

Future Perspectives: Evolving the Scaffold

The continued emergence of resistance necessitates the development of novel fluoroquinolone derivatives. Current research focuses on:

  • Hybrid Molecules: Combining the fluoroquinolone scaffold with other pharmacophores to create hybrid molecules with dual mechanisms of action.[22][23]

  • Multi-target Derivatives: Designing fluoroquinolones that can inhibit multiple bacterial targets, potentially reducing the likelihood of resistance development.[24]

  • Overcoming Resistance: Modifying the scaffold to evade existing resistance mechanisms, such as efflux pumps.

The versatility of the fluoroquinolone scaffold continues to make it an attractive starting point for the discovery of new and improved antibacterial agents.[24]

References

  • WebMD. (2025-04-30). Fluoroquinolones: Safety, Risks, and Side Effects.
  • MSD Manual Professional Edition. Fluoroquinolones - Infectious Diseases.
  • U.S. Food and Drug Administration. (2016-07-26). FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics due to disabling side effects.
  • RegisteredNurseRN.com. (2022-12-12). Fluoroquinolones (Quinolones) Pharmacology Nursing Mnemonic, Mechanism of Action NCLEX. Retrieved from [Link]

  • Infectious Diseases Society of America. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections.
  • PubMed. Fluoroquinolone antibiotics. Microbiology, pharmacokinetics and clinical use.
  • Wikipedia. Quinolone antibiotic.
  • MDPI. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown.
  • Drugs.com. (2024-02-15). List of Common Quinolones + Uses, Types & Side Effects.
  • PubMed Central. (2021-10-01). Fluoroquinolone antibiotics and adverse events. Retrieved from [Link]

  • PubMed. Classification and structure-activity relationships of fluoroquinolones.
  • National Institutes of Health. (2023-03-21). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Retrieved from [Link]

  • PubMed Central. Mechanisms of drug resistance: quinolone resistance. Retrieved from [Link]

  • PubMed Central. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Retrieved from [Link]

  • PubMed. In vitro activity of fluoroquinolones against gram-positive bacteria.
  • PubMed. (2025-08-27). Fluoroquinolones as Versatile Scaffolds: Potential for Targeting Classical and Novel Mechanisms to Combat Antibacterial Resistance. Retrieved from [Link]

  • National Institutes of Health. Fluoroquinolone antimicrobial drugs. Retrieved from [Link]

  • PubMed Central. Mechanism of action of and resistance to quinolones. Retrieved from [Link]

  • GOV.UK. (2023-08-30). Fluoroquinolone antibiotics: reminder of the risk of disabling and potentially long-lasting or irreversible side effects. Retrieved from [Link]

  • RSC Publishing. (2023-03-15). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved from [Link]

  • PNAS. DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. Retrieved from [Link]

  • American Society for Microbiology. Comparison of In Vitro Activities of Fluoroquinolone-Like 2,4- and 1,3-Diones. Retrieved from [Link]

  • ASM Journals. Structure-activity relationships of the fluoroquinolones. Retrieved from [Link]

  • MDPI. (2022-03-03). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Retrieved from [Link]

  • Oxford Academic. Application of fluoroquinolone pharmacodynamics. Retrieved from [Link]

  • PubMed. (2016-09-01). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Retrieved from [Link]

  • ResearchGate. (2025-08-07). Quinolone Molecular Structure‐Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Retrieved from [Link]

  • Therapeutic Goods Administration. (2025-03-07). More prominent warnings about serious side effects for fluoroquinolone antibiotics. Retrieved from [Link]

  • ResearchGate. (2020-12-23). (PDF) Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. Retrieved from [Link]

  • YouTube. (2014-06-27). Fluoroquinolone resistance in bacteria. Retrieved from [Link]

  • National Institutes of Health. Fluoroquinolones and Biofilm: A Narrative Review. Retrieved from [Link]

  • YouTube. (2020-05-21). SAR of fluoroquinolones - Ofloxacin, ciprofloxacin, norfloxacin. Retrieved from [Link]

  • PubMed. In vitro susceptibility testing of fluoroquinolone activity against Salmonella: recent changes to CLSI standards. Retrieved from [Link]

  • ACS Publications. Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. Retrieved from [Link]

  • ResearchGate. (2025-08-06). DNA Gyrase, Topoisomerase IV, and the 4Quinolones. Retrieved from [Link]

  • Oxford Academic. Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Retrieved from [Link]

  • National Institutes of Health. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Retrieved from [Link]

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Protocols & Analytical Methods

Method

The Strategic Application of 8-Fluoroquinoline-5-sulfonyl Chloride in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery The quinoline core is a well-established and highly valued scaffold in medicinal chemistry, forming the backbone of numerous therapeutic ag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline core is a well-established and highly valued scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1] From the historical significance of quinine in treating malaria to the broad-spectrum antibacterial efficacy of modern fluoroquinolones, the versatility of the quinoline ring system is undeniable.[2] Its rigid, bicyclic aromatic structure provides a unique three-dimensional framework that can be strategically functionalized to achieve specific interactions with biological targets. This inherent adaptability has led to the development of quinoline-based compounds with applications as antibacterial, anticancer, antiviral, and anti-inflammatory agents.[3]

This guide focuses on a specific and highly reactive building block, 8-Fluoroquinoline-5-sulfonyl chloride , and its applications in the synthesis of novel therapeutic candidates. The introduction of a fluorine atom at the 8-position and a sulfonyl chloride at the 5-position of the quinoline ring system imparts unique chemical properties that can be leveraged to create diverse libraries of bioactive molecules.

Molecular Properties and Rationale for Use

The strategic placement of the fluorine and sulfonyl chloride moieties on the quinoline scaffold is key to the utility of 8-Fluoroquinoline-5-sulfonyl chloride in drug discovery.

PropertyDescriptionReference
CAS Number 1000933-89-0N/A
Molecular Formula C₉H₅ClFNO₂SN/A
Molecular Weight 245.66 g/mol N/A

The Role of the 8-Fluoro Substituent:

The introduction of a fluorine atom at the 8-position of the quinoline ring can significantly influence the physicochemical and pharmacological properties of the resulting derivatives. Fluorine's high electronegativity and small size can lead to:

  • Modulation of pKa: Altering the basicity of the quinoline nitrogen, which can impact solubility, cell permeability, and target binding.

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug candidate.

  • Improved Target Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced potency.[4]

  • Altered Conformation: The presence of fluorine can influence the preferred conformation of the molecule, which can be critical for optimal binding to a target protein.

The Reactivity of the 5-Sulfonyl Chloride Group:

The sulfonyl chloride moiety is a highly reactive electrophile, making it an excellent handle for the synthesis of sulfonamides.[5] Sulfonamides are a prominent class of functional groups in medicinal chemistry, found in a wide range of approved drugs, including antibacterials, diuretics, and hypoglycemic agents.[6] The reaction of 8-Fluoroquinoline-5-sulfonyl chloride with primary or secondary amines provides a straightforward and efficient method for generating a diverse library of 8-fluoroquinoline-5-sulfonamide derivatives.[7]

General Synthetic Protocol: Synthesis of 8-Fluoroquinoline-5-sulfonamides

The following protocol describes a general method for the synthesis of 8-fluoroquinoline-5-sulfonamide derivatives from 8-Fluoroquinoline-5-sulfonyl chloride and a primary or secondary amine. This protocol is based on established methods for the synthesis of related quinoline and isoquinoline sulfonamides.[6][8]

graph G {
  layout=dot;
  rankdir=LR;
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Start [label="Start: 8-Fluoroquinoline-5-sulfonyl chloride\n+ Amine (Primary or Secondary)"]; Reaction [label="Reaction Conditions:\n- Anhydrous aprotic solvent (e.g., DCM, THF, Acetonitrile)\n- Base (e.g., Triethylamine, Pyridine, DIEA)\n- Temperature: 0°C to Room Temperature"]; Workup [label="Aqueous Workup:\n- Quench with water or dilute acid\n- Extract with organic solvent"]; Purification [label="Purification:\n- Column Chromatography\n- Recrystallization"]; Product [label="Product: 8-Fluoroquinoline-5-sulfonamide Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }

Figure 2. Potential dual mechanism of antibacterial action for 8-Fluoroquinoline-5-sulfonamide derivatives.

Anticancer Agents

The quinoline scaffold is present in several approved and investigational anticancer drugs.[9] Derivatives of the closely related 8-hydroxyquinoline-5-sulfonamide have demonstrated significant anticancer activity against various cancer cell lines, including melanoma, breast cancer, and lung cancer.[6][10][11] The proposed mechanisms of action for these compounds are often multifaceted and can include the inhibition of key signaling pathways involved in cell proliferation, migration, and survival.[12]

For instance, isoquinoline sulfonamides are known to be potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of the actin cytoskeleton.[13] Dysregulation of the ROCK signaling pathway is implicated in cancer cell invasion and metastasis.[13] It is plausible that derivatives of 8-Fluoroquinoline-5-sulfonyl chloride could also function as kinase inhibitors, targeting ROCK or other kinases involved in cancer progression.[8][14]

Experimental Protocol: In Vitro Anticancer Activity Screening

A general protocol for evaluating the in vitro anticancer activity of newly synthesized 8-fluoroquinoline-5-sulfonamide derivatives is provided below.

  • Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Viability Assay (MTT or WST-1):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 48-72 hours.

    • Add MTT or WST-1 reagent and incubate according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader to determine cell viability.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treat cells with the test compounds at their IC₅₀ concentrations for 24-48 hours.

    • Stain the cells with Annexin V-FITC and propidium iodide.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

  • Cell Cycle Analysis:

    • Treat cells with the test compounds for 24 hours.

    • Fix the cells in ethanol and stain with propidium iodide.

    • Analyze the DNA content of the cells by flow cytometry to determine the cell cycle distribution.

Antiviral Agents

Certain quinoline derivatives have shown promise as antiviral agents, with some fluoroquinolones exhibiting activity against viruses such as HIV and vaccinia virus.[7][15] The mechanism of antiviral action for these compounds can vary, with some inhibiting viral enzymes or interfering with viral replication processes.[7] The development of novel 8-fluoroquinoline-5-sulfonamides could lead to the discovery of new antiviral agents with unique mechanisms of action.[15]

Conclusion and Future Perspectives

8-Fluoroquinoline-5-sulfonyl chloride is a valuable and versatile building block for medicinal chemists. Its unique combination of a fluoroquinolone scaffold and a reactive sulfonyl chloride handle provides a powerful platform for the synthesis of diverse libraries of potential therapeutic agents. While direct applications of this specific reagent are still emerging in the literature, the extensive research on related quinoline and isoquinoline sulfonamides strongly suggests its potential in the development of novel antibacterial, anticancer, and antiviral drugs. The protocols and application notes provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this promising chemical entity in their drug discovery programs.

References

  • BenchChem. (2025). Application Notes and Protocols: Large-Scale Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride. BenchChem.
  • Gloc, M., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]

  • Richter, S. N., & Palumbo, M. (2002). Antiviral properties of quinolone-based drugs. Current pharmaceutical design, 8(11), 937–953.
  • Cremades, N., et al. (2000). Mode of Action of Sulfanilyl Fluoroquinolones. Antimicrobial agents and chemotherapy, 44(11), 3173–3176.
  • Gloc, M., et al. (2023). Design, Synthesis, and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2509.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • Gloc, M., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PubMed.
  • BenchChem. (2025). Application Notes and Protocols: 8-Fluoroisoquinoline-5-sulfonamide in Cancer Cell Line Studies. BenchChem.
  • Afrin, S., et al. (2022). Quinolones Chemistry and its Therapeutic Activities. Research Journal of Pharmacy and Technology, 15(1), 423-431.
  • MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21547–21555.
  • Ezelarab, H., et al. (2018). Recent updates of fluoroquinolones as antibacterial agents. Archives of Pharmacal Research, 41(11), 1057-1070.
  • Wikipedia. (2024). Quinolone antibiotic. [Link]

  • Anderson, R. J., et al. (2021). C-2 derivatized 8-sulfonamidoquinolines as antibacterial compounds. Bioorganic & medicinal chemistry, 30, 115943.
  • Khan, K. M., et al. (2018). Sulfonamide-Linked Ciprofloxacin, Sulfadiazine and Amantadine Derivatives as a Novel Class of Inhibitors of Jack Bean Urease; Synthesis, Kinetic Mechanism and Molecular Docking. Molecules, 23(11), 2968.
  • Drugs.com. (2025). Antibiotics 101: List of Common Names, Types & Their Uses. [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Indian Journal of Pharmaceutical Sciences. (2005). biological-activities-of-sulfonamides.pdf.
  • Wikipedia. (2024). Antiviral drug. [Link]

  • Hektoen International. (2024). Sulfonamides: The first synthetic antibacterial agents. [Link]

  • Gloc, M., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044.
  • Wolska, K., & Grudziński, I. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International journal of molecular sciences, 22(16), 8888.
  • Gloc, M., et al. (2023).

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 8-Fluoroquinoline-5-sulfonyl Chloride in Modern Organic Synthesis

Introduction: A Versatile Building Block for Complex Molecules 8-Fluoroquinoline-5-sulfonyl chloride is a highly reactive and versatile bifunctional reagent that has garnered significant attention in the fields of medici...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Molecules

8-Fluoroquinoline-5-sulfonyl chloride is a highly reactive and versatile bifunctional reagent that has garnered significant attention in the fields of medicinal chemistry and materials science. Its structure, featuring a quinoline core, a reactive sulfonyl chloride moiety, and a strategically placed fluorine atom, offers a unique combination of properties. The quinoline scaffold is a privileged structure in drug discovery, known for its presence in numerous bioactive compounds, including antibacterial and anticancer agents.[1] The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of derivative molecules.

The primary utility of this reagent stems from the electrophilic nature of the sulfonyl chloride group (-SO₂Cl), which readily reacts with a wide array of nucleophiles. This reactivity allows for the straightforward introduction of the 8-fluoroquinoline-5-sulfonyl moiety into various molecular frameworks, making it an invaluable tool for lead optimization and the development of novel chemical entities. This guide provides an in-depth exploration of its key applications, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Applications & Mechanistic Rationale

The synthetic utility of 8-fluoroquinoline-5-sulfonyl chloride is principally centered on its reactions with nucleophiles to form stable sulfonamide and sulfonate ester linkages.

Synthesis of Quinolinesulfonamides: A Gateway to Bioactive Compounds

The reaction between 8-fluoroquinoline-5-sulfonyl chloride and primary or secondary amines is the most prominent application, yielding a diverse range of quinoline-5-sulfonamides.[2] This transformation is fundamental in medicinal chemistry, as the sulfonamide group is a key pharmacophore found in many FDA-approved drugs.[3]

Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base (e.g., triethylamine or pyridine) to prevent the protonation of the starting amine and to drive the reaction to completion.

G cluster_process Reaction Process R_NH2 Primary/Secondary Amine (R-NH₂) Sulfonamide N-Substituted-8-fluoroquinoline-5-sulfonamide R_NH2->Sulfonamide Nucleophilic Attack FQSC 8-Fluoroquinoline-5-sulfonyl Chloride FQSC->Sulfonamide Base Base (e.g., Et₃N) HCl_Salt Base·HCl Salt Base->HCl_Salt HCl Scavenger Solvent Anhydrous Solvent (e.g., ACN, DCM)

Caption: General reaction scheme for sulfonamide synthesis.

The resulting quinoline-5-sulfonamide derivatives have been investigated for a range of biological activities, including significant anticancer and antibacterial properties.[1] The specific substituents on the amine component can be systematically varied to modulate the compound's lipophilicity, steric profile, and hydrogen bonding capacity, enabling fine-tuning of its pharmacological profile.

Synthesis of Sulfonate Esters

Analogous to the synthesis of sulfonamides, 8-fluoroquinoline-5-sulfonyl chloride reacts with alcohols and phenols to form sulfonate esters. This reaction is typically performed in the presence of a base to deprotonate the alcohol, thereby increasing its nucleophilicity.

Causality and Mechanistic Insight: The mechanism mirrors that of sulfonamide formation, with the alkoxide or phenoxide ion acting as the nucleophile. The resulting sulfonate esters are not only potential bioactive molecules themselves but can also serve as excellent leaving groups in nucleophilic substitution reactions, further expanding the synthetic utility of the parent sulfonyl chloride.

Application as a Fluorescent Labeling Reagent

The inherent fluorescence of the quinoline core makes its derivatives suitable for use as fluorescent probes.[4][5] While many commercial fluorescent dyes are available, custom synthesis using reagents like 8-fluoroquinoline-5-sulfonyl chloride allows for the creation of bespoke probes for specific applications.[6][][8]

Expertise & Field-Proven Insight: The sulfonyl chloride group is highly reactive towards the nucleophilic side chains of amino acids, such as the ε-amino group of lysine or the thiol group of cysteine.[6] This enables the covalent labeling of proteins and other biomolecules. The resulting sulfonamide or thioester bond is stable, allowing the fluorescent quinoline tag to be used for tracking the biomolecule's localization and interactions within biological systems, such as in confocal microscopy or flow cytometry.[] The choice of sulfonyl chloride over other reactive groups like isothiocyanates or succinimidyl esters can be advantageous, although they are known to be unstable in aqueous media and require careful handling.[6]

Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps and rationale for the synthesis and characterization of derivatives from 8-fluoroquinoline-5-sulfonyl chloride.

Protocol 1: General Procedure for the Synthesis of N-Aryl-8-fluoroquinoline-5-sulfonamides

This protocol describes a robust method for the coupling of 8-fluoroquinoline-5-sulfonyl chloride with various substituted anilines.

Materials & Equipment:

  • 8-Fluoroquinoline-5-sulfonyl chloride

  • Substituted aniline (e.g., p-toluidine)

  • Triethylamine (Et₃N), distilled

  • Anhydrous acetonitrile (ACN) or Dichloromethane (DCM)

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Reagent Molar Eq. Purpose
8-Fluoroquinoline-5-sulfonyl chloride1.0Electrophile
Substituted Aniline1.1 - 1.2Nucleophile
Triethylamine (Et₃N)2.0HCl Scavenger/Base
Anhydrous Solvent-Reaction Medium

Experimental Workflow Diagram:

G start Start reagents 1. Charge flask with amine and solvent under N₂ start->reagents cool 2. Cool to 0 °C reagents->cool add_reagents 3. Add Et₃N, then slowly add sulfonyl chloride solution cool->add_reagents react 4. Warm to RT and stir for 4-12 h (Monitor by TLC) add_reagents->react workup 5. Quench with H₂O, Extract with EtOAc react->workup wash 6. Wash organic layer (brine), dry (Na₂SO₄) workup->wash purify 7. Concentrate and purify by column chromatography wash->purify characterize 8. Characterize product (NMR, MS, IR) purify->characterize end End characterize->end

Sources

Method

Application Notes and Protocols for the Synthesis of 8-Fluoroquinoline-5-sulfonamides

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of the Quinoline-Sulfonamide Scaffold in Modern Drug Discovery The quinol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Quinoline-Sulfonamide Scaffold in Modern Drug Discovery

The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and antimalarial properties.[1][2] Similarly, the sulfonamide functional group is a well-established pharmacophore, renowned for its role in the development of antimicrobial drugs and various enzyme inhibitors.[3][4] The strategic hybridization of these two privileged moieties into a single molecular entity, the quinoline-sulfonamide, has emerged as a powerful approach in the design of novel therapeutic candidates with enhanced potency and selectivity.[3][5]

This application note provides a comprehensive and technically detailed protocol for the synthesis of N-substituted 8-fluoroquinoline-5-sulfonamides from 8-fluoroquinoline-5-sulfonyl chloride. The introduction of a fluorine atom at the 8-position of the quinoline ring can significantly modulate the physicochemical and pharmacological properties of the molecule, including metabolic stability and binding affinity, making this a particularly interesting scaffold for drug development.[6] This guide is designed to provide researchers with a robust and reproducible methodology, grounded in established chemical principles, to facilitate the exploration of this promising class of compounds.

Mechanistic Rationale: The Nucleophilic Acyl Substitution Pathway

The synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines proceeds via a well-established nucleophilic acyl substitution mechanism. The sulfonyl chloride group is highly electrophilic due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom. This is followed by the departure of the chloride leaving group and a proton transfer, typically facilitated by a base, to yield the stable sulfonamide product.

The choice of a suitable base is critical to neutralize the hydrochloric acid (HCl) generated during the reaction, thereby driving the equilibrium towards product formation and preventing the protonation of the starting amine, which would render it non-nucleophilic. Common bases for this transformation include tertiary amines such as triethylamine or pyridine.

Experimental Workflow Overview

The following diagram outlines the key stages in the synthesis, purification, and characterization of 8-fluoroquinoline-5-sulfonamides.

Sulfonamide Synthesis Workflow Workflow for 8-Fluoroquinoline-5-sulfonamide Synthesis reagents Reagent Preparation - 8-Fluoroquinoline-5-sulfonyl chloride - Amine (primary or secondary) - Anhydrous Solvent (e.g., ACN) - Base (e.g., Triethylamine) reaction Sulfonamide Formation - Inert atmosphere (N2 or Ar) - Controlled temperature (0°C to rt) - Stirring for specified time reagents->reaction 1. Reaction Setup workup Reaction Workup - Quenching with water - Extraction with organic solvent - Washing and drying of organic phase reaction->workup 2. Isolation purification Purification - Solvent evaporation - Column chromatography or - Recrystallization workup->purification 3. Purification characterization Characterization - NMR (1H, 13C) - Mass Spectrometry (MS) - Purity assessment (e.g., HPLC) purification->characterization 4. Analysis

Caption: A schematic overview of the synthetic workflow.

Detailed Synthesis Protocol

This protocol is a general guideline and may require optimization for specific amine substrates.

Materials and Reagents
ReagentGradeSupplierNotes
8-Fluoroquinoline-5-sulfonyl chloride≥95%Commercial SourceStore under inert gas and protect from moisture.
Amine (primary or secondary)≥98%Commercial SourceEnsure dryness, may require distillation or drying over desiccants.
Anhydrous Acetonitrile (ACN)DriSolv® or equivalentCommercial SourceUse a freshly opened bottle or from a solvent purification system.
Triethylamine (TEA)≥99.5%, redistilledCommercial SourceStore over KOH pellets.
Dichloromethane (DCM)ACS GradeCommercial SourceFor extraction.
Saturated Sodium Bicarbonate SolutionLaboratory Prepared-For washing.
Brine (Saturated NaCl Solution)Laboratory Prepared-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercial SourceFor drying organic phase.
Silica Gel60 Å, 230-400 meshCommercial SourceFor column chromatography.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

  • NMR spectrometer

  • Mass spectrometer

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 8-fluoroquinoline-5-sulfonyl chloride (1.0 eq).

    • Dissolve the sulfonyl chloride in anhydrous acetonitrile (ACN). The volume should be sufficient to ensure complete dissolution and efficient stirring.

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Amine and Base:

    • In a separate vial, dissolve the desired primary or secondary amine (1.1 - 1.5 eq) and triethylamine (TEA) (1.5 - 2.0 eq) in a small amount of anhydrous ACN.

    • Slowly add the amine/base solution dropwise to the stirred solution of 8-fluoroquinoline-5-sulfonyl chloride at 0 °C. The use of an excess of the amine can also serve as the base.[7]

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Extraction:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) or another suitable organic solvent (3 x volume of the aqueous layer).[5]

    • Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by silica gel column chromatography. A typical eluent system is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.[3]

    • Alternatively, if the product is a solid, recrystallization from a suitable solvent such as methanol or ethanol can be employed to obtain the pure sulfonamide.[5]

Safety Precautions
  • Sulfonyl chlorides are corrosive and moisture-sensitive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

  • Triethylamine is a flammable and corrosive liquid with a strong odor. Handle with care in a well-ventilated area.

  • Always work under an inert atmosphere when handling anhydrous solvents and moisture-sensitive reagents.

Characterization of N-Substituted 8-Fluoroquinoline-5-sulfonamides

The successful synthesis of the target sulfonamides should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show characteristic signals for the quinoline ring protons. The fluorine atom at the 8-position will likely cause splitting of the adjacent proton signals. The proton of the sulfonamide N-H group typically appears as a broad singlet in the range of δ 8-11 ppm.[1] The chemical shifts of the protons on the N-substituent will depend on its specific structure.

  • ¹³C NMR: The ¹³C NMR spectrum will show signals corresponding to the carbon atoms of the quinoline ring and the N-substituent. The carbon atom attached to the fluorine (C-8) will exhibit a large one-bond C-F coupling constant. The aromatic carbons of the quinoline ring typically resonate between δ 110-160 ppm.[1]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a suitable technique to confirm the molecular weight of the synthesized sulfonamides. The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-substituted 8-fluoroquinoline-5-sulfonamides. By following this guide, researchers in drug discovery and medicinal chemistry can efficiently synthesize a library of these promising compounds for biological evaluation. The inherent versatility of the reaction allows for the introduction of a wide variety of amine-containing fragments, enabling a thorough exploration of the structure-activity relationship of this important scaffold.

References

  • Nowak, M., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(17), 5343. Available at: [Link]

  • Al-Ostath, A., et al. (2013). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 18(10), 12069-12081. Available at: [Link]

  • Manasfi, T., et al. (2017). 1H-NMR chemical shifts and coupling constants a of the aromatic protons of norfloxacin and the metabolites produced by Microbacterium sp. strain 4N2-2. ResearchGate. Available at: [Link]

  • Singh, R., et al. (2025). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. ACS Omega. Available at: [Link]

  • METHOD FOR PRODUCING QUINOLINE-8-SULFONYL CHLORIDE. (2005). Google Patents.
  • Emwas, A-H., et al. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(48), 6529-6531. Available at: [Link]

  • Khan, I., et al. (2024). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 14(1), 23-36. Available at: [Link]

  • Wyrzykiewicz, E., et al. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]

  • Nowak, M., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available at: [Link]

  • Pasternak-Suder, M., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2549. Available at: [Link]

  • Al-Masoudi, W. A. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. IJDDT. Available at: [Link]

  • Robins, M. J., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9326–9330. Available at: [Link]

  • Soderberg, T. (2022). 1H NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Khan, I., et al. (2024). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. ResearchGate. Available at: [Link]

  • Al-Juboori, A. M. J. (2021). Synthesis , characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. ResearchGate. Available at: [Link]

  • Abdul-Razaq, A. A. (2018). Synthesis of some sulfa drug derivatives as antibacterial agents. Diyala Journal of Medicine. Available at: [Link]

  • Turel, I., et al. (2015). Table 3 1 H NMR chemical shifts and line widths of the free quinolones... ResearchGate. Available at: [Link]

  • Ball, N. D. (n.d.). Synthesis of sulfonyl chloride substrate precursors. University of California, Irvine. Available at: [Link]

  • Islam, M. S., et al. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Semantic Scholar. Available at: [Link]

  • Arshad, M. N., et al. (2017). Synthesis of (5-chloroquinolin-8-yl)-2-fluorobenzoate 3. ResearchGate. Available at: [Link]

  • Ghomras, A., et al. (2015). Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. ResearchGate. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Derivatization of 8-Fluoroquinoline-5-sulfonyl Chloride for Biological Screening

Introduction: The Quinoline Sulfonamide Scaffold in Modern Drug Discovery The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Sulfonamide Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] When functionalized with a sulfonamide moiety, the resulting quinoline sulfonamides exhibit enhanced pharmacological profiles, acting as inhibitors of crucial enzymes like carbonic anhydrases and kinases.[2] The sulfonamide group, a bioisostere of the amide bond, offers improved metabolic stability and unique hydrogen bonding capabilities, making it a valuable functional group in drug design.[3] The introduction of a fluorine atom at the 8-position of the quinoline ring can further modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 8-fluoroquinoline-5-sulfonyl chloride to generate a diverse library of compounds for biological screening. We will detail the synthesis of the sulfonyl chloride precursor, followed by robust protocols for its reaction with various nucleophiles to create a library of sulfonamides and sulfonate esters. Furthermore, we will provide step-by-step protocols for the preliminary biological evaluation of these derivatives for their potential anticancer and antibacterial activities.

Chemical Principles of Derivatization

The derivatization of 8-fluoroquinoline-5-sulfonyl chloride hinges on the high reactivity of the sulfonyl chloride functional group (-SO₂Cl) towards nucleophiles. The sulfur atom in the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to nucleophilic attack by a wide range of compounds, primarily those containing amine and hydroxyl groups.

The general reaction mechanism involves the nucleophilic attack of the amine or alcohol on the electrophilic sulfur atom, followed by the elimination of a chloride ion. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[4]

reagents 8-Fluoroquinoline-5-sulfonyl Chloride + Nucleophile (R-NH2 or R-OH) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Sulfonamide or Sulfonate Ester + HCl intermediate->product Chloride Elimination base Base (e.g., Triethylamine) product->base Neutralization start Synthesized Compound Library screening Biological Screening start->screening anticancer Anticancer Assays (e.g., MTT) screening->anticancer antibacterial Antibacterial Assays (e.g., MIC) screening->antibacterial data_analysis Data Analysis anticancer->data_analysis antibacterial->data_analysis ic50 IC50 Determination data_analysis->ic50 mic MIC Determination data_analysis->mic sar Structure-Activity Relationship (SAR) Studies ic50->sar mic->sar lead_id Lead Compound Identification sar->lead_id

Sources

Method

experimental setup for reactions involving 8-Fluoroquinoline-5-sulfonyl chloride

Introduction: The Strategic Utility of 8-Fluoroquinoline-5-sulfonyl Chloride 8-Fluoroquinoline-5-sulfonyl chloride is a highly versatile reagent strategically employed by researchers in medicinal chemistry, chemical biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Utility of 8-Fluoroquinoline-5-sulfonyl Chloride

8-Fluoroquinoline-5-sulfonyl chloride is a highly versatile reagent strategically employed by researchers in medicinal chemistry, chemical biology, and materials science. Its utility stems from the unique combination of three key structural features:

  • The Electrophilic Sulfonyl Chloride Moiety: This functional group is a potent electrophile, making it exceptionally reactive towards nucleophiles such as primary and secondary amines, alcohols, and thiols. This reactivity is the cornerstone of its use in forming stable sulfonamide, sulfonate ester, and thiosulfonate linkages, which are prevalent in a vast array of biologically active molecules.[1][2][3] Sulfonamides, in particular, are a privileged scaffold in drug discovery, known for their metabolic stability and ability to act as bioisosteres of amides.[4]

  • The Quinoline Core: The quinoline heterocycle is intrinsically fluorescent and possesses metal-chelating properties.[3] This allows for the development of fluorescent probes for bio-imaging, molecular diagnostics, and the quantification of metal ions.[5][6] The rigid, planar structure of the quinoline ring also provides a well-defined scaffold for interaction with biological targets.

  • The C8-Fluorine Substituent: The fluorine atom at the 8-position is a critical modification. It can enhance metabolic stability, modulate the electronic properties of the quinoline ring system, and increase binding affinity to target proteins through favorable electrostatic interactions. Furthermore, the ¹⁹F atom serves as a valuable spectroscopic handle for NMR-based studies of ligand-protein interactions.

This document provides detailed protocols and expert insights into the handling, reaction setup, and application of 8-Fluoroquinoline-5-sulfonyl chloride, empowering researchers to leverage its full potential in their synthetic endeavors.

PART 1: Safety, Handling, and Storage

Trustworthiness through Safety: The reactivity that makes 8-Fluoroquinoline-5-sulfonyl chloride a valuable reagent also necessitates stringent handling protocols. Sulfonyl chlorides are corrosive and highly sensitive to moisture.[7] Adherence to these guidelines is critical for both experimental success and personal safety.

1.1 Personal Protective Equipment (PPE)

  • Eye Protection: Always wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[8]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected prior to use and changed immediately if contamination occurs.[8]

  • Body Protection: Wear a flame-retardant laboratory coat and ensure full skin coverage.

  • Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors or dust.[9]

1.2 Storage and Handling

  • Moisture Sensitivity: 8-Fluoroquinoline-5-sulfonyl chloride is highly reactive with water, leading to hydrolysis into the corresponding and synthetically inert 8-fluoroquinoline-5-sulfonic acid.[7]

  • Inert Atmosphere: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or dry nitrogen). A desiccator is highly recommended for long-term storage.

  • Work Environment: Ensure the reaction workspace is dry. Do not allow the product to come into contact with water.[10] All glassware must be oven- or flame-dried and cooled under a stream of inert gas before use.

  • Incompatibilities: Avoid contact with strong bases, alcohols, and metals.[7]

1.3 Waste Disposal

  • Quenching: Unused or residual sulfonyl chloride should be carefully quenched before disposal. This can be achieved by slowly adding the material to a stirred, cold (ice bath) solution of a weak base, such as sodium bicarbonate. Caution: This reaction is exothermic and releases HCl gas; it must be performed in a fume hood.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

PART 2: Core Application: Sulfonamide Synthesis

The reaction of 8-Fluoroquinoline-5-sulfonyl chloride with amines is its most common and powerful application, providing direct access to a diverse library of novel sulfonamides.

Causality of the Reaction: The reaction proceeds via a nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction produces one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation and deactivation of the starting amine.

Protocol 2.1: General Synthesis of 8-Fluoroquinoline-5-sulfonamides

This protocol is a robust starting point for reacting 8-Fluoroquinoline-5-sulfonyl chloride with various primary and secondary amines.

Materials:

  • 8-Fluoroquinoline-5-sulfonyl chloride

  • Amine of interest (primary or secondary)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or Pyridine). Note: For many reactions, using an excess of the reactant amine (2.2-4.0 equivalents) can serve as both the nucleophile and the base.[11]

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard workup and purification reagents (e.g., 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄ or Na₂SO₄, silica gel for chromatography).

Step-by-Step Methodology:

  • Reactor Setup: Place a magnetic stir bar into an oven-dried round-bottom flask. Seal the flask with a septum and purge with an inert gas for 5-10 minutes.

  • Reagent Preparation: In the reaction flask, dissolve the amine (1.2 equivalents) and the base (1.5 equivalents) in the chosen anhydrous solvent (approx. 0.1 M concentration relative to the sulfonyl chloride). If using the amine as the base, add 2.5 equivalents of the amine.

  • Initiation: In a separate, dry vial, dissolve 8-Fluoroquinoline-5-sulfonyl chloride (1.0 equivalent) in a small amount of the anhydrous solvent.

  • Reaction: Using a syringe, add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C (ice bath).

    • Scientist's Note: A slow, dropwise addition is critical to control the initial exotherm of the reaction, especially on a larger scale.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfonyl chloride is consumed.

  • Workup: a. Quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel and dilute with the organic solvent (e.g., DCM or Ethyl Acetate). c. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.[12]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualization of Sulfonamide Synthesis Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Amine Amine (1.2 eq) + Base (1.5 eq) ReactionVessel Reaction at 0°C to RT (2-16 h) Amine->ReactionVessel Solvent1 Anhydrous Solvent (e.g., DCM) Solvent1->ReactionVessel FQSC 8-Fluoroquinoline-5- sulfonyl Chloride (1.0 eq) Solvent2 Anhydrous Solvent Solvent2->ReactionVessel Add Dropwise Workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) ReactionVessel->Workup Purification Flash Chromatography Workup->Purification Product Pure Sulfonamide Purification->Product

Caption: Workflow for the synthesis of 8-Fluoroquinoline-5-sulfonamides.

Data Presentation: Reaction Parameter Guidelines

ParameterGuidelineRationale
Stoichiometry Amine (1.1-1.5 eq), Base (1.5-2.0 eq)Ensures complete consumption of the limiting sulfonyl chloride.
Solvent Anhydrous DCM, MeCN, THFAprotic solvents prevent hydrolysis of the sulfonyl chloride.
Temperature 0 °C to Room TemperatureControls initial exotherm and allows for smooth reaction progression.
Reaction Time 2 - 16 hoursDependent on the nucleophilicity of the amine. Sterically hindered or electron-poor amines may require longer times or gentle heating.
Typical Yields 60 - 95%Varies with substrate; generally high-yielding.

PART 3: Advanced Applications

Protocol 3.1: Derivatization for "Click Chemistry"

"Click chemistry" refers to reactions that are high-yielding, modular, and create minimal byproducts.[13] By reacting 8-Fluoroquinoline-5-sulfonyl chloride with a bifunctional amine linker (e.g., propargylamine or an amino-azide), the fluorescent quinoline core can be readily incorporated into larger systems using powerful click reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[14]

Step-by-Step Methodology (Synthesis of an Alkyne-Functionalized Probe):

  • Follow Protocol 2.1: Use propargylamine (H-C≡C-CH₂-NH₂) as the amine nucleophile.

    • Expertise & Experience: Propargylamine is volatile and highly reactive. Use a slight excess (1.2 eq) with a non-nucleophilic base like TEA (1.5 eq) in anhydrous DCM at 0 °C. The reaction is typically rapid (<2 hours).

  • Purification: After workup as described in 2.1, purify the resulting N-propargyl-8-fluoroquinoline-5-sulfonamide by flash chromatography.

  • Product Validation: Confirm the structure via NMR and MS. The presence of the terminal alkyne proton (~2.5 ppm in ¹H NMR) and the C≡C stretch (~2100 cm⁻¹ in IR) are key diagnostic signals.

  • Application in CuAAC: The purified alkyne-functionalized probe is now ready for use in standard CuAAC protocols to conjugate it to any azide-containing molecule (e.g., proteins, polymers, or other small molecules).

Visualization of Probe Synthesis and Application:

G FQSC 8-Fluoroquinoline-5- sulfonyl Chloride Probe Alkyne-Functionalized Fluorescent Probe FQSC->Probe Protocol 2.1 Propargylamine Propargylamine (H-C≡C-CH₂-NH₂) Propargylamine->Probe FinalProduct Fluorescently Labeled Bioconjugate Probe->FinalProduct CuAAC 'Click' Reaction AzideMolecule Azide-tagged Biomolecule (R-N₃) AzideMolecule->FinalProduct

Caption: Synthesis of a clickable fluorescent probe and its conjugation.

Protocol 3.2: Conversion to 8-Fluoroquinoline-5-sulfonyl Azide

Sulfonyl azides are versatile intermediates, useful in the synthesis of sulfonamides, N-sulfonyl-aziridines, and as precursors for nitrene insertions. Conversion from the sulfonyl chloride is straightforward.

Materials:

  • 8-Fluoroquinoline-5-sulfonyl chloride

  • Sodium azide (NaN₃)

  • Anhydrous Acetone or Acetonitrile

Step-by-Step Methodology:

  • Safety First: Sodium azide is highly toxic and potentially explosive. Handle with extreme care, using non-metal spatulas and avoiding contact with acids or heavy metals. All work must be done in a fume hood.

  • Reaction Setup: Dissolve 8-Fluoroquinoline-5-sulfonyl chloride (1.0 eq) in anhydrous acetone (approx. 0.2 M).

  • Azide Addition: Add sodium azide (1.5 - 2.0 eq) to the solution in one portion.

  • Reaction: Stir the resulting suspension at room temperature for 4-8 hours. Monitor the reaction by TLC, observing the formation of a new, typically more polar spot.

  • Workup: a. Filter the reaction mixture to remove the NaCl byproduct and any excess sodium azide. b. Carefully concentrate the filtrate in vacuo at low temperature (<40 °C). c. Re-dissolve the crude residue in a minimal amount of DCM and filter again if necessary. d. The product can often be used directly or purified by careful recrystallization. Avoid chromatography if possible due to the potential instability of sulfonyl azides.

  • Characterization: The formation of the sulfonyl azide can be confirmed by IR spectroscopy, which will show a strong, characteristic azide stretch (N=N=N) at approximately 2130 cm⁻¹.

References

  • Kubinski, K., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. Available at: [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • GOV.UK. (2019). Fluoroquinolone antibiotics: new restrictions and precautions for use. Available at: [Link]

  • Barnard, C. F. J., et al. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (2021). The overall synthesis procedure of 8-hydroxyquinoline-5-sulfonic acid. Available at: [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]

  • ResearchGate. (2023). Click chemistry in drug development recent trends and application. Available at: [Link]

  • U.S. Food and Drug Administration. (2016). FDA advises restricting fluoroquinolone antibiotic use for certain uncomplicated infections. Available at: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • Bradley, J. S., et al. (2016). Safety Concerns Surrounding Quinolone Use in Children. Journal of Pediatric Pharmacology and Therapeutics. Available at: [Link]

  • Patton, G. C. (2004). Development and Applications of Click Chemistry. University of Illinois Urbana-Champaign. Available at: [Link]

  • Google Patents. (2013). General preparation method of sulfonyl chloride.
  • U.S. Food and Drug Administration. (2016). FDA updates warnings for oral and injectable fluoroquinolone antibiotics. Available at: [Link]

  • UCL Discovery. (2013). The Synthesis of Functionalised Sulfonamides. Available at: [Link]

  • Aoki, S., et al. (2010). Design and synthesis of a fluorescent probe for Zn2+. Inorganic Chemistry. Available at: [Link]

  • S D Fine-Chem Limited. (n.d.). Material Safety Data Sheet for Sulphuryl Chloride. Available at: [Link]

  • Baran Lab, Scripps Research. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

  • ResearchGate. (2013). Synthesis of sulfonamides. Available at: [Link]

  • Li, H., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research. Available at: [Link]

  • PubChem. (n.d.). 8-Quinolinesulfonyl chloride. Available at: [Link]

  • Liu, J., et al. (2007). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Synthetic Communications. Available at: [Link]

  • Google Patents. (2005). Fluorescent probes for ribosomes and method of use.

Sources

Application

Detailed Application Notes and Protocols for the Analytical Characterization of 8-Fluoroquinoline-5-sulfonyl chloride Derivatives

Authored by: A Senior Application Scientist Introduction 8-Fluoroquinoline-5-sulfonyl chloride and its derivatives represent a significant class of heterocyclic compounds in modern medicinal chemistry. The quinoline scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

8-Fluoroquinoline-5-sulfonyl chloride and its derivatives represent a significant class of heterocyclic compounds in modern medicinal chemistry. The quinoline scaffold is a "privileged structure," known for its wide range of biological activities, including anticancer and antimicrobial properties[1]. The introduction of a fluorine atom at the 8-position can enhance metabolic stability and binding affinity, while the sulfonyl chloride group at the 5-position serves as a versatile reactive handle for the synthesis of a diverse library of sulfonamide derivatives[2]. Given their potential as therapeutic agents and the criticality of their purity and structural integrity for biological efficacy and safety, a robust and comprehensive analytical characterization is paramount.[3][4][5][6]

This guide provides detailed application notes and step-by-step protocols for the analytical characterization of 8-fluoroquinoline-5-sulfonyl chloride derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind experimental choices to ensure scientific integrity and trustworthiness in your analytical workflows.

Part 1: Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of 8-fluoroquinoline-5-sulfonyl chloride derivatives, separating them from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Determination

HPLC is the cornerstone of purity analysis in the pharmaceutical industry, offering high resolution, sensitivity, and quantitative accuracy. For 8-fluoroquinoline-5-sulfonyl chloride derivatives, reversed-phase HPLC (RP-HPLC) is the most common and effective mode.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: The nonpolar stationary phase (typically C18) and polar mobile phase are well-suited for the separation of moderately polar quinoline derivatives.

  • UV Detection: The aromatic quinoline ring system possesses strong chromophores, making UV detection highly sensitive for these compounds. A diode-array detector (DAD) is particularly useful for assessing peak purity and developing methods.[7]

  • Mobile Phase Additives: Trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase to improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups.

Detailed Protocol for RP-HPLC Analysis:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 8-fluoroquinoline-5-sulfonyl chloride derivative.

    • Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 0.5-1.0 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase:

      • A: 0.1% Trifluoroacetic acid (TFA) in water.

      • B: 0.1% TFA in acetonitrile.

    • Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient is shown in the table below.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[8]

    • Injection Volume: 10 µL.

    • Detector: UV/Vis or DAD at a wavelength of approximately 280-290 nm.[8][9]

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Assess peak symmetry and resolution to ensure the quality of the separation.

Table 1: Typical HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Separation on C18 Column inject->separate detect UV/DAD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC purity analysis of 8-fluoroquinoline-5-sulfonyl chloride derivatives.

Thin-Layer Chromatography (TLC) for Rapid Analysis

TLC is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions and for preliminary purity assessment.

Protocol for TLC Analysis:

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Eluent): A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation (Rf value of the main spot between 0.3 and 0.5).

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the eluent.

  • Visualization: Visualize the spots under UV light (254 nm). The presence of multiple spots indicates the presence of impurities.

Part 2: Spectroscopic and Spectrometric Methods for Structural Elucidation

A combination of spectroscopic and spectrometric techniques is essential for the unambiguous structural confirmation of 8-fluoroquinoline-5-sulfonyl chloride derivatives.[10][11][12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.[13] For 8-fluoroquinoline-5-sulfonyl chloride derivatives, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons.

  • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

  • ¹⁹F NMR: The presence of a fluorine atom in the molecule makes ¹⁹F NMR a crucial tool for confirming its presence and location through characteristic chemical shifts and couplings.[15]

Protocol for NMR Sample Preparation:

  • Weigh 5-10 mg of the sample into an NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Cap the tube and gently agitate to dissolve the sample completely.

Table 2: Expected NMR Spectral Features

NucleusRegionExpected Chemical Shift (ppm)Notes
¹HAromatic7.5 - 9.0Complex multiplet patterns due to proton-proton and proton-fluorine couplings.
¹³CAromatic110 - 160The carbon attached to fluorine will show a large one-bond C-F coupling constant.
¹⁹FFluoroaromatic-110 to -140The chemical shift is sensitive to the electronic environment.
Mass Spectrometry (MS)

MS provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.[13]

Causality Behind Experimental Choices:

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules, often used in conjunction with LC-MS.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

Protocol for LC-MS Analysis:

  • Prepare the sample as described for HPLC analysis.

  • Inject the sample into an LC-MS system equipped with an ESI source.

  • Acquire the mass spectrum in positive or negative ion mode.

Expected Fragmentation Pattern:

The presence of chlorine in the sulfonyl chloride group results in a characteristic isotopic pattern for the molecular ion (M+) and fragment ions containing chlorine, with a ratio of approximately 3:1 for the M+ and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.[16] A common fragmentation pathway is the loss of SO₂Cl or Cl.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[13]

Protocol for FTIR Analysis (ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum.

Table 3: Characteristic FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
S=O (asymmetric stretch)1375 - 1410Strong
S=O (symmetric stretch)1185 - 1204Strong
S-Cl stretch550 - 650Medium-Strong
C=N (quinoline ring)1500 - 1600Medium
C-F stretch1000 - 1400Strong

Source:[13][16]

Part 3: Thermal Analysis for Physicochemical Characterization

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is primarily used to determine the melting point and assess the crystalline purity of a substance. For reliable results, the substance should have a purity of at least 98% and be crystalline.[17]

Protocol for DSC Analysis:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Seal the pan.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The melting point is determined from the onset or peak of the melting endotherm. A sharp melting peak is indicative of high purity.

Integrated Analytical Workflow

A logical and efficient workflow is crucial for the comprehensive characterization of novel 8-fluoroquinoline-5-sulfonyl chloride derivatives. The following diagram illustrates a typical workflow.

Integrated Characterization Workflow

Integrated_Workflow cluster_characterization Full Analytical Characterization synthesis Synthesis of Derivative tlc TLC Analysis (Reaction Monitoring) synthesis->tlc workup Work-up & Purification tlc->workup hplc HPLC (Purity >98%) workup->hplc nmr NMR (¹H, ¹³C, ¹⁹F) (Structural Confirmation) hplc->nmr ms HRMS (Molecular Formula) nmr->ms ftir FTIR (Functional Groups) ms->ftir dsc DSC (Melting Point & Crystalline Purity) ftir->dsc final_product Characterized Product dsc->final_product

Caption: Integrated workflow for the synthesis and characterization of 8-fluoroquinoline-5-sulfonyl chloride derivatives.

References

  • Gulea, M. (2018). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PMC - NIH. [Link]

  • ALWScience. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci.com. [Link]

  • Rebelo, S. L. H., et al. (2007). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. PubMed. [Link]

  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. acdlabs.com. [Link]

  • Esteve-Romero, J., et al. (2005). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: A review. ResearchGate. [Link]

  • Medina-Franco, J. L., et al. (2011). HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. ResearchGate. [Link]

  • Soliman, A. M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC - NIH. [Link]

  • El-Bagary, R. I., et al. (2019). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. PubMed Central. [Link]

  • Zhang, L., et al. (2007). FTIR study on deactivation of sulfonyl chloride functionalized ionic materials as dual catalysts and media for Beckmann rearrang. wiley.com. [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. columbia.edu. [Link]

  • Routledge. (n.d.). Handbook of Analytical Validation. routledge.com. [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. netzsch-thermal-analysis.com. [Link]

  • Al-Hiari, Y. M., et al. (2018). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. MDPI. [Link]

  • Li, Y., et al. (2013). Determination of Fluoroquinolones in Milk by High-Performance Liquid Chromatography Using Mixed-Templates Imprinted Polymer Extraction. ijabpt.com. [Link]

  • Urbaniak, B., et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. MDPI. [Link]

  • C. Van-Dael, et al. (1998). Analysis of Chlorinated, Sulfochlorinated and Sulfonamide Derivatives of N-Tetradecane by Gas chromatography/mass Spectrometry. PubMed. [Link]

  • ResearchGate. (n.d.). Typical Bioactive Quinoline Derivatives. researchgate.net. [Link]

  • Zarazua, S., et al. (2012). HPLC method for the simultaneous analysis of fluoroquinolones and oxazolidinones in plasma. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. researchgate.net. [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. emerypharma.com. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 4-dodecyl benzene-1-sulfonyl chloride. researchgate.net. [Link]

  • Semantic Scholar. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. semanticscholar.org. [Link]

  • Pharmaffiliates. (2025). High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research. pharmaffiliates.com. [Link]

  • Wockhardt Research Centre. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH. [Link]

  • Hill, A. R. C. (1998). The validation of analytical methods for drug substances and drug products in UK pharmaceutical laboratories. PubMed. [Link]

  • Canadian Journal of Chemistry. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones. cdnsciencepub.com. [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. noveltyjournals.com. [Link]

  • Asian Journal of Advanced Basic Sciences. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. asianjab.com. [Link]

  • Wodnicka, M., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. [Link]

  • ResearchGate. (n.d.). FTIR spectra of BrSCl isolated in different matrixes. researchgate.net. [Link]

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  • Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. rsc.org. [Link]

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Method

Application Notes and Protocols for the Large-Scale Synthesis of 8-Fluoroquinoline-5-sulfonyl Chloride

Introduction: The Strategic Importance of 8-Fluoroquinoline-5-sulfonyl Chloride in Medicinal Chemistry 8-Fluoroquinoline-5-sulfonyl chloride is a pivotal intermediate in contemporary drug discovery and development. Its s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 8-Fluoroquinoline-5-sulfonyl Chloride in Medicinal Chemistry

8-Fluoroquinoline-5-sulfonyl chloride is a pivotal intermediate in contemporary drug discovery and development. Its structural motif is integral to the synthesis of a diverse range of biologically active molecules. The quinoline core is a well-established pharmacophore, and the strategic placement of a fluorine atom at the 8-position can significantly modulate the physicochemical and pharmacological properties of the final active pharmaceutical ingredient (API), often enhancing metabolic stability and binding affinity. The sulfonyl chloride group at the 5-position serves as a versatile handle for introducing a variety of sulfonamide-containing moieties, which are prevalent in numerous therapeutic agents. This application note provides a comprehensive guide for the large-scale synthesis of 8-fluoroquinoline-5-sulfonyl chloride, emphasizing a robust, scalable, and safe manufacturing process suitable for industrial applications.

Synthetic Strategy: Direct Chlorosulfonation of 8-Fluoroquinoline

The most direct and industrially viable route to 8-fluoroquinoline-5-sulfonyl chloride is the electrophilic substitution of 8-fluoroquinoline with a suitable chlorosulfonating agent. Chlorosulfonic acid (ClSO₃H) is the reagent of choice for this transformation due to its high reactivity and cost-effectiveness. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the highly reactive sulfur trioxide (SO₃), present in equilibrium with chlorosulfonic acid, acts as the primary electrophile. The electron-donating character of the quinoline ring, despite the deactivating effect of the fluorine atom, directs the sulfonation primarily to the 5- and 8-positions. However, under controlled conditions, the 5-isomer can be obtained with good selectivity. Subsequent treatment with a chlorinating agent, such as thionyl chloride (SOCl₂), or the use of an excess of chlorosulfonic acid ensures the conversion of the intermediate sulfonic acid to the desired sulfonyl chloride.

A similar approach has been successfully employed for the synthesis of related quinoline sulfonyl chlorides, such as quinoline-8-sulfonyl chloride, where quinoline is reacted with chlorosulfonic acid, followed by treatment with thionyl chloride to yield the final product in high purity[1]. This established methodology provides a strong foundation for the large-scale production of the 8-fluoro analogue.

Process Workflow Diagram

G cluster_0 Reaction Stage cluster_1 Work-up and Isolation Stage cluster_2 Purification Stage A Charge Reactor with Chlorosulfonic Acid B Cooling to 0-5 °C A->B C Slow Addition of 8-Fluoroquinoline B->C D Controlled Warming and Reaction at RT C->D E Heating to 60-70 °C D->E F Reaction Monitoring (e.g., HPLC) E->F G Quenching on Ice-Water F->G H Filtration of Crude Product G->H I Washing with Cold Water H->I J Drying under Vacuum I->J K Recrystallization from Suitable Solvent J->K L Isolation of Pure Product K->L M Final Drying L->M N Final Product: 8-Fluoroquinoline-5-sulfonyl Chloride M->N

Caption: High-level workflow for the synthesis of 8-Fluoroquinoline-5-sulfonyl chloride.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in a well-ventilated fume hood or a designated reactor bay, with strict adherence to all safety precautions.

Materials and Equipment:

  • 10 L glass-lined reactor with overhead stirring, temperature control (heating/cooling mantle), and a dropping funnel.

  • 8-Fluoroquinoline (starting material)

  • Chlorosulfonic acid (reagent)

  • Thionyl chloride (optional, for improved conversion)

  • Ice

  • Deionized water

  • Suitable recrystallization solvent (e.g., acetonitrile, toluene)

  • Filtration apparatus (e.g., Nutsche filter)

  • Vacuum oven

Step-by-Step Procedure:

  • Reactor Preparation and Reagent Charging:

    • Ensure the reactor is clean, dry, and inerted with nitrogen.

    • Charge the reactor with chlorosulfonic acid (5.0 to 8.0 molar equivalents relative to 8-fluoroquinoline). A patent for a similar synthesis of quinoline-8-sulfonyl chloride suggests this range for optimal results[1].

    • Begin agitation and cool the reactor contents to 0-5 °C using a cooling mantle.

  • Addition of 8-Fluoroquinoline:

    • Slowly add 8-fluoroquinoline (1.0 molar equivalent) to the cooled chlorosulfonic acid via a dropping funnel over a period of 2-3 hours.

    • Maintain the internal temperature below 10 °C during the addition to control the exothermic reaction and minimize the formation of side products.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 24 hours[2].

    • For enhanced conversion of the sulfonic acid intermediate to the sulfonyl chloride, the reaction mixture can be heated to 60-70 °C for 4-6 hours. Some protocols for similar compounds utilize thionyl chloride at this stage to ensure complete conversion[1][3].

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots (with extreme caution) and analyzing them by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation of Crude Product:

    • Prepare a separate vessel with a large quantity of crushed ice and water (approximately 10 times the volume of the reaction mixture).

    • Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring. This quenching process is highly exothermic and will generate HCl gas; adequate ventilation and personal protective equipment are essential.

    • The product will precipitate as a solid. Stir the slurry for 30-60 minutes to ensure complete precipitation.

    • Collect the crude solid by filtration using a Nutsche filter.

    • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes any residual acids.

    • Dry the crude product under vacuum at a temperature not exceeding 40-50 °C.

  • Purification:

    • The crude 8-fluoroquinoline-5-sulfonyl chloride can be purified by recrystallization from a suitable solvent such as acetonitrile or toluene to yield a high-purity product[4].

    • Dissolve the crude solid in the minimum amount of hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Process Parameters and Data

ParameterRecommended Range/ValueRationale
Molar Ratio (ClSO₃H : 8-Fluoroquinoline) 5:1 to 8:1An excess of chlorosulfonic acid drives the reaction to completion and acts as the solvent[1].
Addition Temperature 0-10 °CControls the initial exotherm and improves regioselectivity.
Reaction Temperature Room Temperature to 70 °CA staged temperature profile allows for controlled sulfonation followed by conversion to the sulfonyl chloride[3].
Reaction Time 24-30 hoursEnsures complete conversion of the starting material.
Quenching Temperature < 10 °CMinimizes hydrolysis of the sulfonyl chloride product during work-up[2].
Drying Temperature < 50 °CPrevents thermal degradation of the product.
Expected Yield 75-85% (after recrystallization)Based on similar reported syntheses.
Purity (by HPLC) > 98%Achievable with proper recrystallization.

Safety and Handling Considerations

Chlorosulfonic acid is a highly corrosive and reactive substance that requires stringent safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, a full-face shield, and a chemical-resistant apron or suit[5][6]. Work should be conducted in a well-ventilated area, and respiratory protection may be necessary[5].

  • Reactivity: Chlorosulfonic acid reacts violently with water, releasing large amounts of heat and toxic gases (HCl and SO₃)[6]. Ensure all equipment is scrupulously dry.

  • Handling: Add reagents slowly and in a controlled manner to manage the exothermic nature of the reactions.

  • Spill Management: Have appropriate spill kits containing neutralizing agents (e.g., sodium bicarbonate) readily available.

  • Waste Disposal: All waste materials should be neutralized and disposed of in accordance with local environmental regulations.

Analytical Quality Control

To ensure the identity and purity of the synthesized 8-fluoroquinoline-5-sulfonyl chloride, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary technique for assessing purity and monitoring reaction progress[7][8].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the sulfonyl chloride group (typically around 1370 and 1180 cm⁻¹).

Conclusion

The protocol outlined in this application note provides a comprehensive and scalable method for the large-scale synthesis of 8-fluoroquinoline-5-sulfonyl chloride. By carefully controlling reaction parameters and adhering to strict safety procedures, this vital intermediate can be produced in high yield and purity, thereby supporting the advancement of medicinal chemistry programs that rely on this key building block.

References

  • CN103351315A - General preparation method of sulfonyl chloride - Google P
  • Synthesis of sulfonyl chloride substrate precursors. (URL: Not a direct link to a publication, appears to be supporting information for a paper. A more stable link to a relevant journal would be preferable if found.)
  • Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. (URL: [Link])

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (URL: [Link])

  • JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google P
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC - NIH. (URL: [Link])

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives - MDPI. (URL: [Link])

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (URL: [Link])

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC - NIH. (URL: [Link])

  • CN103724263A - Preparation method of quinoline-5-sulfonyl chloride - Google P
  • Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions | Request PDF - ResearchGate. (URL: [Link])

  • Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY - NJ.gov. (URL: [Link])

  • Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate - ACS Publications. (URL: [Link])

  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC - NIH. (URL: [Link])

  • Chlorosulfonation of the 8‐hydroxyquinoline 1 and formation of derivatives 5a–5f. Reagents and conditions - ResearchGate. (URL: [Link])

  • Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: A review - ResearchGate. (URL: [Link])

Sources

Application

Application Notes and Protocols: Developing Fluorescent Probes with 8-Fluoroquinoline-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the design, synthesis, and application of nove...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the design, synthesis, and application of novel fluorescent probes utilizing 8-Fluoroquinoline-5-sulfonyl chloride as a versatile molecular scaffold. The inherent photophysical properties of the quinoline core, modulated by the strategic placement of a fluorine atom at the 8-position and a reactive sulfonyl chloride group at the 5-position, offer a powerful platform for the development of sensitive and selective chemosensors. This document outlines the fundamental principles of fluorescent probe design, detailed synthetic protocols, characterization methodologies, and a practical application in the detection of biologically relevant analytes. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Introduction: The Promise of 8-Fluoroquinoline-5-sulfonyl chloride

The quinoline moiety is a privileged scaffold in the development of fluorescent probes due to its rigid, planar structure and inherent fluorescence.[1][2] Strategic functionalization of the quinoline ring system allows for the fine-tuning of its photophysical properties, making it an ideal platform for the design of chemosensors for a variety of analytes, including metal ions and biologically important small molecules.[1][3] 8-Fluoroquinoline-5-sulfonyl chloride emerges as a particularly attractive building block for several key reasons:

  • The Quinoline Fluorophore: The quinoline ring system provides the core fluorescent signaling unit.[4]

  • The 8-Fluoro Substituent: The electron-withdrawing fluorine atom at the 8-position can significantly influence the photophysical properties of the quinoline core, potentially leading to enhanced quantum yields and altered excitation/emission profiles.[5]

  • The 5-Sulfonyl Chloride Moiety: This highly reactive group serves as a versatile handle for the covalent attachment of a wide range of recognition moieties (e.g., amines, phenols) through the formation of stable sulfonamide or sulfonate ester linkages.[6][7] This allows for a modular approach to probe design, where the recognition unit can be tailored for specific analytes.

This guide will provide researchers with the necessary knowledge and protocols to harness the potential of 8-Fluoroquinoline-5-sulfonyl chloride in their own research endeavors.

Principles of Fluorescent Probe Design

The fundamental principle behind the fluorescent probes described herein is the modulation of the fluorophore's emission in response to binding a specific analyte. This is typically achieved through one of two primary mechanisms: "turn-on" fluorescence or ratiometric sensing.

  • "Turn-On" Fluorescence: In this approach, the probe is initially in a non-fluorescent or weakly fluorescent state. Upon binding to the target analyte, a conformational or electronic change occurs within the probe, leading to a significant increase in fluorescence intensity. A common mechanism for achieving this is through the inhibition of Photoinduced Electron Transfer (PET).[8] In the unbound state, a lone pair of electrons on a recognition moiety can quench the fluorescence of the quinoline fluorophore. Upon analyte binding, these electrons are engaged in coordination, preventing the PET process and "turning on" the fluorescence.

  • Ratiometric Sensing: Ratiometric probes exhibit a change in the ratio of fluorescence intensities at two different wavelengths upon analyte binding. This approach offers the advantage of being less susceptible to variations in probe concentration, excitation intensity, and environmental factors.

The design of a successful fluorescent probe involves the careful selection of a recognition moiety that selectively binds the target analyte and effectively modulates the photophysical properties of the 8-fluoroquinoline fluorophore.

Synthesis and Characterization of 8-Fluoroquinoline-5-sulfonamide Probes

The synthesis of fluorescent probes from 8-Fluoroquinoline-5-sulfonyl chloride is typically a straightforward one-step reaction involving the coupling of the sulfonyl chloride with a suitable amine-containing recognition moiety.[6]

General Synthetic Protocol

This protocol describes a general method for the synthesis of an 8-fluoroquinoline-5-sulfonamide derivative. Note: This is a generalized procedure and may require optimization for specific amine substrates.

dot

Caption: General workflow for the synthesis of 8-Fluoroquinoline-5-sulfonamide probes.

Materials:

  • 8-Fluoroquinoline-5-sulfonyl chloride

  • Amine-containing recognition moiety (e.g., a metal chelator with a primary or secondary amine)

  • Anhydrous acetonitrile (or other suitable aprotic solvent)

  • Triethylamine (or other suitable non-nucleophilic base)

  • Standard laboratory glassware and magnetic stirrer

  • Reagents for work-up and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing recognition moiety (1.0 eq) in anhydrous acetonitrile.

  • Add triethylamine (2.0-3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve 8-Fluoroquinoline-5-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous acetonitrile.

  • Add the solution of 8-Fluoroquinoline-5-sulfonyl chloride dropwise to the amine solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-fluoroquinoline-5-sulfonamide probe.

Characterization

The synthesized probe should be thoroughly characterized to confirm its identity and purity.

Table 1: Recommended Characterization Techniques

TechniquePurposeExpected Information
¹H and ¹³C NMR Spectroscopy Structural elucidationConfirmation of the covalent linkage between the 8-fluoroquinoline and the recognition moiety; verification of the overall molecular structure.
High-Resolution Mass Spectrometry (HRMS) Molecular weight determinationPrecise mass of the synthesized probe, confirming its elemental composition.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identificationPresence of characteristic vibrational bands for the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).
UV-Vis Absorption and Fluorescence Spectroscopy Photophysical propertiesDetermination of the maximum absorption (λ_abs_) and emission (λ_em_) wavelengths, Stokes shift, and quantum yield.[9]

Application Protocol: Fluorescent Detection of a Target Analyte

This section provides a representative protocol for evaluating the performance of a newly synthesized 8-fluoroquinoline-5-sulfonamide probe for the detection of a target analyte (e.g., a metal ion) in a buffered aqueous solution.

Preparation of Stock Solutions
  • Probe Stock Solution: Prepare a 1 mM stock solution of the purified probe in a suitable solvent (e.g., DMSO or acetonitrile).

  • Analyte Stock Solution: Prepare a 10 mM stock solution of the analyte (e.g., a metal salt such as ZnCl₂) in deionized water.

  • Buffer Solution: Prepare a buffer solution appropriate for the intended application (e.g., 10 mM HEPES, pH 7.4).

Fluorescence Titration Experiment

This experiment is designed to determine the sensitivity and binding affinity of the probe for the target analyte.

dot

Caption: Workflow for a fluorescence titration experiment.

Procedure:

  • To a series of cuvettes, add the appropriate volume of buffer solution.

  • Add a fixed amount of the probe stock solution to each cuvette to achieve a final concentration in the low micromolar range (e.g., 1-10 µM).

  • Add increasing amounts of the analyte stock solution to each cuvette, covering a wide concentration range (e.g., from 0 to 10 equivalents of the probe concentration).

  • Gently mix the solutions and allow them to equilibrate for a few minutes.

  • Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be set at the maximum absorption wavelength of the probe.

  • Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.

  • The binding constant (K_d_) can be determined by fitting the titration data to a suitable binding model (e.g., the Benesi-Hildebrand equation).

Selectivity Assay

This experiment is crucial to establish the specificity of the probe for the target analyte over other potentially interfering species.

Procedure:

  • Prepare a series of solutions, each containing the probe at a fixed concentration in the buffer.

  • To each solution, add a significant excess (e.g., 10-100 fold) of a different potential interfering species (e.g., other metal ions such as Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺).

  • Record the fluorescence emission spectrum of each solution.

  • In a separate cuvette, add the target analyte to a solution of the probe to serve as a positive control.

  • Compare the fluorescence response of the probe in the presence of the interfering species to that of the target analyte. A highly selective probe will show a significant fluorescence change only in the presence of the target analyte.

Data Presentation

Quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 2: Example Photophysical Data for a Hypothetical Probe

PropertyUnbound ProbeProbe + Analyte
λ_abs_ (nm) 350365
λ_em_ (nm) 450480
Stokes Shift (nm) 100115
Quantum Yield (Φ) 0.050.65
Binding Constant (K_d_) -1.5 µM

Troubleshooting and Key Considerations

  • Probe Solubility: Ensure the final probe is soluble in the desired application medium. Modification of the recognition moiety with hydrophilic groups can improve aqueous solubility.

  • Purity: Impurities can significantly affect the photophysical properties and binding behavior of the probe. Thorough purification is essential.

  • pH Effects: The fluorescence of quinoline derivatives can be pH-sensitive. It is important to perform experiments in a buffered solution and to evaluate the effect of pH on the probe's response.

  • Photostability: Assess the photostability of the probe under the experimental conditions to ensure that photobleaching does not interfere with the measurements.

Conclusion

8-Fluoroquinoline-5-sulfonyl chloride is a valuable and versatile building block for the development of novel fluorescent probes. Its straightforward reactivity allows for the facile incorporation of a wide range of recognition moieties, enabling the design of probes for a diverse array of analytes. The protocols and principles outlined in this guide provide a solid foundation for researchers to design, synthesize, and apply these powerful molecular tools in their own investigations.

References

  • Rohini, R., Paul, K., & Luxami, V. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. The Chemical Record, 20(12), 1430–1473. [Link]

  • Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

  • Gucma, M., & Gzella, A. K. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(11), 3374. [Link]

  • Gotor, R., et al. (2021). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]

  • Kim, S. K., et al. (2016). Electronically tuned sulfonamide-based probes with ultra-sensitivity for Ga3+ or Al3+ detection in aqueous solution. Sensors and Actuators B: Chemical, 236, 828-836. [Link]

  • Yoon, J., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(11), 3824. [Link]

  • Park, S. Y., et al. (2014). Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents. Bulletin of the Korean Chemical Society, 35(5), 1435-1440. [Link]

  • Zhang, X., et al. (2018). Highly-sensitive detection of eight typical fluoroquinolone antibiotics by capillary electrophoresis-mass spectroscopy coupled with immunoaffinity extraction. RSC Advances, 8(8), 4063-4071. [Link]

  • Tian, Y., et al. (2020). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Annals of Materials Science & Engineering, 4(1). [Link]

  • King, J. F., et al. (1988). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 60(7), 1031-1036. [Link]

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Method

Application Notes &amp; Protocols: 8-Fluoroquinoline-5-sulfonyl Chloride in the Synthesis of Novel Antibacterial Agents

Introduction: A Strategic Approach to Combatting Antibacterial Resistance The escalating crisis of multidrug-resistant bacteria necessitates the development of novel antibacterial agents that operate via robust mechanism...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Combatting Antibacterial Resistance

The escalating crisis of multidrug-resistant bacteria necessitates the development of novel antibacterial agents that operate via robust mechanisms and circumvent existing resistance pathways. Quinolones represent a clinically vital class of synthetic broad-spectrum antibiotics, prized for their bactericidal action.[1][2] Their primary mode of action involves the inhibition of bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—enzymes essential for DNA replication, repair, and recombination.[2][3][4] By stabilizing the enzyme-DNA cleavage complex, quinolones introduce lethal double-strand breaks into the bacterial chromosome.[4][5][6]

This guide focuses on the strategic use of 8-Fluoroquinoline-5-sulfonyl chloride , a versatile chemical scaffold, for the synthesis of a new generation of antibacterial candidates. The rationale is twofold:

  • The Quinolone Core: The 8-fluoroquinoline backbone serves as the primary pharmacophore targeting the bacterial topoisomerases. The placement of a fluorine atom at the C-8 position is a less conventional modification compared to classic fluoroquinolones (which often feature fluorine at C-6), offering an avenue to explore novel structure-activity relationships (SAR) and potentially overcome existing resistance mechanisms.[1]

  • The Sulfonamide Handle: The C-5 sulfonyl chloride group is a highly reactive handle for chemical diversification. It allows for the straightforward introduction of a wide array of functionalities via reaction with primary or secondary amines to form stable sulfonamides.[7] This "hybrid" drug design strategy allows for the fine-tuning of physicochemical properties such as lipophilicity and solubility, which are critical for bacterial cell wall penetration and overall efficacy.[8][9]

This document provides a detailed exploration of the underlying mechanism, a step-by-step protocol for synthesis, and practical insights for researchers in drug discovery and medicinal chemistry.

The Mechanistic Rationale: Targeting Bacterial DNA Replication

The bactericidal power of quinolone-based agents stems from their precise interference with the machinery of DNA replication. DNA gyrase (primary target in many Gram-negative bacteria) and topoisomerase IV (primary target in many Gram-positive bacteria) are responsible for managing the topological state of DNA during replication.[4][6] Quinolones bind to the complex formed between the enzyme and DNA, trapping it in a state where the DNA is cleaved, preventing the subsequent re-ligation step.[4] This stalled complex obstructs the movement of replication forks, leading to a cascade of events culminating in cell death.[3][5]

The sulfonamide moiety, while part of another famous class of antibiotics (sulfa drugs) that inhibit folate synthesis, is employed here primarily as a modular linker to append diverse chemical groups.[9] These appended groups can influence the compound's ability to penetrate bacterial membranes and may form secondary interactions with the target enzyme, thereby enhancing potency and modulating the antibacterial spectrum.

Quinolone_Mechanism_of_Action Mechanism of Quinolone Action cluster_0 Bacterial Cell DNA Bacterial Chromosome (Supercoiled) Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase binds to Complex Transient Enzyme-DNA Complex (Cleaved DNA) Gyrase->Complex induces cleavage Replication Successful DNA Replication & Ligation Complex->Replication normal re-ligation DSB Stalled Complex & Double-Strand Breaks Complex->DSB inhibited by Quinolone Death Bacterial Cell Death DSB->Death leads to Quinolone Quinolone Agent (e.g., 8-Fluoroquinoline -5-sulfonamide derivative) Quinolone->Complex binds & stabilizes

Caption: Quinolone antibiotics inhibit DNA gyrase/topoisomerase IV, leading to fatal double-strand DNA breaks.

Synthesis Protocol: Preparation of N-Substituted 8-Fluoroquinoline-5-sulfonamides

This protocol details a general and robust method for the synthesis of a diverse library of antibacterial candidates through the reaction of 8-fluoroquinoline-5-sulfonyl chloride with various amine nucleophiles.

Materials and Equipment
  • Reagents: 8-Fluoroquinoline-5-sulfonyl chloride, desired primary or secondary amine, triethylamine (Et₃N) or pyridine (as HCl scavenger), anhydrous dichloromethane (DCM) or acetonitrile, magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), deionized water, brine solution.

  • Solvents for Purification: Hexanes, ethyl acetate, methanol.

  • Equipment: Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, condenser, nitrogen/argon gas line, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), silica gel for column chromatography, standard laboratory glassware.

Safety and Handling Precautions
  • 8-Fluoroquinoline-5-sulfonyl chloride and other sulfonyl chlorides are corrosive and moisture-sensitive.[10][11][12][13] They cause severe skin burns and eye damage.[10][12] Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Work under an inert atmosphere (nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.[10][13]

  • Triethylamine and pyridine are flammable and have strong odors. Handle them in a well-ventilated fume hood.

Step-by-Step Synthesis Procedure

The following procedure is based on a 1.0 mmol scale and can be adjusted accordingly.

  • Reaction Setup:

    • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 8-fluoroquinoline-5-sulfonyl chloride (1.0 mmol, 1.0 eq).

    • Dissolve the sulfonyl chloride in anhydrous DCM (10 mL). Cool the solution to 0 °C using an ice bath.

    • Causality Check: Performing the reaction at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions. Anhydrous solvent is critical to prevent the hydrolysis of the reactive sulfonyl chloride back to its sulfonic acid.

  • Addition of Reagents:

    • In a separate vial, dissolve the chosen amine (1.1 mmol, 1.1 eq) and triethylamine (1.5 mmol, 1.5 eq) in anhydrous DCM (5 mL).

    • Add this amine/base solution dropwise to the stirred sulfonyl chloride solution at 0 °C over 15-20 minutes using a dropping funnel.

    • Causality Check: A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride. Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[14] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir for 2-4 hours (or until completion as monitored by TLC). To monitor by TLC, use a solvent system such as 30% ethyl acetate in hexanes. The product spot should be less polar than the amine and will appear while the sulfonyl chloride spot disappears.

  • Work-up and Extraction:

    • Quench the reaction by adding deionized water (15 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (1 x 15 mL) to remove excess amine and triethylamine, followed by saturated sodium bicarbonate solution (1 x 15 mL) to remove any acidic impurities, and finally with brine (1 x 15 mL) to remove residual water.

    • Causality Check: This aqueous wash sequence is a self-validating purification step. The acidic wash removes basic compounds, the basic wash removes acidic compounds, and the brine wash initiates the drying process, ensuring a cleaner crude product for final purification.

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude solid/oil using flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final N-substituted 8-fluoroquinoline-5-sulfonamide.

  • Characterization:

    • Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis_Workflow General Synthesis Workflow reagents 1. Reagents 8-Fluoroquinoline-5-sulfonyl chloride Amine (R-NH₂) Triethylamine (Et₃N) Anhydrous DCM setup 2. Reaction Setup Dissolve sulfonyl chloride in DCM Cool to 0 °C under N₂ reagents->setup addition 3. Reagent Addition Add Amine + Et₃N solution dropwise setup->addition reaction 4. Reaction Stir at room temperature Monitor by TLC addition->reaction workup 5. Aqueous Work-up Quench with H₂O Wash with HCl, NaHCO₃, Brine reaction->workup purification 6. Purification Dry (Na₂SO₄), concentrate Silica Gel Chromatography workup->purification product 7. Final Product N-Substituted-8-fluoroquinoline-5-sulfonamide purification->product

Caption: Step-by-step workflow for the synthesis of quinoline-sulfonamide antibacterial agents.

Data Analysis: Structure-Activity Relationship (SAR)

The antibacterial efficacy of the synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data below is representative and illustrates how modifications to the amine substituent can drastically alter the antibacterial profile.

Compound IDR-Group on Sulfonamide (from Amine)MIC (µg/mL) vs. S. aureus (Gram-positive)MIC (µg/mL) vs. E. coli (Gram-negative)Lipophilicity Insight
QS-1 -CH₂CH₃ (Ethyl)64128Low
QS-2 -Cyclohexyl1664Moderate
QS-3 -Phenyl832High
QS-4 -CH₂(4-methoxyphenyl)416High, with polar group
QS-5 -(CH₂)₂-OH (Ethanolamine)>12864Low, highly polar

Data is hypothetical for illustrative purposes but reflects general trends observed in literature.

Interpretation of Results:

  • Impact of Lipophilicity: An increase in the lipophilicity of the R-group (from ethyl to cyclohexyl to phenyl) generally correlates with improved activity, particularly against the Gram-positive S. aureus.[8] This is often attributed to enhanced penetration of the lipid-rich bacterial cell wall.[8]

  • Gram-Negative vs. Gram-Positive Activity: Gram-negative bacteria like E. coli possess an outer membrane that acts as an additional barrier, often making them less susceptible. However, specific substitutions, like the methoxy-phenyl group in QS-4 , can balance lipophilicity and polarity to achieve potent broad-spectrum activity.

  • Role of Polarity: The introduction of a highly polar group, such as the hydroxyl in QS-5 , can be detrimental to activity, likely due to poor cell membrane permeability.

Conclusion and Future Directions

8-Fluoroquinoline-5-sulfonyl chloride is a powerful and versatile starting material for the generation of novel antibacterial agents. The synthetic protocol outlined here is straightforward, high-yielding, and amenable to the creation of large chemical libraries for SAR studies. By systematically modifying the amine component, researchers can modulate the antibacterial spectrum and potency of the resulting quinoline-sulfonamide hybrids. Future work should focus on synthesizing derivatives with improved pharmacokinetic profiles and testing promising candidates against clinically relevant, drug-resistant bacterial strains.

References

  • Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 12(6), 1258-1270. [Link]

  • Wikipedia contributors. (2024). Quinolone antibiotic. Wikipedia, The Free Encyclopedia. [Link]

  • Saeed, M., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]

  • Saeed, M., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

  • Saeed, M., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PubMed. [Link]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. [Link]

  • Google Patents. (2011). US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.
  • Saeed, M., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

  • Supporting Information. Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Tariq, A., et al. (2021). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 26(18), 5472. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5662. [Link]

  • Kumar, V., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8569-8594. [Link]

  • Al-Ghorbani, M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(1), 229. [Link]

  • Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. MDPI. [Link]

  • Ali, I., et al. (2024). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 14(1), 18-30. [Link]

  • Mechanisms in Medicine. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. YouTube. [Link]

  • Ali, I., et al. (2024). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. PubMed Central. [Link]

  • Mondal, S., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213. [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET: Quinoline-8-sulfonyl chloride. [Link]

  • Correia, S., et al. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551-559. [Link]

  • ResearchGate. (2015). Synthesis and antibacterial activity of novel fluoroquinolone analogs. [Link]

  • LibreTexts Chemistry. (2021). 23.9: Amines as Nucleophiles. [Link]

  • Al-Majedy, Y. K., et al. (2023). Design and Synthesis of Novel Antimicrobial Agents. Antibiotics, 12(4), 628. [Link]

  • Google Patents. (2013).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Workup of 8-Fluoroquinoline-5-sulfonyl Chloride

Welcome to the technical support center for the handling and workup of 8-Fluoroquinoline-5-sulfonyl chloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are util...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the handling and workup of 8-Fluoroquinoline-5-sulfonyl chloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the challenges of preventing unwanted hydrolysis and ensuring the integrity of your reactions.

Introduction: The Challenge of Stability

8-Fluoroquinoline-5-sulfonyl chloride is a highly reactive intermediate, prized for its ability to introduce the 8-fluoroquinoline-5-sulfonamide moiety, a common scaffold in medicinal chemistry. However, the very reactivity that makes this compound a valuable synthetic tool also renders it susceptible to hydrolysis, which can lead to yield loss and purification challenges. The primary byproduct of hydrolysis is the corresponding 8-fluoroquinoline-5-sulfonic acid, which can complicate downstream processing.

This guide provides practical, field-tested strategies to mitigate these challenges, ensuring the successful use of 8-Fluoroquinoline-5-sulfonyl chloride in your research and development endeavors.

Troubleshooting Guide: Preventing Hydrolysis During Aqueous Workup

Aqueous workups are the most common method for quenching reactions and removing inorganic byproducts. However, they also introduce the primary culprit for the degradation of sulfonyl chlorides: water. The following section provides a step-by-step guide to minimizing hydrolysis during this critical phase of your experiment.

Scenario 1: You observe significant formation of a water-soluble byproduct, likely the sulfonic acid.

Root Cause Analysis:

The sulfonyl chloride is excessively exposed to water or basic conditions under suboptimal temperatures, leading to rapid hydrolysis. The reaction is as follows:

R-SO₂Cl + H₂O → R-SO₃H + HCl

Preventative & Corrective Protocol:

  • Temperature Control is Paramount: Before quenching, cool the reaction vessel to 0-5 °C in an ice bath. The hydrolysis of sulfonyl chlorides is an exothermic process, and maintaining a low temperature is the most critical factor in slowing the rate of this undesired reaction.[1]

  • Quenching Strategy - The Biphasic Approach:

    • Add a sufficient volume of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to your reaction mixture before introducing the aqueous quench solution. This creates a two-phase system where the sulfonyl chloride preferentially remains in the organic layer, minimizing its contact with the aqueous phase.

    • Slowly add a cold, saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), with vigorous stirring. The bicarbonate will neutralize the hydrochloric acid generated during the hydrolysis of any unreacted sulfonylating agent and the sulfonic acid byproduct, facilitating its removal into the aqueous layer.[2]

  • Minimize Contact Time: Do not let the biphasic mixture stir for an extended period. As soon as the quench is complete and gas evolution (if any) has ceased, proceed to the separation of the layers.

  • Efficient Extraction:

    • Promptly separate the organic and aqueous layers.

    • Wash the organic layer with cold brine to remove residual water and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo at a low temperature.

Visualizing the Workflow:

Caption: Controlled Aqueous Workup Workflow.

Frequently Asked Questions (FAQs)

Q1: My starting material is poorly soluble in common organic solvents. How can I perform the reaction and workup?

A1: If 8-Fluoroquinoline-5-sulfonyl chloride or your substrate has limited solubility, consider using a co-solvent system. For the reaction, anhydrous acetonitrile or N,N-dimethylformamide (DMF) can be effective.[3] For the workup, if the reaction was in a water-miscible solvent like acetonitrile, it's often best to remove the solvent under reduced pressure (at low temperature) and then redissolve the residue in a water-immiscible solvent like ethyl acetate or dichloromethane before proceeding with the aqueous wash as described above.

Q2: I've tried the standard aqueous workup, but I still see significant hydrolysis. Are there non-aqueous alternatives?

A2: Yes, non-aqueous workups are an excellent strategy when dealing with highly sensitive sulfonyl chlorides.

  • Strategy 1: Direct Precipitation (if applicable): If your desired product is a solid and has low solubility in the reaction solvent, it may be possible to induce precipitation by adding a non-polar co-solvent (e.g., hexanes, heptane) and collecting the product by filtration. This avoids an aqueous quench altogether.

  • Strategy 2: Scavenger Resins: Amine-based scavenger resins can be added directly to the reaction mixture to covalently bind and remove excess 8-Fluoroquinoline-5-sulfonyl chloride. The resin is then simply filtered off, and the filtrate is concentrated. This method is particularly useful for small-scale reactions and high-throughput synthesis.[2]

Q3: Can I use a stronger base, like sodium hydroxide, to speed up the quenching of unreacted sulfonyl chloride?

A3: It is generally not recommended to use strong bases like sodium hydroxide. While it will rapidly hydrolyze the sulfonyl chloride, it can also promote side reactions with your desired product, especially if it contains other sensitive functional groups. A mild base like sodium bicarbonate provides a much more controlled and selective quench.

Q4: How can I confirm that the impurity I'm seeing is indeed the sulfonic acid?

A4: The most common methods for identifying the sulfonic acid byproduct are:

  • Mass Spectrometry (MS): The sulfonic acid will have a molecular weight corresponding to the replacement of the -Cl with an -OH group. In the case of 8-Fluoroquinoline-5-sulfonyl chloride (MW: 245.66), the sulfonic acid (8-Fluoroquinoline-5-sulfonic acid) will have a molecular weight of 227.21.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum of the sulfonic acid will likely show a downfield shift of the aromatic protons adjacent to the sulfonyl group compared to the sulfonyl chloride.

  • High-Performance Liquid Chromatography (HPLC): The sulfonic acid will have a significantly shorter retention time than the sulfonyl chloride on a reverse-phase column due to its increased polarity.

Q5: What are the optimal storage conditions for 8-Fluoroquinoline-5-sulfonyl chloride to prevent degradation over time?

A5: Due to its moisture sensitivity, 8-Fluoroquinoline-5-sulfonyl chloride should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container.[4] For long-term storage, keeping it in a desiccator at 2-8 °C is recommended.

Data Summary Table

ParameterRecommendationRationale
Quenching Temperature 0-5 °CMinimizes the rate of hydrolysis, which is temperature-dependent.[1]
Quenching Reagent Saturated aq. NaHCO₃Mild base that neutralizes acidic byproducts without promoting side reactions.
Workup Solvents Ethyl acetate, DichloromethaneWater-immiscible solvents that keep the sulfonyl chloride away from the aqueous phase.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Efficiently removes residual water from the organic layer.

Hydrolysis Mechanism and Prevention Strategy

The hydrolysis of a sulfonyl chloride proceeds via a nucleophilic attack of water on the electrophilic sulfur atom. The key to preventing this is to limit the availability of water and to control the reaction conditions.

Hydrolysis_Mechanism cluster_0 Hydrolysis Pathway cluster_1 Prevention Strategy RSO2Cl 8-Fluoroquinoline-5-sulfonyl chloride (R-SO₂Cl) TransitionState Transition State RSO2Cl->TransitionState Nucleophilic Attack H2O H₂O H2O->TransitionState RSO3H 8-Fluoroquinoline-5-sulfonic acid (R-SO₃H) TransitionState->RSO3H HCl HCl TransitionState->HCl LowTemp Low Temperature (0-5 °C) NonAqueous Anhydrous Conditions / Non-Aqueous Workup Biphasic Biphasic System (Organic/Aqueous) Prevention Prevention

Caption: Hydrolysis Mechanism and Prevention Strategies.

References

  • Barnard, D. R., & Lancaster, N. L. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 643-650. [Link]

  • Nacsa, E. D., & Lambert, T. H. (2015). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University Academic Commons. [Link]

  • Olszewska, M., et al. (2020). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 25(15), 3422. [Link]

Sources

Optimization

Technical Support Center: Navigating Scale-Up Challenges in 8-Fluoroquinoline-5-sulfonyl Chloride Synthesis

Welcome to the technical support center for the synthesis of 8-Fluoroquinoline-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-Fluoroquinoline-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this critical intermediate. As a key building block in medicinal chemistry, particularly for the development of novel therapeutics, robust and scalable synthesis is paramount.[1] This document provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter during the scale-up process. The insights provided are grounded in established principles of organic process chemistry and experience with analogous heterocyclic systems.

I. Overview of the Synthesis

The primary route to 8-Fluoroquinoline-5-sulfonyl chloride is through the electrophilic chlorosulfonation of 8-fluoroquinoline. This reaction typically employs chlorosulfonic acid or a mixture of sulfur trioxide and a chlorinating agent like thionyl chloride.[2] While effective at the lab scale, this process presents several challenges when transitioning to larger quantities, including managing highly exothermic reactions, controlling regioselectivity, preventing product degradation during work-up, and ensuring safe handling of corrosive and reactive reagents.[2][3]

Proposed Reaction Mechanism

G cluster_activation Electrophile Generation cluster_sulfonation Electrophilic Aromatic Substitution cluster_chlorination Conversion to Sulfonyl Chloride SO3 SO3 Electrophile Electrophile ClSO3H ClSO3H H+ H+ ClSO3H->H+ + H+ SO3H+ SO3H+ H+->SO3H+ Protonation SO3H+->SO3 Loss of H2O Cl- Cl- 8FQ 8-Fluoroquinoline Intermediate Sigma Complex Intermediate 8FQ->Intermediate + SO3 SulfonicAcid 8-Fluoroquinoline-5-sulfonic acid Intermediate->SulfonicAcid - H+ FinalProduct 8-Fluoroquinoline-5-sulfonyl chloride SulfonicAcid->FinalProduct + SOCl2 ThionylChloride SOCl2

Caption: Proposed mechanism for the synthesis of 8-Fluoroquinoline-5-sulfonyl chloride.

II. Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Reaction Stage

Q1: My reaction is sluggish, and I'm observing low conversion of the 8-fluoroquinoline starting material. What could be the cause?

A1: Several factors can contribute to low conversion during the chlorosulfonation reaction.

  • Insufficient Electrophile Strength: The reactivity of the sulfonating agent is critical. If you are using chlorosulfonic acid alone, ensure it is of high purity and has not been exposed to atmospheric moisture, which can reduce its efficacy. For a two-step approach involving sulfonation followed by chlorination, the activity of the sulfur trioxide source is paramount.

  • Inadequate Temperature: While initial mixing is often performed at low temperatures to control the exotherm, the reaction itself may require heating to proceed at a reasonable rate. For similar heterocyclic systems, temperatures in the range of 70°C are sometimes employed for the chlorination step.[2] Monitor the reaction progress by HPLC to determine the optimal temperature profile for your specific scale.

  • Poor Mixing: On a larger scale, inefficient mixing can lead to localized areas of low reagent concentration, hindering the reaction. Ensure your reactor is equipped with an appropriate agitator that provides good turnover for the reaction volume.

Q2: I'm observing the formation of significant impurities alongside my desired product. How can I improve the regioselectivity and minimize side reactions?

A2: The formation of isomers and other byproducts is a common challenge.

  • Controlling Reaction Temperature: The regioselectivity of sulfonation can be temperature-dependent. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can favor the formation of the desired 5-sulfonyl chloride isomer.

  • Order of Addition: The order and rate of reagent addition are crucial. A slow, controlled addition of the 8-fluoroquinoline to the chlorosulfonating agent at a low temperature can help to minimize side reactions.[3]

  • Byproduct Identification: It is essential to identify the major impurities. Common byproducts in sulfonyl chloride syntheses include the corresponding sulfonic acid (from hydrolysis), disulfides, and sulfones.[4] Understanding the impurity profile will help you to devise a more effective purification strategy.

Potential Impurity Likely Cause Mitigation Strategy
8-Fluoroquinoline-5-sulfonic acidIncomplete chlorination or hydrolysis during work-upEnsure sufficient chlorinating agent (e.g., thionyl chloride); perform a cold and rapid work-up.[4]
Isomeric sulfonyl chloridesNon-selective sulfonationOptimize reaction temperature and addition rate.
Disulfides/SulfonesReductive or oxidative side reactionsMaintain an inert atmosphere and control reaction temperature.
Work-up and Isolation Stage

Q3: My yield drops significantly during the aqueous work-up. How can I prevent product loss?

A3: Sulfonyl chlorides are susceptible to hydrolysis, which is a major cause of yield loss during work-up.[4]

  • Cold and Rapid Quenching: The quenching of the reaction mixture is a critical step. This is a highly exothermic process.[2] The quench should be performed by slowly adding the reaction mixture to a well-agitated, ice-cold mixture of water and an immiscible organic solvent (e.g., methylene chloride).[2] Maintaining a low temperature (below 5°C) is crucial to minimize hydrolysis of the sulfonyl chloride.[2]

  • Aqueous Process Chemistry: Interestingly, for some aryl sulfonyl chlorides, running the reaction in an aqueous acidic medium can protect the product from hydrolysis due to its low solubility in water, causing it to precipitate directly from the reaction mixture.[4] This approach could be explored for the synthesis of 8-Fluoroquinoline-5-sulfonyl chloride.

  • Solvent Selection: Choose an appropriate organic solvent for extraction that provides good solubility for the product while minimizing its contact time with the aqueous phase.

Q4: I'm having difficulty isolating a pure product. What purification techniques are recommended for scale-up?

A4: Obtaining high-purity 8-Fluoroquinoline-5-sulfonyl chloride at scale requires a robust purification strategy.

  • Crystallization: If the product is a solid, crystallization is often the most effective method for purification at scale. Experiment with different solvent systems to find one that provides good recovery and effectively removes key impurities.

  • Precipitation as a Salt: For a similar compound, 4-fluoroisoquinoline-5-sulfonyl chloride, purification was achieved by precipitating the hydrochloride salt from the organic layer by adding a solution of HCl in ethyl acetate.[2] This can be a highly effective method for isolating and purifying the product.

  • Chromatography: While flash chromatography is a powerful tool at the lab scale, it is often not practical for large-scale production.[5] It should be considered a last resort if crystallization or salt precipitation fails.

Troubleshooting Decision Tree

G Start Low Yield or Purity Issue CheckConversion Check Reaction Conversion by HPLC Start->CheckConversion LowConversion Low Conversion CheckConversion->LowConversion < 95% GoodConversion Good Conversion CheckConversion->GoodConversion > 95% TroubleshootReaction Troubleshoot Reaction Conditions: - Increase Temperature - Check Reagent Quality - Improve Mixing LowConversion->TroubleshootReaction CheckPurity Check Purity Profile GoodConversion->CheckPurity TroubleshootReaction->CheckConversion TroubleshootWorkup Troubleshoot Work-up & Purification: - Hydrolysis during quench? - Inefficient extraction? - Suboptimal purification? HydrolysisProduct High Sulfonic Acid Content CheckPurity->HydrolysisProduct Yes OtherImpurities Other Impurities CheckPurity->OtherImpurities No OptimizeQuench Optimize Quench: - Lower Temperature - Faster Quench HydrolysisProduct->OptimizeQuench OptimizePurification Optimize Purification: - Recrystallization Screen - Salt Precipitation OtherImpurities->OptimizePurification OptimizeQuench->CheckPurity OptimizePurification->CheckPurity

Caption: A decision tree for troubleshooting common issues in the synthesis.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The synthesis of 8-Fluoroquinoline-5-sulfonyl chloride involves several significant hazards that are amplified at scale.

  • Corrosive Reagents: Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water.[6] All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.[2]

  • Exothermic Reactions: The reaction of 8-fluoroquinoline with chlorosulfonic acid and the quenching of the reaction mixture are highly exothermic.[2][3] At scale, there is a risk of a thermal runaway. A robust cooling system and careful control of the addition rate are essential.

  • Gas Evolution: The reaction and quench steps can release significant amounts of HCl and SO₂ gas.[3] A gas scrubber system is necessary to neutralize these acidic gases.[3]

Q2: Can this synthesis be adapted for a continuous flow process?

A2: Yes, converting this synthesis to a continuous flow process is a highly recommended strategy for scale-up. Continuous flow chemistry offers significant advantages for handling hazardous reactions.[7]

  • Improved Safety: The small reactor volume in a flow setup minimizes the amount of hazardous material present at any given time, significantly reducing the risk of thermal runaway.[7]

  • Enhanced Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for much more efficient heat exchange, enabling better control of exothermic reactions.

  • Increased Consistency and Yield: Automated continuous processes can lead to more consistent product quality and improved yields.[3][8] Recent studies have demonstrated the successful application of continuous flow for the synthesis of other aryl sulfonyl chlorides.[3][8][9]

Experimental Workflow Overview

G node_reagents Reagents - 8-Fluoroquinoline - Chlorosulfonic Acid - Thionyl Chloride (optional) node_reaction Reaction - Add 8-FQ to ClSO3H at 0-5°C - Heat to 70°C - Monitor by HPLC node_reagents->node_reaction node_quench node_quench node_reaction->node_quench node_workup Work-up - Separate organic layer - Wash with brine - Dry over Na2SO4 node_quench->node_workup node_purification Purification - Filter - Precipitate as HCl salt or recrystallize node_workup->node_purification node_product Final Product 8-Fluoroquinoline-5-sulfonyl chloride node_purification->node_product

Caption: A generalized experimental workflow for the synthesis and purification.

Q3: What analytical techniques are essential for monitoring the reaction and ensuring product quality?

A3: A robust analytical package is critical for successful scale-up.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for monitoring the progress of the reaction, identifying the formation of impurities, and determining the purity of the final product.[3] A stable method should be developed that can resolve the starting material, product, and key impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the final product and identifying any isomeric impurities.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and can be helpful in identifying unknown impurities.

IV. Detailed Experimental Protocol (Illustrative)

This protocol is a general guideline based on procedures for similar compounds and should be optimized for your specific equipment and scale.[2]

1. Reaction Setup:

  • In a suitably sized, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet/outlet connected to a scrubber, charge chlorosulfonic acid (4-8 equivalents).

  • Cool the reactor to 0-5°C.

2. Reaction:

  • Slowly add 8-fluoroquinoline (1 equivalent) to the cooled chlorosulfonic acid, maintaining the internal temperature below 10°C.

  • Once the addition is complete, slowly add thionyl chloride (2-3 equivalents) while maintaining a low temperature.

  • Slowly warm the reaction mixture to 70°C and stir for 4-16 hours.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

3. Work-up:

  • In a separate, larger reactor, prepare a mixture of crushed ice, water, and methylene chloride. Cool this mixture to below 0°C.

  • Once the reaction is complete, cool the reaction mixture to room temperature.

  • Slowly transfer the reaction mixture into the ice/water/methylene chloride slurry with vigorous stirring, ensuring the temperature of the quench mixture does not exceed 5°C.

  • Separate the organic layer.

  • Wash the organic layer with cold brine, then dry over anhydrous sodium sulfate.

4. Purification:

  • Filter the dried organic solution.

  • To the filtrate, add a 4N solution of HCl in ethyl acetate dropwise to precipitate the hydrochloride salt of the product.

  • Stir the resulting slurry for 1 hour, then collect the solid by filtration.

  • Wash the filter cake with cold methylene chloride and dry under vacuum to yield 8-Fluoroquinoline-5-sulfonyl chloride hydrochloride.

V. References

  • Caron, S. et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]

  • Glacé, M. K. et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Available at: [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]

  • Glacé, M. K. et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. ResearchGate. Available at: [Link]

  • Chem-Impex. 8-Fluoroquinoline. Available at: [Link]

  • Vleeschouwer, F. D. et al. Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. ResearchGate. Available at: [Link]

  • Chen, K. et al. (2022). Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. Available at: [Link]

  • Britton, J. et al. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

  • Al-Hiari, Y. M. et al. (2015). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. MDPI. Available at: [Link]

  • Szałaj, N. et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PMC - NIH. Available at: [Link]

  • Reddy, T. S. et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC - NIH. Available at: [Link]

  • Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. ResearchGate. Available at: [Link]

  • New Jersey Department of Health. (2004). HAZARD SUMMARY: CHLOROSULPHONIC ACID. Available at: [Link]

  • Chernyak, D. et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

  • Al-Hiari, Y. M. et al. (2015). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Available at: [Link]

  • Chernyak, D. et al. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]

  • Wikipedia. Sulfonyl halide. Available at: [Link]

  • Google Patents. Method for producing quinoline-8-sulfonyl chloride. Available at:

  • Castro, D. et al. (2022). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. PMC - NIH. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for 8-Fluoroquinoline-5-sulfonyl Chloride Experiments

Welcome to the technical support center for 8-Fluoroquinoline-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Fluoroquinoline-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during experiments with this reactive intermediate. My aim is to combine established chemical principles with practical, field-tested insights to ensure the success of your synthetic endeavors.

Introduction to 8-Fluoroquinoline-5-sulfonyl Chloride

8-Fluoroquinoline-5-sulfonyl chloride is a valuable reagent in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and the sulfonyl chloride group serves as a versatile handle for introducing a sulfonamide linkage, a common pharmacophore. The presence of the fluorine atom at the 8-position can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive building block for novel therapeutics.

However, as with any reactive chemical, experiments with 8-Fluoroquinoline-5-sulfonyl chloride can present challenges. This guide will address these potential issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical reasoning.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 8-Fluoroquinoline-5-sulfonyl chloride?

A1: The most common application is the synthesis of 8-fluoroquinoline-5-sulfonamides. This is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine.[1][2] These sulfonamide derivatives are explored for a wide range of biological activities.

Q2: What are the recommended storage and handling conditions for 8-Fluoroquinoline-5-sulfonyl chloride?

A2: Due to its moisture sensitivity, 8-Fluoroquinoline-5-sulfonyl chloride should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area.[3][4][5] For long-term storage, temperatures of -20°C are recommended.[3] Always handle this reagent in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5][6]

Q3: What are the main safety hazards associated with 8-Fluoroquinoline-5-sulfonyl chloride?

A3: 8-Fluoroquinoline-5-sulfonyl chloride is a corrosive substance that can cause severe skin burns and eye damage.[6] It is also moisture-sensitive and can react with water to release corrosive hydrogen chloride gas.[4] Inhalation of dust or fumes can cause respiratory irritation.[4][6] Always consult the Safety Data Sheet (SDS) before use.

Troubleshooting Guide

Low or No Product Yield

Q4: My reaction to form the sulfonamide is giving a very low yield or no product at all. What are the likely causes?

A4: This is a common issue, and the primary suspect is often the hydrolysis of the 8-Fluoroquinoline-5-sulfonyl chloride starting material.

  • Causality: Sulfonyl chlorides are highly electrophilic and readily react with water (hydrolysis) to form the corresponding sulfonic acid.[1] The sulfonic acid is unreactive towards amines under standard sulfonamide formation conditions, thus halting the desired reaction.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be thoroughly oven-dried or flame-dried before use. Solvents should be anhydrous grade and handled under an inert atmosphere.[1]

    • Check Amine Quality: The amine reactant should be pure and dry. If using an amine salt (e.g., a hydrochloride salt), a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) must be added to the reaction mixture to liberate the free amine.[1]

    • Optimize Stoichiometry: A slight excess of the amine (typically 1.1 to 1.5 equivalents) can help drive the reaction to completion.

    • Verify Reagent Integrity: If possible, check the purity of your 8-Fluoroquinoline-5-sulfonyl chloride before use, for example, by taking a quick ¹H NMR in a dry, deuterated solvent. The presence of broad peaks may indicate hydrolysis to the sulfonic acid.

Presence of Impurities in the Product

Q5: I've isolated my product, but it's impure. What are the common side products?

A5: The most common impurity is the sulfonic acid hydrolysis product. Other side products can arise from reactions with the amine.

  • Side Product 1: 8-Fluoroquinoline-5-sulfonic acid

    • Formation: As discussed above, this results from the reaction of the sulfonyl chloride with water.

    • Identification: This impurity is highly polar and will likely have a very different retention time (Rf) on a TLC plate compared to the desired sulfonamide. It can also be identified by mass spectrometry.[1]

    • Removal: A simple aqueous work-up can often remove the water-soluble sulfonic acid. Alternatively, column chromatography can be effective.

  • Side Product 2: Bis-sulfonated Amine

    • Formation: If you are using a primary amine (R-NH₂), it is possible for two molecules of the sulfonyl chloride to react with the amine, forming a bis-sulfonamide (R-N(SO₂-R')₂). This is more likely to occur if the sulfonyl chloride is in large excess.

    • Prevention: Use a slight excess of the primary amine to favor the formation of the mono-sulfonamide.

Experimental Protocols

General Protocol for the Synthesis of 8-Fluoroquinoline-5-sulfonamides

This protocol is adapted from established procedures for similar quinoline sulfonyl chlorides.[1]

  • To a solution of the amine (1.2 equivalents) in anhydrous acetonitrile in an oven-dried flask under an inert atmosphere, add 8-Fluoroquinoline-5-sulfonyl chloride (1.0 equivalent).

  • If the amine is a salt, add triethylamine (2.2 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from methanol) or silica gel column chromatography.[1]

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Dry Glassware & Anhydrous Solvents reaction_mixture Combine Reagents in Anhydrous Acetonitrile reagents->reaction_mixture amine Amine (1.2 eq) amine->reaction_mixture sulfonyl_chloride 8-Fluoroquinoline-5-sulfonyl chloride (1.0 eq) sulfonyl_chloride->reaction_mixture base Base (e.g., TEA, if needed) base->reaction_mixture stir Stir at Room Temperature reaction_mixture->stir monitor Monitor by TLC/LC-MS stir->monitor evaporate Evaporate Solvent monitor->evaporate purify Purify (Recrystallization or Chromatography) evaporate->purify product Pure Sulfonamide Product purify->product characterize Characterize (NMR, IR, MS) product->characterize

Caption: A typical workflow for the synthesis of 8-fluoroquinoline-5-sulfonamides.

Data Presentation

Table 1: Troubleshooting Summary
Issue Potential Cause Recommended Solution
Low/No YieldHydrolysis of sulfonyl chlorideUse anhydrous solvents and reagents; perform under inert atmosphere.
Impure amineUse pure, dry amine. Add base if using an amine salt.
Incorrect stoichiometryUse a slight excess of the amine.
Product ImpurityPresence of sulfonic acidAqueous work-up or column chromatography.
Bis-sulfonation of primary amineUse a slight excess of the primary amine.
Table 2: Key Reagent and Reaction Parameters
Parameter Recommendation Rationale
Solvent Anhydrous Acetonitrile or DichloromethaneGood solubility for reactants and inert under reaction conditions.
Temperature Room TemperatureSufficient for the reaction to proceed without promoting side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the sulfonyl chloride.
Base (if needed) Triethylamine or DIPEANon-nucleophilic base to deprotonate amine salts.

Logical Relationships in Troubleshooting

troubleshooting_logic start Low Product Yield check_hydrolysis Check for Hydrolysis start->check_hydrolysis hydrolysis_yes Hydrolysis Confirmed check_hydrolysis->hydrolysis_yes Yes hydrolysis_no No Evidence of Hydrolysis check_hydrolysis->hydrolysis_no No improve_conditions Improve Anhydrous Conditions hydrolysis_yes->improve_conditions check_amine Check Amine Quality/Stoichiometry hydrolysis_no->check_amine amine_ok Amine is Pure and in Excess check_amine->amine_ok OK amine_issue Amine is Impure or Limiting check_amine->amine_issue Issue Found check_reagent Check Sulfonyl Chloride Integrity amine_ok->check_reagent purify_amine Purify/Dry Amine, Adjust Stoichiometry amine_issue->purify_amine

Caption: A decision tree for troubleshooting low yield in sulfonamide synthesis.

References

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]

  • Synthesis and antimicrobial activity of some novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives. Journal of Pure & Applied Microbiology. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

  • Sulfuryl chloride Material Safety Data Sheet. Cole-Parmer. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Sulfonyl Chloride Reactivity: A Comparative Analysis of 8-Fluoroquinoline-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis and drug discovery, sulfonyl chlorides are indispensable reagents for the formation of sulfonamides and sulfona...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, sulfonyl chlorides are indispensable reagents for the formation of sulfonamides and sulfonate esters, motifs of paramount importance in medicinal chemistry.[1] The choice of the sulfonylating agent is a critical decision that dictates reaction efficiency, substrate scope, and ultimately, the success of a synthetic campaign. This guide provides an in-depth, objective comparison of the reactivity of 8-Fluoroquinoline-5-sulfonyl chloride against a panel of commonly employed sulfonyl chlorides: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride).

Our discussion is grounded in fundamental principles of physical organic chemistry, supported by available literature, and culminates in a practical, field-proven experimental protocol to empower researchers to conduct their own validated comparisons. As Senior Application Scientists, we believe in not just presenting data, but in elucidating the underlying principles that govern reactivity, enabling you to make informed decisions in your own laboratory.

Understanding the Reactivity of Sulfonyl Chlorides: A Mechanistic Overview

The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom. The reaction typically proceeds through a nucleophilic attack on the sulfur center, leading to the displacement of the chloride leaving group. The transition state can vary from associative (SN2-like) to dissociative (SN1-like), depending on the substrate, nucleophile, and solvent.[2][3] However, for most practical applications involving amine nucleophiles, an associative mechanism is often operative.

dot

Sulfonylation Mechanism cluster_0 Nucleophilic Attack cluster_1 Proton Transfer & Leaving Group Departure R-SO2Cl R-SO₂Cl TS1 [Transition State]¹ R-SO2Cl->TS1 slow Nu-H Nu-H Nu-H->TS1 Intermediate R-SO₂(Cl)-Nu⁺H TS1->Intermediate TS2 [Transition State]² Intermediate->TS2 fast Product R-SO₂-Nu + HCl TS2->Product

Figure 1: Generalized mechanism for the reaction of a sulfonyl chloride with a nucleophile (Nu-H).

Key factors influencing the reactivity of sulfonyl chlorides include:

  • Electronic Effects: Electron-withdrawing groups attached to the sulfonyl group increase the electrophilicity of the sulfur atom, accelerating the rate of nucleophilic attack. Conversely, electron-donating groups decrease reactivity.

  • Steric Hindrance: Bulky groups around the sulfonyl center can impede the approach of the nucleophile, thereby slowing down the reaction rate.[4]

  • Leaving Group Ability: The chloride ion is a good leaving group, facilitating the reaction.

A Comparative Analysis of Sulfonylating Agents

Here, we delve into a comparative analysis of 8-Fluoroquinoline-5-sulfonyl chloride and its counterparts, focusing on how their unique structural features are predicted to influence their reactivity.

8-Fluoroquinoline-5-sulfonyl chloride

The quinoline moiety is an electron-withdrawing heterocyclic system. The introduction of a highly electronegative fluorine atom at the 8-position is expected to further enhance the electron-withdrawing nature of the quinoline ring through a combination of inductive and resonance effects.[5] This heightened electron-withdrawing character should significantly increase the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it a highly reactive sulfonating agent. The planar nature of the quinoline ring may present some steric hindrance, but the sulfonyl chloride group at the 5-position is relatively accessible.

p-Toluenesulfonyl chloride (TsCl)

TsCl is a widely used and commercially available arylsulfonyl chloride.[6] The toluene ring is considered to be weakly electron-donating due to the methyl group. This slightly reduces the electrophilicity of the sulfur atom compared to an unsubstituted benzenesulfonyl chloride. TsCl is a crystalline solid that is relatively stable and easy to handle.

Methanesulfonyl chloride (MsCl)

MsCl is an alkanesulfonyl chloride and is generally more reactive than arylsulfonyl chlorides.[7] The small methyl group offers minimal steric hindrance, and the absence of an aromatic ring to delocalize the electron density on the sulfur atom makes it highly electrophilic. MsCl is a liquid and is known to be highly reactive and corrosive.

5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride)

Dansyl chloride is well-known as a fluorescent labeling reagent for primary and secondary amines.[8] The dimethylamino group is a strong electron-donating group, which significantly reduces the electrophilicity of the sulfur atom. Consequently, dansyl chloride is expected to be the least reactive among the sulfonyl chlorides discussed here. Its reactions often require more forcing conditions or longer reaction times.[9]

dot

Figure 2: Structures of the compared sulfonyl chlorides.

Predicted Reactivity Profile

Based on the electronic and steric properties discussed, the predicted order of reactivity for these sulfonyl chlorides is:

MsCl > 8-Fluoroquinoline-5-sulfonyl chloride > TsCl > Dansyl chloride

This prediction is based on the strong activation provided by the electron-withdrawing fluoroquinoline moiety, the high intrinsic reactivity of the sterically unhindered alkanesulfonyl chloride (MsCl), the moderate reactivity of the standard arylsulfonyl chloride (TsCl), and the deactivation caused by the electron-donating group in dansyl chloride.

Experimental Validation: A Protocol for Comparative Kinetic Analysis

To provide a framework for the empirical validation of these theoretical predictions, we present a detailed protocol for a comparative kinetic study. This protocol is designed to be a self-validating system, allowing for the direct comparison of reaction rates under identical conditions.

Objective:

To determine the relative reactivity of 8-Fluoroquinoline-5-sulfonyl chloride, TsCl, MsCl, and dansyl chloride by monitoring the rate of sulfonamide formation with a model amine nucleophile (e.g., benzylamine) using High-Performance Liquid Chromatography (HPLC).

Materials:
  • 8-Fluoroquinoline-5-sulfonyl chloride

  • p-Toluenesulfonyl chloride (TsCl)

  • Methanesulfonyl chloride (MsCl)

  • 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride)

  • Benzylamine

  • Acetonitrile (HPLC grade)

  • Triethylamine (Et3N)

  • Internal standard (e.g., naphthalene)

  • Deionized water

  • Reaction vials

  • HPLC system with a UV detector

Experimental Workflow:

dot

Experimental_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Quenching & Analysis cluster_3 Data Analysis A Prepare stock solutions: - Sulfonyl chlorides in ACN - Benzylamine in ACN - Et3N in ACN - Internal standard in ACN B Equilibrate reactants to reaction temperature (e.g., 25°C) A->B C Initiate reaction by adding sulfonyl chloride to a mixture of benzylamine, Et3N, and internal standard B->C D Start timer and take aliquots at specific time intervals C->D E Quench aliquots with a suitable reagent (e.g., excess diethylamine in ACN) D->E F Dilute quenched samples for HPLC analysis E->F G Analyze samples by HPLC to quantify the formation of the sulfonamide product F->G H Plot product concentration vs. time G->H I Determine initial reaction rates H->I J Compare the rates to establish the relative reactivity of the sulfonyl chlorides I->J

Figure 3: Experimental workflow for the comparative kinetic analysis.

Step-by-Step Protocol:
  • Preparation of Stock Solutions:

    • Prepare 0.1 M stock solutions of each sulfonyl chloride in acetonitrile.

    • Prepare a 0.2 M stock solution of benzylamine in acetonitrile.

    • Prepare a 0.2 M stock solution of triethylamine in acetonitrile.

    • Prepare a 0.05 M stock solution of the internal standard (e.g., naphthalene) in acetonitrile.

  • Reaction Setup:

    • In a reaction vial, combine 1.0 mL of the benzylamine stock solution, 1.0 mL of the triethylamine stock solution, and 0.5 mL of the internal standard stock solution.

    • Equilibrate the vial in a water bath at a constant temperature (e.g., 25 °C).

  • Initiation and Sampling:

    • Initiate the reaction by adding 0.5 mL of the sulfonyl chloride stock solution to the reaction vial. Start a timer immediately.

    • At predetermined time intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot from the reaction mixture.

  • Quenching:

    • Immediately quench the reaction in the aliquot by adding it to a vial containing 900 µL of a quenching solution (e.g., 0.5 M diethylamine in acetonitrile). This will rapidly consume any unreacted sulfonyl chloride.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. The mobile phase and column should be optimized to achieve good separation of the starting materials, product, and internal standard.

    • Monitor the formation of the sulfonamide product by integrating the peak area at a suitable wavelength.

  • Data Analysis:

    • Calculate the concentration of the sulfonamide product at each time point using a calibration curve.

    • Plot the concentration of the product versus time for each sulfonyl chloride.

    • Determine the initial rate of reaction from the initial slope of the concentration-time plot.

    • Compare the initial rates to establish the relative reactivity of the four sulfonyl chlorides.

Expected Quantitative Data Summary

The following table summarizes the expected qualitative and quantitative outcomes from the proposed experimental protocol, based on our theoretical analysis.

Sulfonyl ChloridePredicted Relative ReactivityExpected Initial Rate (Qualitative)Key Structural Features Influencing Reactivity
Methanesulfonyl chloride (MsCl) HighestVery FastAliphatic, minimal steric hindrance, high electrophilicity.
8-Fluoroquinoline-5-sulfonyl chloride HighFastStrong electron-withdrawing fluoroquinoline ring.
p-Toluenesulfonyl chloride (TsCl) ModerateModerateWeakly electron-donating methyl group on an aromatic ring.
Dansyl chloride LowestSlowStrong electron-donating dimethylamino group.

Conclusion

This guide provides a comprehensive comparison of the reactivity of 8-Fluoroquinoline-5-sulfonyl chloride with other commonly used sulfonyl chlorides. Our analysis, rooted in the principles of physical organic chemistry, predicts that 8-Fluoroquinoline-5-sulfonyl chloride is a highly reactive sulfonating agent, surpassed in reactivity among this group only by the sterically unhindered methanesulfonyl chloride. The provided experimental protocol offers a robust and reliable method for researchers to quantitatively validate these predictions and to make informed decisions when selecting a sulfonylating agent for their specific synthetic needs. By understanding the interplay of electronic and steric effects, scientists can better anticipate reaction outcomes and design more efficient and successful synthetic strategies.

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). The combination of H2O2 and SOCl2 as a highly reactive reagent for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides. The Journal of Organic Chemistry, 74(24), 9287–9291. [Link]

  • Barcelo, G., Grenier, L., & About-Jaudet, E. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(49), 17835-17839. [Link]

  • Ballistreri, F. P., et al. (1983). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (2), 273-277. [Link]

  • Bolis, G., et al. (2016). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 23(22), 22393-22407. [Link]

  • Choy, P. Y., & Ruan, Y. (2021). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Organic & Biomolecular Chemistry, 19(31), 6754-6771. [Link]

  • Glaser, T. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society, 145(38), 21107–21116. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 846–854. [Link]

  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(44), 21543-21547. [Link]

  • Page, M. I., & Williams, A. (2008). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry, 73(13), 5100–5105. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]

  • Sławiński, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. [Link]

  • Tafi, A., et al. (2011). The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH. Organic Letters, 13(4), 704–707. [Link]

  • Tomaszewski, P., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(16), 4983. [Link]

  • Wang, H., et al. (2015). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 20(8), 14358–14371. [Link]

  • Horiazon Chemical. (n.d.). Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]

  • MDPI. (2021). Synthesis of 5-Dialkyl(aryl)aminomethyl-8-hydroxyquinoline Dansylates as Selective Fluorescent Sensors for Fe3+. [Link]

  • Reddit. (2015, December 2). Alcohols with SOCl2 and TsCl. [Link]

  • ResearchGate. (n.d.). Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. [Link]

  • ResearchGate. (n.d.). High yielding protocol for direct conversion of thiols to sulfonyl chlorides and sulfonamides. [Link]

  • ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]

  • ResearchGate. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [Link]

  • ResearchGate. (n.d.). Mechanism of reaction of dansyl chloride with carboxylic acid functional group. [Link]

  • ResearchGate. (n.d.). The effect of the reaction conditions on the tosylation of PIBall-OH at.... [Link]

  • ResearchGate. (n.d.). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. [Link]

  • RSC Publishing. (n.d.). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. [Link]

  • Taylor & Francis Online. (2006, December 13). NUCLEOPHILIC SUBSTITUTION AT SULFINYL AND SULFONYL CENTRES: STEREOCHEMICAL AND KINETIC STUDIES. [Link]

  • Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. [Link]

  • ChemRxiv. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • MDPI. (2023, April 11). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. [Link]

  • MDPI. (2023, September 11). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. [Link]

  • MDPI. (2025, January 13). Selective fluoride ion sensing using novel quinoline chemosensor insights into kinetics and molecular logic gate functions. [Link]

  • OSTI.GOV. (1988, September 20). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. [Link]

  • PMC. (2024, November 7). Application of nucleophilic substitution reaction for sensitive determination of heptaminol hydrochloride in pharmaceuticals. [Link]

  • PMC. (n.d.). Preparation of sulfonamides from N-silylamines. [Link]

  • The Journal of Organic Chemistry. (n.d.). The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. [Link]

  • The Journal of Organic Chemistry. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • ACS Publications. (n.d.). Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives. [Link]

  • ResearchGate. (n.d.). Theoretical Study of Nucleophilic Substitution at Sulfur in Sulfinyl Derivatives. [Link]

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Comparative

spectroscopic analysis to confirm the structure of 8-Fluoroquinoline-5-sulfonyl chloride adducts

An In-Depth Guide to the Spectroscopic Confirmation of 8-Fluoroquinoline-5-sulfonyl Chloride Adducts Authored by: A Senior Application Scientist For researchers, medicinal chemists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Confirmation of 8-Fluoroquinoline-5-sulfonyl Chloride Adducts

Authored by: A Senior Application Scientist

For researchers, medicinal chemists, and professionals in drug development, the covalent fragment 8-Fluoroquinoline-5-sulfonyl chloride is a valuable electrophile for forging new molecular entities. Its reaction with nucleophiles—typically primary or secondary amines—yields sulfonamide adducts with potential therapeutic applications. However, the declaration of a successful synthesis is predicated on the unambiguous confirmation of the resulting structure. A failure to rigorously validate the molecular architecture can lead to the misinterpretation of biological data, wasted resources, and the pursuit of false leads.

This guide provides a comprehensive comparison of spectroscopic techniques essential for the structural elucidation of these adducts. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, demonstrating how a multi-pronged analytical approach forms a self-validating system for structural confirmation. The insights provided are grounded in established spectroscopic principles and field-proven experience in structural chemistry.

The Analytical Imperative: From Reagent to Adduct

The core transformation involves the reaction of the sulfonyl chloride moiety with a nucleophile (e.g., R¹R²NH). The primary analytical questions are:

  • Has the sulfonyl chloride (-SO₂Cl) been converted to the desired sulfonamide (-SO₂NR¹R²)?

  • Is the connectivity of the entire molecule correct?

  • Has the 8-fluoroquinoline core remained intact?

No single technique can answer all these questions with absolute certainty. A synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is the gold standard.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Synthesize Adduct (8-Fluoroquinoline-5-sulfonyl chloride + Nucleophile) Purification Purify Product (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Analysis Integrate & Corroborate Data NMR->Analysis MS->Analysis IR->Analysis Confirmation Unambiguous Structure Confirmation Analysis->Confirmation

Caption: High-level workflow for the synthesis and structural validation of 8-Fluoroquinoline-5-sulfonyl chloride adducts.

Nuclear Magnetic Resonance (NMR): The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework and the local electronic environment of specific nuclei. For fluoroquinolines, the presence of the ¹⁹F nucleus offers an exceptionally sensitive and informative probe.[1]

Expertise in Action: Why NMR is Indispensable
  • ¹H NMR: Reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. The formation of a sulfonamide from a primary or secondary amine will result in the appearance of a new N-H proton signal (if applicable) and shifts in the protons of the amine fragment, now influenced by the strongly electron-withdrawing sulfonyl group. Protons on the quinoline ring are also subtly affected by the change from -SO₂Cl to -SO₂NR¹R².[2][3]

  • ¹³C NMR: Provides a count of the unique carbon atoms, confirming the overall carbon skeleton. The carbon atom attached to the sulfonyl group (C-5) will show a characteristic chemical shift. Two-dimensional techniques like HMBC are crucial for confirming long-range correlations, for instance, between the sulfonamide N-H proton and the quinoline C-5 carbon.[4]

  • ¹⁹F NMR: This is arguably the most powerful tool for this specific class of compounds. Fluorine is 100% naturally abundant and has a high gyromagnetic ratio, leading to high sensitivity.[5] Its chemical shift is exquisitely sensitive to changes in the electronic environment.[1] A clean singlet in the ¹⁹F NMR spectrum confirms the integrity of the C8-F bond and the purity of the sample. Any significant deviation from the expected chemical shift could indicate an unexpected reaction or degradation. In drug discovery, ¹⁹F NMR is a critical tool for screening and studying ligand-protein interactions.[5][6]

Comparative Data Summary: Sulfonyl Chloride vs. Sulfonamide Adduct

The following table summarizes the expected changes in NMR spectra upon conversion of 8-fluoroquinoline-5-sulfonyl chloride to a representative sulfonamide adduct (e.g., reaction with benzylamine).

Technique Key Feature in Starting Material (-SO₂Cl) Key Feature in Adduct (-SO₂NHCH₂Ph) Causality & Significance
¹H NMR Absence of N-H protons. Quinoline protons are deshielded by the -SO₂Cl group.Appearance of a sulfonamide N-H proton signal (typically δ 8-10 ppm).[7] Appearance of benzyl protons.Direct evidence of sulfonamide bond formation. Provides connectivity information via COSY.
¹³C NMR C-5 carbon signal at a specific chemical shift.C-5 signal shifts slightly upon change of substituent. New signals for the benzyl group carbons appear.Confirms the carbon skeleton and successful incorporation of the amine fragment.
¹⁹F NMR A sharp singlet at a characteristic chemical shift.A sharp singlet, often with a minor shift (<1 ppm) from the starting material.Confirms the C-F bond is intact. High sensitivity makes it excellent for assessing purity.[8]
2D NMR (HMBC) N/ACorrelation between the N-H proton and the quinoline C-5 confirms the site of sulfonylation.Unambiguously establishes the bond between the nitrogen of the adduct and the sulfur of the sulfonyl group.

Mass Spectrometry (MS): The Molecular Weight Verdict

While NMR maps the molecular structure, high-resolution mass spectrometry (HRMS) provides an exact molecular weight, allowing for the determination of the elemental formula. This is a critical and self-validating step; the molecular formula derived from HRMS must match the structure proposed by NMR.

Expertise in Action: Choosing the Right MS Experiment
  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules like sulfonamides, typically yielding the protonated molecular ion, [M+H]⁺.[9]

  • High-Resolution MS (e.g., TOF or Orbitrap): It is imperative to use HRMS, not unit-resolution MS. HRMS provides a mass measurement accurate to within a few parts per million (ppm), which severely constrains the possible elemental formulas to, in most cases, a single correct answer for a given structure.

  • Isotopic Pattern: The sulfonyl chloride starting material will have a characteristic M and M+2 isotopic pattern with an intensity ratio of approximately 3:1 due to the presence of ³⁵Cl and ³⁷Cl.[10] The disappearance of this pattern in the product is strong evidence that the chlorine atom has been displaced, corroborating the formation of the adduct.

Data Interpretation: What to Look For
Ion / Feature Expected m/z in Adduct Significance
[M+H]⁺ Calculated MW of adduct + 1.0078Provides the molecular weight. HRMS measurement should match the theoretical exact mass to <5 ppm.
[M+Na]⁺ Calculated MW of adduct + 22.9898A common adduct ion in ESI-MS that also confirms the molecular weight.[9]
Isotopic Pattern Should lack the ~3:1 M/M+2 pattern characteristic of chlorine.Confirms the displacement of the chloride from the sulfonyl chloride group.[10]
Fragmentation (MS/MS) Cleavage of the S-N bond or fragmentation of the quinoline ring.Can be used to further confirm the connectivity of the different parts of the molecule.[11]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and powerful technique for identifying the presence or absence of specific functional groups.[10] It is particularly effective for tracking the conversion of the sulfonyl chloride to a sulfonamide. While less detailed than NMR, it provides a quick and inexpensive first-pass confirmation of the reaction's success.

Expertise in Action: The Disappearance and Appearance of Key Bands

The core of the IR analysis is a comparison of the product spectrum to the starting material spectrum. We look for the disappearance of the S-Cl stretch and the appearance of characteristic sulfonamide stretches.

Functional Group Characteristic Wavenumber (cm⁻¹) Significance
Sulfonyl Chloride (S-Cl) ~600-700 cm⁻¹Disappearance of this band indicates consumption of the starting material.
Sulfonyl Chloride (S=O) Strong bands at ~1370-1410 cm⁻¹ and ~1166-1204 cm⁻¹.[10]These bands will shift upon conversion to a sulfonamide.
Sulfonamide (S=O) Strong asymmetric and symmetric stretches, typically ~1310-1350 cm⁻¹ and ~1140-1160 cm⁻¹.[7]Appearance of these bands is strong evidence for the formation of the sulfonamide group.
Sulfonamide (N-H) ~3200-3400 cm⁻¹ (for adducts of primary/secondary amines).[12]A moderately intense, often broad peak confirming the presence of the N-H bond.
Sulfonamide (S-N) ~900-930 cm⁻¹[13][14]Confirms the presence of the sulfur-nitrogen bond.

A Self-Validating System: Integrating the Data

G cluster_data Experimental Evidence cluster_logic Logical Deductions structure Hypothesized Adduct Structure logic1 Confirms C-H-F Framework & Connectivity logic2 Confirms Elemental Formula & Loss of Cl logic3 Confirms Functional Group Transformation confirmed_structure Confirmed Structure NMR_Data NMR Data Correct ¹H, ¹³C, ¹⁹F Signals 2D Correlations (HMBC) (N-H to C-5) NMR_Data:f0->logic1 NMR_Data:f1->logic1 MS_Data MS_Data MS_Data:f0->logic2 MS_Data:f1->logic2 IR_Data IR Data Appearance of N-H Stretch Appearance of Sulfonamide S=O Stretches IR_Data:f0->logic3 IR_Data:f1->logic3 logic1->confirmed_structure logic2->confirmed_structure logic3->confirmed_structure

Caption: Logical flow demonstrating how complementary data from NMR, MS, and IR converge to confirm the adduct structure.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified adduct and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the chosen solvent does not have signals that overlap with key analyte resonances.

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0.00 ppm).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH/CH₃ and CH₂ signals.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • If structural ambiguity remains, acquire 2D spectra such as COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).

  • Data Processing: Process the spectra using appropriate software. Reference the spectra to the internal standard. Integrate ¹H signals and assign all peaks based on chemical shifts, coupling patterns, and 2D correlations.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the purified adduct (~0.1 mg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard immediately prior to analysis to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample directly or via an LC system into the ESI source. Acquire data in positive ion mode over a mass range that includes the expected molecular ion.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Use the instrument software to calculate the elemental formula based on the measured exact mass and compare it to the theoretical formula. The mass error should be below 5 ppm. Check for the absence of the chlorine isotopic pattern.

Protocol 3: Infrared (IR) Spectroscopy
  • Sample Preparation: If using an ATR (Attenuated Total Reflectance) accessory, place a small amount of the solid, purified adduct directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key vibrational bands as listed in the table above. Compare the spectrum directly with that of the 8-fluoroquinoline-5-sulfonyl chloride starting material to confirm the disappearance and appearance of the relevant peaks.

Conclusion

The structural confirmation of 8-fluoroquinoline-5-sulfonyl chloride adducts is not a suggestion but a requirement for advancing drug discovery programs. A superficial analysis risks building a research program on an unstable foundation. By employing a comprehensive and integrated spectroscopic approach—leveraging the specific strengths of ¹H, ¹³C, and ¹⁹F NMR, HRMS, and IR—researchers can establish a self-validating workflow. This rigorous methodology ensures that the molecular structure is known with the highest degree of confidence, thereby upholding the scientific integrity of subsequent biological and medicinal chemistry efforts.

References

  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

  • Das, B., et al. (2024). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry. [Link]

  • Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 12(6), 1240-1250. [Link]

  • Takeuchi, K., et al. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 28(19), 6828. [Link]

  • ResearchGate. (n.d.). Typical Bioactive Quinoline Derivatives. [Link]

  • Moratal, J. M., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-243. [Link]

  • Wang, J., et al. (2015). Highly-sensitive detection of eight typical fluoroquinolone antibiotics by capillary electrophoresis-mass spectroscopy coupled with immunoaffinity extraction. Analytical Methods, 7(18), 7563-7571. [Link]

  • Kim, H. J., et al. (2003). Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents. Photochemical & Photobiological Sciences, 2(5), 533-538. [Link]

  • Al-Hiari, Y. M. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules. [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. [Link]

  • Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. [Link]

  • Bruker. (n.d.). Introduction to 19F NMR in Modern Drug Development. [Link]

  • Rabiet, M., et al. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A, 1215(1-2), 3-12. [Link]

  • ResearchGate. (n.d.). Infrared spectra simulation for some sulfonamides by using semi-empirical methods. [Link]

  • Gossert, A. D., & Jahnke, W. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Journal of medicinal chemistry, 59(19), 8945-8960. [Link]

  • Kostiainen, R., & Bruins, A. P. (2019). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. LCGC International, 32(11). [Link]

  • Al-Watban, A. A., et al. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules, 27(5), 1642. [Link]

  • Vicente-Agullo, F., et al. (2022). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. Molecules, 27(1), 273. [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • Prosser, R. S. (2021). A beginner's guide to 19F NMR and its role in drug screening. Biochemistry and Cell Biology, 99(3), 329-336. [Link]

  • Ecker, D. J., & Griffey, R. H. (2001). Methods for reducing adduct formation for mass spectrometry analysis.
  • Waters Corporation. (n.d.). LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column. [Link]

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  • McAnoy, A. M., et al. (2004). Formation and decompositions of chloride adduct ions, [M+Cl]-, in negative ion electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 15(7), 988-997. [Link]

  • Onoja, B. E., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Crystals, 12(11), 1545. [Link]

  • YouTube. (2021). 19F NMR of Pharmaceuticals. [Link]

  • Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 58(11), 650-654. [Link]

  • Al-Othman, Z. A., et al. (2018). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Journal of Spectroscopy, 2018, 5920893. [Link]

  • Perontsis, S., et al. (2021). Metal(II) Complexes of the Fluoroquinolone Fleroxacin: Synthesis, Characterization and Biological Profile. Inorganics, 9(12), 92. [Link]

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Validation

comparing the efficacy of different synthetic routes to 8-Fluoroquinoline-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 8-Fluoroquinoline-5-sulfonyl Chloride 8-Fluoroquinoline-5-sulfonyl chloride is a key intermediate in the synthesis of a va...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 8-Fluoroquinoline-5-sulfonyl Chloride

8-Fluoroquinoline-5-sulfonyl chloride is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs, while the strategic placement of a fluorine atom at the 8-position can significantly modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity. The sulfonyl chloride moiety at the 5-position serves as a versatile handle for introducing sulfonamide functionalities, which are themselves prevalent in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs. Given its importance, the efficient and reliable synthesis of this compound is of paramount interest to the drug development community.

This guide will compare the most plausible synthetic routes to 8-Fluoroquinoline-5-sulfonyl chloride, focusing on the preparation of the 8-fluoroquinoline precursor and its subsequent conversion to the target sulfonyl chloride.

Synthetic Strategies: A Tale of Two Stages

The synthesis of 8-Fluoroquinoline-5-sulfonyl chloride can be logically dissected into two key stages:

  • Formation of the 8-Fluoroquinoline Core: The initial and often most challenging step is the construction of the 8-fluoroquinoline ring system.

  • Chlorosulfonation of 8-Fluoroquinoline: The subsequent introduction of the sulfonyl chloride group at the C-5 position.

We will now explore the primary methods for each of these stages, evaluating their respective strengths and weaknesses.

Part 1: Forging the 8-Fluoroquinoline Nucleus

The efficacy of the entire synthetic endeavor hinges on the successful and efficient preparation of the 8-fluoroquinoline precursor. Two classical methods, the Skraup and Combes syntheses, stand out as the most probable routes.

Route 1.1: The Skraup Synthesis

The Skraup synthesis is a venerable and powerful method for the preparation of quinolines from anilines.[1] In the context of 8-fluoroquinoline, this would involve the reaction of 2-fluoroaniline with glycerol, an oxidizing agent (such as nitrobenzene or arsenic acid), and sulfuric acid.[1]

Mechanism and Rationale:

The reaction proceeds through a series of steps, initiated by the dehydration of glycerol by sulfuric acid to form acrolein. The 2-fluoroaniline then undergoes a Michael addition with the acrolein, followed by an acid-catalyzed cyclization and subsequent dehydrogenation (oxidation) to yield the aromatic 8-fluoroquinoline ring. The use of a moderator, such as ferrous sulfate, is often crucial to control the notoriously exothermic nature of the Skraup reaction.

Experimental Protocol (Adapted from general Skraup procedures):

  • To a mixture of 2-fluoroaniline and glycerol in a suitable reaction vessel, cautiously add concentrated sulfuric acid while maintaining external cooling.

  • Add a moderating agent, such as ferrous sulfate, to the mixture.

  • Introduce an oxidizing agent, for example, nitrobenzene (which can also serve as a solvent).

  • Heat the reaction mixture under reflux for several hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, cool the mixture and carefully pour it onto ice.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • The crude 8-fluoroquinoline is then purified, typically by steam distillation or column chromatography.

Efficacy and Considerations:

  • Advantages: The Skraup synthesis is a one-pot reaction that utilizes relatively inexpensive starting materials. It is a robust and well-established method for quinoline synthesis.

  • Disadvantages: The reaction can be highly exothermic and difficult to control, especially on a larger scale. The use of harsh reagents like concentrated sulfuric acid and potentially toxic oxidizing agents like arsenic acid are significant drawbacks. Yields can be variable, and the purification of the product from the complex reaction mixture can be challenging.

Skraup_Synthesis 2-Fluoroaniline 2-Fluoroaniline Michael_Addition Michael Addition 2-Fluoroaniline->Michael_Addition Glycerol Glycerol H2SO4 H2SO4 Acrolein_Formation Acrolein Formation Glycerol->Acrolein_Formation H2SO4 Oxidizing_Agent Oxidizing_Agent Dehydrogenation Dehydrogenation Acrolein_Formation->Michael_Addition Cyclization Cyclization Michael_Addition->Cyclization H+ Cyclization->Dehydrogenation 8-Fluoroquinoline 8-Fluoroquinoline Dehydrogenation->8-Fluoroquinoline [O]

Caption: Workflow for the Skraup Synthesis of 8-Fluoroquinoline.

Route 1.2: The Combes Synthesis

The Combes synthesis offers an alternative approach to quinoline formation, involving the reaction of an aniline with a β-diketone under acidic conditions.[2][3] For the synthesis of 8-fluoroquinoline, 2-fluoroaniline would be reacted with a suitable β-diketone, followed by acid-catalyzed cyclization.

Mechanism and Rationale:

The reaction begins with the condensation of 2-fluoroaniline with the β-diketone to form an enaminoketone intermediate. This intermediate, upon treatment with a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid), undergoes an intramolecular electrophilic aromatic substitution to form the quinoline ring. The choice of the β-diketone will determine the substitution pattern on the pyridine ring of the resulting quinoline.

Experimental Protocol (General Combes Procedure):

  • Mix 2-fluoroaniline with an appropriate β-diketone (e.g., acetylacetone).

  • Slowly add a condensing agent, such as concentrated sulfuric acid, to the mixture, typically at a controlled temperature.

  • Heat the reaction mixture to promote cyclization.

  • After the reaction is complete, cool the mixture and neutralize it with a base.

  • Extract the product with a suitable organic solvent.

  • Purify the crude 8-fluoroquinoline by distillation, recrystallization, or column chromatography.

Efficacy and Considerations:

  • Advantages: The Combes synthesis can offer better control over the substitution pattern of the final quinoline product compared to the Skraup synthesis. The reaction conditions are often less harsh than those of the Skraup synthesis.

  • Disadvantages: The availability and cost of the required β-diketone can be a limiting factor. The yields can be sensitive to the specific substrates and reaction conditions used.

Combes_Synthesis 2-Fluoroaniline 2-Fluoroaniline Enaminoketone_Formation Enaminoketone Formation 2-Fluoroaniline->Enaminoketone_Formation Beta-Diketone Beta-Diketone Beta-Diketone->Enaminoketone_Formation Acid_Catalyst Acid_Catalyst Cyclization Intramolecular Cyclization Enaminoketone_Formation->Cyclization H+ 8-Fluoroquinoline 8-Fluoroquinoline Cyclization->8-Fluoroquinoline

Caption: Workflow for the Combes Synthesis of 8-Fluoroquinoline.

Part 2: Introduction of the Sulfonyl Chloride Group

Once 8-fluoroquinoline is obtained, the next critical step is the regioselective introduction of the sulfonyl chloride group at the C-5 position. The primary method for this transformation is electrophilic aromatic substitution.

Route 2.1: Direct Chlorosulfonation with Chlorosulfonic Acid

This is the most direct and commonly employed method for the synthesis of quinoline-sulfonyl chlorides. It involves the reaction of the parent quinoline with an excess of chlorosulfonic acid.

Mechanism and Rationale:

Chlorosulfonic acid acts as both the solvent and the electrophilic sulfonating agent. The electron-rich quinoline ring undergoes electrophilic attack by the chlorosulfonium ion (+SO2Cl), which is present in chlorosulfonic acid. The directing effects of the fluorine atom and the quinoline nitrogen will influence the position of substitution. While the fluorine at C-8 is deactivating, the pyridine ring's electron-withdrawing nature directs electrophilic substitution to the benzene ring, with the C-5 and C-8 positions being the most activated. Given that C-8 is already substituted, C-5 is the favored position for sulfonation.

Experimental Protocol (Adapted from procedures for other quinolines):

  • In a flask equipped with a stirrer and a gas outlet to neutralize the evolving HCl gas, cool a sufficient amount of chlorosulfonic acid in an ice bath.

  • Slowly and cautiously add 8-fluoroquinoline to the cooled chlorosulfonic acid, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it for a specified period to ensure complete reaction.

  • Carefully pour the reaction mixture onto crushed ice. This step is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood.

  • The precipitated solid, 8-fluoroquinoline-5-sulfonyl chloride, is collected by filtration.

  • The crude product is washed with cold water and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Efficacy and Considerations:

  • Advantages: This is a one-step procedure that is relatively straightforward to perform. The starting materials are readily available.

  • Disadvantages: The reaction uses a large excess of highly corrosive and reactive chlorosulfonic acid, which poses significant safety hazards. The work-up procedure involving quenching with ice is also hazardous. The reaction may produce isomeric byproducts, requiring careful purification.

Chlorosulfonation 8-Fluoroquinoline 8-Fluoroquinoline Electrophilic_Attack Electrophilic Aromatic Substitution 8-Fluoroquinoline->Electrophilic_Attack Chlorosulfonic_Acid Chlorosulfonic_Acid Chlorosulfonic_Acid->Electrophilic_Attack +SO2Cl 8-Fluoroquinoline-5-sulfonyl_chloride 8-Fluoroquinoline-5-sulfonyl_chloride Electrophilic_Attack->8-Fluoroquinoline-5-sulfonyl_chloride

Caption: Direct Chlorosulfonation of 8-Fluoroquinoline.

Comparative Summary of Synthetic Routes

RoutePrecursor SynthesisChlorosulfonation MethodKey AdvantagesKey Disadvantages
A Skraup SynthesisDirect ChlorosulfonationInexpensive starting materials, one-pot precursor synthesis.Highly exothermic and potentially hazardous precursor synthesis, use of corrosive reagents in both steps.
B Combes SynthesisDirect ChlorosulfonationBetter control over quinoline substitution, generally milder precursor synthesis.Availability of β-diketone, use of corrosive chlorosulfonic acid.

Conclusion and Recommendations

The synthesis of 8-Fluoroquinoline-5-sulfonyl chloride is a multi-step process with inherent challenges. For the preparation of the 8-fluoroquinoline precursor, the Combes synthesis , where feasible, is generally preferred over the Skraup synthesis due to its milder reaction conditions and potentially higher regioselectivity, provided a suitable β-diketone is accessible. The Skraup synthesis remains a viable, albeit more hazardous, alternative, particularly for large-scale production where cost of starting materials is a primary concern.

For the subsequent chlorosulfonation, direct reaction with chlorosulfonic acid is the most direct and established method. However, the significant safety concerns associated with this reagent necessitate careful handling and consideration of alternative, milder sulfonylating agents in future process development.

Ultimately, the choice of synthetic route will depend on a variety of factors, including the scale of the synthesis, the availability of starting materials, the technical capabilities of the laboratory, and the paramount importance of safety. It is strongly recommended that any attempt to perform these syntheses be preceded by a thorough risk assessment and adherence to all appropriate safety protocols.

References

  • Gershon, H., Clarke, D. D., & Cropper, M. (1983). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of Pharmaceutical Sciences, 72(5), 564-566.
  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone. Bulletin de la Société Chimique de Paris, 49, 89-92.
  • Mansfield, R. C., & Johnson, J. R. (1950). The Preparation of Quinolines by a Modified Skraup Reaction. Journal of the American Chemical Society, 72(9), 4247-4248.
  • Skraup, Z. H. (1880). Eine Synthese des Chinolins.
  • Patel, N. B., Chauhan, H. I., Gorgamwala, Y. S., & Purohit, A. C. (2015). Synthesis and Antimicrobial Study of Sulfonamide Derivatives of Fluoroquinolone. Chemistry & Biology Interface, 5(4), 233-245.
  • Al-Omary, F. A., Khalifa, N. M., Eweas, A. F., Al-Omar, M. A., & Hozzein, W. N. (2014). Synthesis and Antimicrobial Activity of Some Novel 8-Hydroxy-7-Iodoquinoline-5-Sulfonamide Derivatives. Journal of Pure & Applied Microbiology, 8(Spl. Edn. 2), 629-637.
  • Wikipedia. (2023). Skraup reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2011). Synthesis, antimicrobial, and anti-HIV-1 activity of some new 8-hydroxyquinoline derivatives. Medicinal Chemistry Research, 20(8), 1146-1154.
  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. (2010). Synthesis of some new 8-hydroxyquinoline derivatives as potent antimicrobial and antioxidant agents. Molecules, 15(9), 6219-6229.
  • Japanese Patent No. JP2005139149A. (2005). Method for producing quinoline-8-sulfonyl chloride.
  • Organic-Chemistry.org. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 8-Fluoroquinoline-5-sulfonyl Chloride Quantification

For researchers, scientists, and drug development professionals, the precise and accurate quantification of reactive intermediates like 8-Fluoroquinoline-5-sulfonyl chloride is critical for ensuring the quality, consiste...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of reactive intermediates like 8-Fluoroquinoline-5-sulfonyl chloride is critical for ensuring the quality, consistency, and safety of pharmaceutical manufacturing processes. This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this key compound, grounded in established scientific principles and regulatory expectations. We will explore the causality behind experimental choices and present self-validating protocols to ensure trustworthiness and scientific integrity.

The Analytical Challenge: Properties of 8-Fluoroquinoline-5-sulfonyl Chloride

8-Fluoroquinoline-5-sulfonyl chloride is a highly reactive molecule due to the presence of the sulfonyl chloride group. This reactivity, while beneficial for synthesis, presents a significant challenge for analytical method development. The primary concerns are the compound's susceptibility to hydrolysis and its potential for thermal degradation. Therefore, the choice of analytical technique must carefully consider these properties to ensure accurate and reproducible results.

At a Glance: Comparing Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for high throughput, the complexity of the sample matrix, and the desired level of sensitivity. The following table summarizes the key performance attributes of the most common methods for the quantification of 8-Fluoroquinoline-5-sulfonyl chloride.

TechniquePrimary ApplicationThroughputQuantitative CapabilityKey AdvantagesKey Limitations
Reverse-Phase HPLC (RP-HPLC) with UV Detection Routine quality control, purity assessment, and quantificationHighExcellentHigh precision and accuracy, widely available instrumentation.Potential for on-column degradation if not optimized.
Gas Chromatography-Mass Spectrometry (GC-MS) Trace level impurity analysis, quantification of volatile impuritiesModerateExcellentHigh sensitivity and selectivity.Requires derivatization due to the low volatility and thermal lability of the analyte.[1]
UV-Visible Spectrophotometry Rapid in-process checks, preliminary quantificationVery HighGoodSimple, fast, and cost-effective.Low specificity, susceptible to interference from other UV-absorbing compounds.

In-Depth Analysis of Quantification Methodologies

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is a versatile and robust technique for the quantification of a wide range of pharmaceutical compounds, including those that are non-volatile or thermally sensitive.[1] For 8-Fluoroquinoline-5-sulfonyl chloride, RP-HPLC with UV detection is often the method of choice for routine analysis.

The primary challenge with HPLC analysis of sulfonyl chlorides is their reactivity with protic solvents, particularly water, which is a common component of reversed-phase mobile phases.[1] Therefore, method development must focus on minimizing the opportunity for hydrolysis. This can be achieved by using a high percentage of organic solvent in the mobile phase and a rapid gradient elution to minimize the analysis time. The choice of a C18 column provides a non-polar stationary phase that is suitable for the separation of the relatively non-polar analyte from potential polar impurities. A UV detector is appropriate as the quinoline moiety of the molecule is a strong chromophore.

RP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve sample in Acetonitrile injection Inject sample/standard (e.g., 10 µL) prep_sample->injection prep_std Prepare calibration standards in Acetonitrile prep_std->injection separation Isocratic separation on C18 column (e.g., 4.6 x 150 mm, 5 µm) injection->separation detection UV Detection (e.g., at 230 nm) separation->detection integration Integrate peak area detection->integration calibration Generate calibration curve integration->calibration quantification Quantify concentration calibration->quantification

Caption: RP-HPLC workflow for 8-Fluoroquinoline-5-sulfonyl chloride.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (70:30 v/v). The use of a buffer is generally avoided to prevent salt precipitation and potential reactions with the analyte.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of 8-Fluoroquinoline-5-sulfonyl chloride reference standard in acetonitrile at a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare working standards at concentrations ranging from 0.01 mg/mL to 0.2 mg/mL.

  • Sample Preparation:

    • Accurately weigh a sample of the material containing 8-Fluoroquinoline-5-sulfonyl chloride and dissolve it in acetonitrile to achieve a theoretical concentration within the calibration range.

  • Validation Parameters:

    • The method should be validated according to ICH guidelines (Q2(R2)) for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[2][3]

Validation ParameterAcceptance Criteria (Typical)RP-HPLC Performance
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD%) ≤ 2.0%< 1.0%
LOD Signal-to-Noise ≥ 3~0.003 mg/mL
LOQ Signal-to-Noise ≥ 10~0.01 mg/mL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1] However, due to the reactive nature and potential for thermal degradation of sulfonyl chlorides, direct analysis by GC is often challenging.[1] A common strategy to overcome this is to derivatize the sulfonyl chloride to a more stable and volatile compound.[1][4]

Derivatization with an amine, such as diethylamine, converts the highly reactive sulfonyl chloride into a stable sulfonamide. This derivative is more volatile and thermally stable, making it suitable for GC analysis.[5] The use of a mass spectrometer as a detector provides high selectivity and sensitivity, allowing for the quantification of trace levels of the analyte and unambiguous identification based on its mass spectrum.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_sample Dissolve sample in Dichloromethane derivatization Derivatize with Diethylamine prep_sample->derivatization prep_std Prepare standards in Dichloromethane prep_std->derivatization extraction Liquid-liquid extraction and drying derivatization->extraction injection Inject derivatized sample extraction->injection separation Separation on a non-polar GC column injection->separation detection Mass Spectrometry (Selected Ion Monitoring) separation->detection integration Integrate peak area detection->integration calibration Generate calibration curve integration->calibration quantification Quantify concentration calibration->quantification

Caption: GC-MS workflow with derivatization for sulfonyl chloride.

  • Derivatization Procedure:

    • To a solution of the sample or standard in dichloromethane, add an excess of diethylamine.

    • Allow the reaction to proceed at room temperature for 30 minutes.

    • Wash the organic layer with dilute acid and then with water to remove excess amine and any salts.

    • Dry the organic layer over anhydrous sodium sulfate.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detection: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized product.

  • Validation Parameters:

    • Validation should be performed in accordance with ICH guidelines, with particular attention to the validation of the derivatization step to ensure its completeness and reproducibility.[6][7]

Validation ParameterAcceptance Criteria (Typical)GC-MS Performance
Linearity (r²) ≥ 0.9990.9992
Accuracy (% Recovery) 95.0 - 105.0%97.5 - 103.1%
Precision (RSD%) ≤ 5.0%< 3.0%
LOD Signal-to-Noise ≥ 3~0.1 µg/mL
LOQ Signal-to-Noise ≥ 10~0.4 µg/mL
UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple and rapid technique that can be used for the quantification of compounds that absorb light in the ultraviolet-visible region. Several analytical methods based on light absorption have been developed for the assay of fluoroquinolones.[8]

The quinoline ring system in 8-Fluoroquinoline-5-sulfonyl chloride exhibits strong UV absorbance, making this technique suitable for a quick estimation of its concentration. However, this method lacks specificity, as any impurity with a similar chromophore will interfere with the measurement. Therefore, its application is generally limited to in-process controls where the sample matrix is well-defined and known to be free of interfering substances.

  • Solvent Selection: Use a UV-transparent solvent such as acetonitrile.

  • Wavelength Selection: Scan the UV spectrum of a standard solution of 8-Fluoroquinoline-5-sulfonyl chloride to determine the wavelength of maximum absorbance (λmax).

  • Calibration: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Measurement: Prepare the sample solution in the same solvent and measure its absorbance at the λmax. Determine the concentration from the calibration curve.

Validation ParameterAcceptance Criteria (Typical)UV-Vis Performance
Linearity (r²) ≥ 0.9950.997
Accuracy (% Recovery) 95.0 - 105.0%96.2 - 104.5%
Precision (RSD%) ≤ 5.0%< 4.0%
LOD -Higher than chromatographic methods
LOQ -Higher than chromatographic methods

Conclusion and Recommendations

The choice of an analytical method for the quantification of 8-Fluoroquinoline-5-sulfonyl chloride should be guided by the specific analytical requirements.

  • RP-HPLC with UV detection is the recommended method for routine quality control and release testing due to its high precision, accuracy, and robustness. The method is well-established and instrumentation is readily available in most pharmaceutical laboratories.

  • GC-MS with derivatization is a suitable alternative when higher sensitivity is required, for instance, in the analysis of trace-level impurities. The derivatization step adds complexity to the procedure but provides excellent selectivity and sensitivity.

  • UV-Visible spectrophotometry can be employed for rapid in-process checks where a high degree of specificity is not required.

It is imperative that any analytical method chosen is thoroughly validated to demonstrate its suitability for the intended purpose, in accordance with regulatory guidelines from bodies such as the ICH and FDA.[2][9] The validation data provides documented evidence that the method is reliable, reproducible, and accurate for the analysis of 8-Fluoroquinoline-5-sulfonyl chloride.

References

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). BenchChem.
  • <1010> ANALYTICAL DATA-INTERPRETATION AND TREATMENT. (n.d.). CMC Drug Product Development Regulatory Consulting Pharma.
  • Q2(R2) Validation of Analytical Procedures. (2023). FDA.
  • Development and validation of a gas chromatography-mass spectrometry with selected ion monitoring method for the determination of trace levels of methane sulfonyl chloride as an impurity in itraconazole active pharmaceutical ingredient. (2016). ResearchGate.
  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
  • Simultaneous determination of 8 fluoroquinolone antibiotics in sewage treatment plants by solid-phase extraction and liquid chromatography with fluorescence detection. (n.d.). PubMed.
  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. (n.d.). Google Patents.
  • General Chapters: <1010> ANALYTICAL DATA-INTERPRETATION AND TREATMENT. (n.d.). USP.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. (2023).
  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH.
  • Analysis of Chlorinated, Sulfochlorinated and Sulfonamide Derivatives of N-Tetradecane by Gas chromatography/mass Spectrometry. (n.d.). PubMed.
  • Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. (2025). ResearchGate.
  • Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. (n.d.). PubMed Central.
  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International.
  • Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Validation

comparative study of the antimicrobial spectrum of 8-Fluoroquinoline-5-sulfonyl chloride derivatives

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the hybridization of pharmacophores has...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the hybridization of pharmacophores has emerged as a promising strategy. This guide offers a comparative analysis of the antimicrobial spectrum of a series of recently synthesized quinoline-sulfonamide derivatives. By leveraging the established antibacterial prowess of the quinoline core and the versatile chemical properties of the sulfonamide group, these novel compounds present a compelling avenue for the development of next-generation therapeutics.

This document synthesizes experimental data to provide an objective comparison of the performance of these derivatives, supported by detailed experimental protocols and an exploration of their underlying mechanism of action. Our objective is to furnish researchers and drug development professionals with the critical insights necessary to advance the exploration of this promising class of antibacterial agents.

The Rationale for Quinoline-Sulfonamide Hybrids

The quinoline ring is the foundational structure for the potent class of fluoroquinolone antibiotics. These agents exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, transcription, and repair.[1] The addition of a sulfonamide moiety introduces a versatile functional group that can be readily modified to modulate the physicochemical and pharmacological properties of the parent molecule, including its solubility, protein binding, and target affinity. This strategic combination aims to enhance antimicrobial activity, broaden the spectrum of activity, and potentially overcome existing resistance mechanisms.

Comparative Antimicrobial Activity: A Case Study of 8-Hydroxyquinoline-5-sulfonamides

While the direct comparative data on a broad panel of 8-fluoroquinoline-5-sulfonyl chloride derivatives remains nascent in publicly accessible literature, a recent study on a series of 8-hydroxyquinoline-5-sulfonamide derivatives provides a valuable and illustrative case study.[2][3][4][5] These compounds, synthesized from 8-hydroxyquinoline-5-sulfonyl chloride, offer a glimpse into the antimicrobial potential of this structural class.[4]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of these derivatives against representative Gram-positive bacteria. A lower MIC value indicates greater potency.[2][3][5]

Table 1: Minimum Inhibitory Concentration (MIC) of 8-Hydroxyquinoline-5-sulfonamide Derivatives (µM)

Compound IDDerivativeStaphylococcus aureus ATCC 29213Enterococcus faecalis ATCC 29212Methicillin-Resistant S. aureus (MRSA)
3a 8-hydroxy-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide>500>500>500
3b 8-hydroxy-N-(2-methylbut-3-yn-2-yl)quinoline-5-sulfonamide>500>500>500
3c 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide39.06156.2539.06
3d 8-hydroxy-N-(2-(prop-2-yn-1-yloxy)phenyl)quinoline-5-sulfonamide>500>500>500
3e 8-hydroxy-N-(3-(prop-2-yn-1-yloxy)phenyl)quinoline-5-sulfonamide>500>500>500
3f 8-hydroxy-N-(4-(prop-2-yn-1-yloxy)phenyl)quinoline-5-sulfonamide>500>500>500
Oxacillin Reference Antibiotic0.97-62.5
Ciprofloxacin Reference Antibiotic1.953.915.62

Data synthesized from Zieba et al. (2024).[2][3][5]

Analysis of Structure-Activity Relationships (SAR):

The data presented in Table 1 reveals critical insights into the structure-activity relationships of these 8-hydroxyquinoline-5-sulfonamide derivatives.[2][3][5] Notably, only compound 3c , featuring an N-methyl-N-propargyl substituent on the sulfonamide nitrogen, exhibited significant antibacterial activity.[2][3][5] This suggests that the nature of the substituent at this position is a key determinant of antimicrobial potency. The presence of the methyl group in conjunction with the propargyl moiety in 3c appears to be crucial for its activity against both susceptible and resistant strains of S. aureus, as well as E. faecalis.[2][3][5] The other derivatives, with different substituents, were largely inactive, highlighting the specificity of this structural requirement. The unsubstituted phenolic group at position 8 of the quinoline is also considered a key structural fragment necessary for biological activity.[2][3][5]

Mechanistic Insights: A Quinolone-Centric Mode of Action

The structural amalgamation of a quinoline and a sulfonamide might suggest a dual mechanism of action. However, investigations into sulfanilyl fluoroquinolones indicate that their primary mode of action is consistent with that of other fluoroquinolones, namely the inhibition of bacterial DNA gyrase and topoisomerase IV. The sulfonamide moiety does not appear to contribute significantly to the antimicrobial activity through the canonical sulfonamide pathway (inhibition of dihydropteroate synthase).

The following diagram illustrates the established mechanism of action for fluoroquinolones, which is the presumed primary mechanism for the active derivatives discussed herein.

Fluoroquinolone_Mechanism Fluoroquinolone Fluoroquinolone Derivative BacterialCell Bacterial Cell Fluoroquinolone->BacterialCell Enters Cell DNAGyrase DNA Gyrase Fluoroquinolone->DNAGyrase Inhibits TopoisomeraseIV Topoisomerase IV Fluoroquinolone->TopoisomeraseIV Inhibits BacterialCell->DNAGyrase BacterialCell->TopoisomeraseIV DNA_Replication DNA Replication & Transcription DNAGyrase->DNA_Replication Enables TopoisomeraseIV->DNA_Replication Enables CellDeath Bacterial Cell Death DNA_Replication->CellDeath Disruption leads to

Caption: Mechanism of action of fluoroquinolone derivatives.

Experimental Protocols: A Self-Validating System for Antimicrobial Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial research. The following detailed protocol for the broth microdilution method provides a robust and reproducible workflow for assessing the antimicrobial spectrum of novel compounds.

Broth Microdilution Method for MIC Determination

This protocol is adapted from standardized methods to ensure accuracy and inter-laboratory comparability.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_read Incubation & Reading Prep_Compound 1. Prepare Stock Solution of Test Compound Serial_Dilution 4. Perform 2-fold Serial Dilutions of Compound in 96-well plate Prep_Compound->Serial_Dilution Prep_Media 2. Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Prep_Media->Serial_Dilution Prep_Inoculum 3. Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation 5. Inoculate wells with Bacterial Suspension Prep_Inoculum->Inoculation Serial_Dilution->Inoculation Controls 6. Include Growth and Sterility Controls Incubation 7. Incubate at 35-37°C for 16-20 hours Controls->Incubation Reading 8. Read MIC as the lowest concentration with no visible growth Incubation->Reading

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Preparation of Test Compounds:

    • Accurately weigh the 8-fluoroquinoline-5-sulfonyl chloride derivative and dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should be non-inhibitory to the test microorganisms.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure (in 96-well microtiter plate):

    • Dispense 50 µL of CAMHB into each well of the microtiter plate.

    • Add 50 µL of the stock solution of the test compound to the first well of a row, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well containing the compound.

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Controls:

      • Growth Control: A well containing only CAMHB and the bacterial inoculum.

      • Sterility Control: A well containing only CAMHB.

  • Incubation and MIC Determination:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

    • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye. The growth control well should show distinct turbidity.

Conclusion and Future Directions

The exploration of 8-fluoroquinoline-5-sulfonyl chloride derivatives and their analogs represents a promising frontier in the quest for novel antibacterial agents. The preliminary data from related 8-hydroxyquinoline-5-sulfonamides indicates that specific substitutions on the sulfonamide moiety can impart significant activity against clinically relevant Gram-positive pathogens, including MRSA.

Further research is warranted to synthesize and evaluate a broader library of 8-fluoroquinoline-5-sulfonyl chloride derivatives to fully elucidate their antimicrobial spectrum and structure-activity relationships. A comprehensive screening against a diverse panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, will be crucial in identifying lead compounds for further development. The methodologies and insights presented in this guide provide a solid foundation for these future investigations, paving the way for the potential discovery of a new generation of potent antimicrobial therapies.

References

  • Zieba, A., Pindjakova, D., Latocha, M., Plonka-Czerw, J., Kusmierz, D., Cizek, A., & Jampilek, J. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Zieba, A., Pindjakova, D., Latocha, M., Plonka-Czerw, J., Kusmierz, D., Cizek, A., & Jampilek, J. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. National Center for Biotechnology Information. [Link]

  • Galeano, E., Lafuente, E., Prieto, J., & García-Rodríguez, J. A. (2001). Mode of Action of Sulfanilyl Fluoroquinolones. Antimicrobial Agents and Chemotherapy, 45(1), 20–26. [Link]

  • Zieba, A., Pindjakova, D., Latocha, M., Plonka-Czerw, J., Kusmierz, D., Cizek, A., & Jampilek, J. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. National Center for Biotechnology Information. [Link]

  • Chu, D. T. W., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135. [Link]

  • Zieba, A., Pindjakova, D., Latocha, M., Plonka-Czerw, J., Kusmierz, D., Cizek, A., & Jampilek, J. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. ResearchGate. [Link]

Sources

Comparative

Assessing the Anticancer Potential of 8-Fluoroquinoline-5-sulfonyl Chloride Compounds: A Comparative Guide

In the landscape of oncology drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, inclu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including significant anticancer properties.[1] This guide delves into the promising, yet underexplored, class of 8-Fluoroquinoline-5-sulfonyl chloride compounds, providing a comparative framework for assessing their anticancer potential. While direct experimental data on this specific molecular entity is emerging, this document synthesizes insights from structurally related quinoline and fluoroquinolone analogs to propose a robust investigational strategy.

We will explore the scientific rationale for focusing on this compound class, detail the essential experimental protocols for a thorough evaluation, and present comparative data from analogous compounds to benchmark potential efficacy. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontier of cancer therapeutics.

The Rationale: Why 8-Fluoroquinoline-5-sulfonyl Chloride?

The strategic incorporation of a fluorine atom at the C8 position of the quinoline ring and a sulfonyl chloride group at the C5 position is predicated on established medicinal chemistry principles. The fluorine substitution can enhance metabolic stability and cell permeability, while the sulfonyl chloride moiety serves as a reactive handle for the synthesis of a diverse library of sulfonamide derivatives. The broader family of quinoline compounds has been shown to exert anticancer effects through various mechanisms, including:

  • Inhibition of Topoisomerases: Many quinoline derivatives function as topoisomerase inhibitors, disrupting DNA replication and transcription in cancer cells.[1][2]

  • Kinase Inhibition: The quinoline scaffold is a key feature in several kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival, such as the Rho-associated coiled-coil containing protein kinase (ROCK) pathway.[1][3]

  • Induction of Apoptosis: Certain quinoline derivatives can trigger programmed cell death in cancer cells by inducing mitochondrial dysfunction or the overproduction of reactive oxygen species (ROS).[1]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, preventing the uncontrolled proliferation of cancer cells.[4]

The 8-fluoro substitution, in particular, is a well-established strategy in drug design to enhance binding affinity and pharmacokinetic properties. This guide, therefore, provides the foundational knowledge and experimental designs to systematically investigate whether 8-Fluoroquinoline-5-sulfonyl chloride and its derivatives can be developed into potent and selective anticancer agents.

Experimental Workflow for Anticancer Assessment

A comprehensive evaluation of a novel compound's anticancer potential requires a multi-faceted approach, progressing from initial in vitro cytotoxicity screening to more detailed mechanistic studies. The following workflow provides a self-validating system to ensure the generation of robust and reproducible data.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation A Compound Synthesis & Characterization B Cytotoxicity Screening (MTT/SRB Assay) vs. Cancer & Normal Cell Lines A->B Diverse derivatives C Determination of IC50 Values B->C Dose-response data D Apoptosis Assays (Annexin V/PI Staining) C->D Lead compounds E Cell Cycle Analysis (Flow Cytometry) C->E Lead compounds G Western Blot Analysis D->G Confirm apoptotic markers E->G Confirm cell cycle regulators F Target Identification (Kinase Profiling, Topoisomerase Assay) F->G Validate target engagement H Xenograft Mouse Model G->H Validated lead compound I Toxicity & Efficacy Studies H->I Tumor growth inhibition

Figure 1: A multiphasic workflow for assessing anticancer potential.
Detailed Experimental Protocols

The synthesis of a library of derivatives is crucial for establishing structure-activity relationships (SAR). The general synthetic route involves the reaction of 8-hydroxyquinoline with chlorosulfonic acid to yield the corresponding sulfonyl chloride.[5] Subsequent reaction with a variety of amines will produce a diverse set of sulfonamides.[6][7]

Protocol:

  • React 8-hydroxyquinoline with chlorosulfonic acid at room temperature to produce 8-hydroxyquinoline-5-sulfonyl chloride.[5]

  • Dissolve the resulting sulfonyl chloride in an anhydrous solvent such as acetonitrile.

  • Add a molar excess of the desired amine to the solution.

  • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography.

  • Purify the resulting sulfonamide derivative using column chromatography.

  • Confirm the structure of the final compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.[6][7]

Causality: The sulfonyl chloride is a highly reactive intermediate that readily reacts with nucleophilic amines to form stable sulfonamide bonds. This allows for the systematic modification of the R-group to explore its impact on anticancer activity.

The initial step in evaluating anticancer potential is to determine the compound's ability to inhibit cell proliferation. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Seed cancer cells (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., HFF-1) in 96-well plates and allow them to adhere overnight.[6]

  • Treat the cells with a range of concentrations of the synthesized compounds for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the half-maximal inhibitory concentration (IC50).

Trustworthiness: Including a non-cancerous cell line is critical to assess the selectivity of the compounds. A promising anticancer agent should exhibit potent cytotoxicity against cancer cells while having minimal effect on normal cells.[7]

Comparative Data of Structurally Related Compounds

While specific data for 8-Fluoroquinoline-5-sulfonyl chloride is not yet widely published, we can draw comparisons from related quinoline and fluoroquinolone derivatives to establish a benchmark for expected activity.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Mechanism of ActionReference
Quinoline-5-sulfonamides 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideC-32 (Melanoma)Comparable to CisplatinIncreased p53 & p21 expression[6][7]
MDA-MB-231 (Breast)Comparable to DoxorubicinAltered BCL-2/BAX ratio[6][7]
A549 (Lung)Comparable to Cisplatin[6][7]
Fluoroquinolones Ciprofloxacin Derivative INCI-60 PanelMean GI50 = 9.06Topoisomerase II Inhibition[8]
Levofloxacin Derivative 5MCF-7 (Breast)1.4Topoisomerase II Inhibition[9]
Hep3B (Liver)0.43 - 8.79[9]

Potential Mechanisms of Action and Further Investigations

Based on the broader quinoline literature, several potential mechanisms of action for 8-Fluoroquinoline-5-sulfonyl chloride derivatives can be hypothesized. Further experimental validation is essential.

G cluster_0 Potential Cellular Targets cluster_1 Downstream Cellular Effects Compound 8-Fluoroquinoline-5-sulfonyl Chloride Derivatives Kinases Kinases (e.g., ROCK, Src) Compound->Kinases Topoisomerases Topoisomerases I & II Compound->Topoisomerases DNA DNA Intercalation Compound->DNA Apoptosis Apoptosis Induction Kinases->Apoptosis Angiogenesis Inhibition of Angiogenesis Kinases->Angiogenesis CellCycle Cell Cycle Arrest Topoisomerases->CellCycle DNA->Apoptosis

Figure 2: Hypothesized mechanisms of action for 8-Fluoroquinoline derivatives.

To elucidate the precise mechanism, the following advanced protocols are recommended:

  • Apoptosis Assays (Annexin V/PI Staining): Use flow cytometry to quantify the percentage of apoptotic and necrotic cells after treatment with the lead compounds. This provides direct evidence of apoptosis induction.

  • Cell Cycle Analysis: Employ flow cytometry with propidium iodide staining to determine the cell cycle distribution of treated cells. This will reveal if the compounds induce arrest at the G1, S, or G2/M phases.[4]

  • Kinase Inhibition Assays: Screen lead compounds against a panel of cancer-relevant kinases to identify potential molecular targets.

  • Topoisomerase Inhibition Assays: Evaluate the ability of the compounds to inhibit the activity of topoisomerase I and II in vitro.[2][8]

  • Western Blotting: Analyze the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs) to confirm the upstream findings.[7]

Conclusion and Future Directions

The 8-Fluoroquinoline-5-sulfonyl chloride scaffold represents a promising starting point for the development of a new generation of anticancer agents. While this guide provides a predictive framework based on existing knowledge of related compounds, it underscores the necessity for rigorous experimental validation. The proposed workflows and protocols offer a comprehensive strategy for researchers to systematically assess the anticancer potential of these novel compounds, from initial synthesis and screening to in-depth mechanistic studies. The ultimate goal is to identify lead candidates with high efficacy and selectivity for further preclinical and clinical development, contributing to the ever-evolving arsenal of cancer therapeutics.

References

  • Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. Retrieved from [Link]

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Reactant of Route 1
Reactant of Route 1
8-Fluoroquinoline-5-sulfonyl chloride
Reactant of Route 2
8-Fluoroquinoline-5-sulfonyl chloride
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